Product packaging for A-485(Cat. No.:)

A-485

Cat. No.: B605051
M. Wt: 536.5 g/mol
InChI Key: VRVJKILQRBSEAG-LFPIHBKWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A-485 is an inhibitor of the histone acetyltransferase p300/CBP (IC50 = 60 nM). It decreases acetylated histone H3 lysine 27 (H3K27Ac), but not H3K9Ac, levels in PC3 cells in a concentration-dependent manner. This compound reduces proliferation of non-small cell lung cancer (NSCLC), small cell lung cancer, triple-negative breast cancer, mantel cell lymphoma, multiple myeloma, non-Hodgkin's, and acute myeloid leukemia cell lines. It inhibits expression of prostate specific antigen (PSA) and H3K27Ac occupancy at the PSA enhancer without inhibiting androgen receptor occupancy in LNCaP-FGC cells. This compound reduces tumor volume in a LuCaP-77 mouse xenograft model of castration-resistant prostate cancer when administered at a dose of 100 mg twice per day for 21 days.>This compound is a potent and selective HAT inhibitor of p300/CBP in vitro with an IC50 of 10 nM in a p300 TR-FRET assay and 3 nM in a CBP TR-FRET assay with selectivity > 1000-fold over closely related HATs. SPR data indicates potent binding to p300 (KD=15 nM). In PC-3 cells this compound reduces H3K27ac with IC50 of 73 nM while not affecting H3K9ac levels. Inhibition of cellular proliferation is observed in several cancer cell types, most notably AR+ prostate, multiple myeloma, and NHL. A-486 is a suitable control with 1000-fold higher IC50 in the p300 TR-FRET assay.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24F4N4O5 B605051 A-485

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(3R)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F4N4O5/c1-14(25(27,28)29)32(12-15-3-5-17(26)6-4-15)20(34)13-33-21(35)24(38-23(33)37)10-9-16-11-18(7-8-19(16)24)31-22(36)30-2/h3-8,11,14H,9-10,12-13H2,1-2H3,(H2,30,31,36)/t14-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVJKILQRBSEAG-LFPIHBKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@]3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F4N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of A-485: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-485 is a potent and highly selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). Its mechanism of action is centered on the competitive inhibition of acetyl-CoA binding to the catalytic domain of these enzymes, leading to a reduction in histone and non-histone protein acetylation. This targeted epigenetic modulation results in the attenuation of specific transcriptional programs, demonstrating therapeutic potential in various disease models, including cancer and inflammatory conditions. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a catalytic inhibitor of the paralogous transcriptional co-activators p300 and CBP.[1] The core of its mechanism lies in its ability to act as an acetyl-CoA competitive inhibitor .[1][2] this compound binds to the active site within the HAT domain of p300/CBP, directly competing with the endogenous substrate, acetyl-CoA. This prevents the transfer of acetyl groups to the ε-amino group of lysine residues on histone and non-histone protein substrates. The inhibition is potent, with nanomolar efficacy, and highly selective for p300/CBP over other histone acetyltransferases.[3]

Signaling Pathways and Cellular Consequences

The inhibition of p300/CBP by this compound initiates a cascade of cellular events, primarily through the modulation of gene expression.

  • Reduction of Histone Acetylation: The most immediate and measurable effect of this compound is the global reduction of specific histone acetylation marks. Treatment with this compound leads to a significant decrease in histone H3 lysine 27 acetylation (H3K27ac) and H3 lysine 18 acetylation (H3K18ac), which are critical epigenetic marks for active enhancers and gene promoters.[2] The selectivity of this compound is highlighted by the lack of significant changes in other histone acetylation marks, such as H3K9ac.[2]

  • Modulation of Transcription Factor Activity: As key transcriptional co-activators, p300 and CBP are essential for the function of numerous transcription factors. By inhibiting their HAT activity, this compound can dampen the transcriptional programs driven by these factors. A notable example is the androgen receptor (AR) , where this compound has been shown to inhibit its transcriptional activity in both androgen-sensitive and castration-resistant prostate cancer models.[1][2]

  • Lineage-Specific Anti-proliferative Effects: The downstream consequence of this transcriptional reprogramming is the inhibition of cellular proliferation. This effect is particularly pronounced in cancer cell lineages that are highly dependent on p300/CBP-regulated transcriptional programs. This compound demonstrates selective anti-proliferative activity against various hematological malignancies and androgen receptor-positive prostate cancers.[1][4]

  • Induction of Autophagy: In certain cellular contexts, such as non-small cell lung cancer, this compound treatment has been associated with the induction of autophagy.[5]

cluster_0 Mechanism of this compound Action A485 This compound p300_CBP p300/CBP (HAT Domain) A485->p300_CBP Inhibits Histones Histones (e.g., H3K27) p300_CBP->Histones Acetylation Acetylated_Histones Acetylated Histones (e.g., H3K27ac) AcetylCoA Acetyl-CoA AcetylCoA->p300_CBP Binds Gene_Transcription Gene Transcription Acetylated_Histones->Gene_Transcription Promotes

Caption: this compound competitively inhibits Acetyl-CoA binding to p300/CBP.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the therapeutic potential of this compound in various disease contexts.

  • Oncology: In a castration-resistant prostate cancer xenograft model, this compound effectively inhibited tumor growth.[1]

  • Inflammation: Systemic administration of this compound in a mouse model of psoriasis-like skin inflammation resulted in a significant reduction in skin inflammation, immune cell infiltration, and the production of pro-inflammatory cytokines.[6]

  • Metabolic Diseases: this compound has been shown to modulate energy metabolism by inhibiting lipogenesis in both white adipose tissue and the liver, and by decreasing hepatic glucose production.[4]

Quantitative Data Summary

ParameterTarget/Cell LineValueAssay MethodReference
IC50 p3009.8 nMTR-FRET[1][7]
CBP2.6 nMTR-FRET[1][7]
Cellular EC50 H3K27ac in PC-3 cells73 nMHigh-Content Microscopy[3][7]
Binding Affinity (Kd) p30015 nMSurface Plasmon Resonance[3]

Experimental Protocols

p300/CBP Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay quantifies the enzymatic activity of p300 and CBP and is used to determine the potency of inhibitors like this compound.

  • Principle: The assay measures the transfer of a biotinylated acetyl group from biotin-acetyl-CoA to a histone H3 peptide substrate. The resulting biotinylated-acetylated histone peptide is detected by the addition of a terbium-labeled anti-histone H3 antibody (FRET donor) and streptavidin-d2 (FRET acceptor). The proximity of the donor and acceptor upon binding to the modified peptide results in a FRET signal that is proportional to the enzyme activity.

  • Methodology:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.1% BSA, 1 mM DTT).

    • In a 384-well plate, add recombinant human p300 or CBP enzyme to the reaction buffer.

    • Add a serial dilution of this compound or vehicle control (DMSO) to the wells.

    • Add the histone H3 (1-25) peptide substrate.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding biotin-acetyl-CoA.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and add the detection reagents: terbium-cryptate labeled anti-tri-methyl-H3K9 antibody and streptavidin-d2.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the ratio of the emission signals and plot against the inhibitor concentration to determine the IC50 value.

cluster_1 TR-FRET Assay Workflow Incubation Incubate p300/CBP, Histone Peptide, and this compound Reaction_Start Add Biotin-Acetyl-CoA Incubation->Reaction_Start Detection Add Terbium-Ab and Streptavidin-d2 Reaction_Start->Detection Measurement Measure Time-Resolved Fluorescence Detection->Measurement

Caption: Workflow for the p300/CBP TR-FRET assay.

High-Content Microscopy for Cellular H3K27ac Quantification

This cell-based assay measures the in-cell activity of this compound by quantifying the levels of a specific histone modification.

  • Principle: Cells are treated with the inhibitor, fixed, permeabilized, and stained with an antibody specific for H3K27ac. A fluorescently labeled secondary antibody and a nuclear counterstain are used for visualization. An automated imaging system acquires images, and image analysis software quantifies the fluorescence intensity of the H3K27ac signal within the nucleus of each cell.

  • Methodology:

    • Seed PC-3 cells in a 96-well imaging plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound or vehicle control for 3 hours.[2]

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against H3K27ac (e.g., rabbit anti-H3K27ac) overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour.

    • Acquire images using a high-content imaging system.

    • Use image analysis software to identify nuclei based on the Hoechst signal and quantify the mean fluorescence intensity of the H3K27ac signal within each nucleus.

    • Normalize the data to the vehicle control and plot against the inhibitor concentration to determine the EC50 value.

cluster_2 High-Content Microscopy Workflow Cell_Treatment Treat Cells with this compound Fix_Perm Fix and Permeabilize Cells Cell_Treatment->Fix_Perm Antibody_Staining Stain with Antibodies for H3K27ac Fix_Perm->Antibody_Staining Imaging Acquire Images Antibody_Staining->Imaging Analysis Quantify Nuclear Fluorescence Imaging->Analysis

Caption: Workflow for quantifying cellular H3K27ac levels.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This biophysical assay confirms the direct binding of a ligand to its target protein by measuring changes in protein thermal stability.

  • Principle: The stability of a protein against thermal denaturation is measured in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein. The temperature at which 50% of the protein is unfolded is its melting temperature (Tm). A ligand that binds and stabilizes the protein will increase its Tm.

  • Methodology:

    • Prepare a solution of purified p300 or CBP protein in a suitable buffer.

    • Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution.

    • In a 96-well PCR plate, add the protein-dye mixture to wells containing a serial dilution of this compound or a vehicle control.

    • Seal the plate and place it in a real-time PCR instrument.

    • Run a melt curve protocol, gradually increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) while continuously monitoring fluorescence.

    • Analyze the resulting melt curves to determine the Tm for each condition. A positive shift in Tm in the presence of this compound indicates direct binding.

References

The Discovery and Development of A-485: A Potent and Selective p300/CBP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The histone acetyltransferases (HATs) p300 (also known as EP300 or E1A binding protein p300) and CREB-binding protein (CBP) are highly homologous transcriptional co-activators that play a pivotal role in regulating gene expression.[1][2] Through the acetylation of histone and non-histone proteins, p300 and CBP are integral to a multitude of cellular processes, including proliferation, differentiation, and DNA repair.[3] Aberrant p300/CBP activity has been implicated in the pathogenesis of various diseases, most notably cancer, making them attractive therapeutic targets.[1][3] This technical guide details the discovery, mechanism of action, and preclinical development of A-485, a potent and selective small-molecule inhibitor of the catalytic activity of p300 and CBP.

Discovery of this compound

The discovery of this compound was initiated through a virtual ligand screening of approximately 800,000 compounds.[4] This in silico approach aimed to identify molecules that could bind to the acetyl-CoA pocket of p300. From this screening, 1,300 commercially available compounds were selected for further evaluation in a direct radioactive p300/CBP HAT assay.[4] This led to the identification of a hydantoin-based compound as a promising hit.[4] Subsequent structure-activity relationship (SAR) studies and chemical optimization of this initial hit culminated in the synthesis of this compound.[4]

Mechanism of Action

This compound is a potent, selective, and cell-permeable inhibitor of the catalytic HAT activity of p300 and CBP.[1] X-ray crystallography has revealed that this compound binds to the active site of p300, directly competing with the cofactor acetyl-CoA.[4] This competitive inhibition prevents the transfer of acetyl groups to histone and non-histone substrates, thereby modulating gene expression. A key feature of this compound is its high selectivity for p300/CBP over other histone acetyltransferases.[1]

Quantitative Data

The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Target IC50 (nM) Assay Type
p300-BHC9.8TR-FRET
CBP-BHC2.6TR-FRET

Table 1: Biochemical Potency of this compound.[5][6][7] BHC: Bromodomain-HAT-C/H3 domain.

Cell Line H3K27ac EC50 (nM) Assay Type
PC-373High-Content Microscopy

Table 2: Cellular Potency of this compound in Prostate Cancer Cells.[2]

HAT Family Member % Inhibition at 10 µM this compound
PCAFNo inhibition
HAT1No inhibition
MYST3No inhibition
MYST4No inhibition
TIP60No inhibition
GCN5L2No inhibition

Table 3: Selectivity of this compound against other Histone Acetyltransferases.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are provided below.

p300/CBP Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay quantitatively measures the inhibition of p300/CBP histone acetyltransferase activity.

Materials:

  • Recombinant p300-BHC or CBP-BHC enzyme

  • Biotinylated histone H4 peptide substrate

  • Acetyl-CoA

  • Europium-labeled anti-acetylated lysine antibody

  • Streptavidin-conjugated acceptor fluorophore

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.1% BSA)

  • This compound and control compounds

  • 384-well low-volume microplates

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of this compound and control compounds in DMSO.

  • In a 384-well plate, add 2 µL of the compound dilutions.

  • Add 4 µL of a solution containing the p300 or CBP enzyme and the biotinylated histone H4 peptide in assay buffer.

  • Initiate the reaction by adding 4 µL of acetyl-CoA in assay buffer.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction by adding 5 µL of a detection mix containing the europium-labeled antibody and the streptavidin-conjugated acceptor fluorophore in a suitable buffer.

  • Incubate for 1 hour at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.

High-Content Microscopy for H3K27 Acetylation

This cellular assay quantifies the effect of this compound on a specific histone acetylation mark in cells.

Materials:

  • Prostate cancer cell line (e.g., PC-3)

  • Cell culture medium and supplements

  • This compound and control compounds

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against H3K27ac

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system

Procedure:

  • Seed PC-3 cells into 96-well imaging plates and allow them to adhere overnight.

  • Treat the cells with a concentration range of this compound or control compounds for 3 hours.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells with PBS and permeabilize with 0.2% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with 5% BSA for 1 hour.

  • Incubate with the primary anti-H3K27ac antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

  • Wash with PBS and acquire images using a high-content imaging system.

  • Analyze the images to quantify the mean fluorescence intensity of H3K27ac staining within the nucleus (defined by the DAPI signal).

  • Determine the EC50 value for the reduction of H3K27ac.

Western Blotting for Histone Acetylation

This method is used to qualitatively and semi-quantitatively assess changes in global histone acetylation.

Materials:

  • Cell lysates from treated cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against specific histone acetylation marks (e.g., H3K27ac, H3K18ac, H3K9ac) and a loading control (e.g., total Histone H3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Lyse cells treated with this compound or vehicle control and determine protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to assess changes in histone acetylation levels relative to the loading control.

Castration-Resistant Prostate Cancer Xenograft Model

This in vivo model evaluates the anti-tumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., male NOD-SCID gamma mice)

  • Castration-resistant prostate cancer cell line (e.g., a derivative of LNCaP)

  • Matrigel

  • This compound formulation for in vivo administration (e.g., in a suitable vehicle for oral gavage)

  • Calipers for tumor measurement

  • Animal monitoring equipment

Procedure:

  • Subcutaneously implant castration-resistant prostate cancer cells mixed with Matrigel into the flanks of the mice.

  • Allow the tumors to establish and reach a predetermined size (e.g., 150-200 mm³).

  • Randomize the mice into treatment and vehicle control groups.

  • Administer this compound or vehicle to the respective groups at a specified dose and schedule (e.g., daily oral gavage).

  • Measure tumor volume using calipers at regular intervals (e.g., twice a week).

  • Monitor the body weight and overall health of the animals throughout the study.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

  • Compare the tumor growth between the this compound-treated and vehicle control groups to determine efficacy.

Mandatory Visualizations

p300/CBP Signaling Pathway

p300_CBP_Signaling Signal Extracellular Signals (Growth Factors, Hormones, etc.) Receptor Cell Surface Receptors Signal->Receptor Kinase_Cascade Intracellular Kinase Cascades (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors (e.g., AR, p53, CREB) Kinase_Cascade->Transcription_Factors Activation p300_CBP p300/CBP Transcription_Factors->p300_CBP Recruitment HAT_Activity Histone Acetyltransferase (HAT) Activity p300_CBP->HAT_Activity A485 This compound A485->HAT_Activity Inhibition Histones Histones (e.g., H3) HAT_Activity->Histones Acetylation Acetylated_Histones Acetylated Histones (e.g., H3K27ac) Histones->Acetylated_Histones Chromatin_Remodeling Chromatin Remodeling (Open Chromatin) Acetylated_Histones->Chromatin_Remodeling Gene_Expression Target Gene Expression (Proliferation, Survival) Chromatin_Remodeling->Gene_Expression

Caption: The p300/CBP signaling pathway and the inhibitory action of this compound.

This compound Discovery and Development Workflow

A485_Development_Workflow Virtual_Screen Virtual Ligand Screen (~800,000 compounds) HAT_Assay p300/CBP HAT Assay (1,300 compounds) Virtual_Screen->HAT_Assay Hit_ID Hit Identification (Hydantoin Scaffold) HAT_Assay->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt A485_ID Identification of this compound Lead_Opt->A485_ID Biochem_Char Biochemical Characterization (Potency, Selectivity) A485_ID->Biochem_Char Cellular_Char Cellular Characterization (Target Engagement, Proliferation) Biochem_Char->Cellular_Char InVivo_Studies In Vivo Efficacy Studies (Xenograft Models) Cellular_Char->InVivo_Studies Preclinical_Dev Preclinical Development InVivo_Studies->Preclinical_Dev A485_MoA A485 This compound Competitive_Inhibition Competitive Inhibition A485->Competitive_Inhibition p300_CBP_Active_Site p300/CBP Active Site p300_CBP_Active_Site->Competitive_Inhibition Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP_Active_Site Binds to Reduced_HAT_Activity Reduced HAT Activity Competitive_Inhibition->Reduced_HAT_Activity Decreased_Acetylation Decreased Histone Acetylation (H3K27ac) Reduced_HAT_Activity->Decreased_Acetylation Altered_Gene_Expression Altered Gene Expression Decreased_Acetylation->Altered_Gene_Expression Anti_Tumor_Effect Anti-Tumor Effect Altered_Gene_Expression->Anti_Tumor_Effect

References

The Double-Edged Sword: A Technical Guide to the Role of p300/CBP in Cancer Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution

Abstract

The homologous proteins p300 (E1A binding protein p300) and CREB-binding protein (CBP) are master transcriptional co-activators and histone acetyltransferases (HATs) that function as critical nodes in regulating a vast array of cellular processes. Their ability to remodel chromatin and acetylate both histone and non-histone proteins places them at the heart of gene expression programs controlling cell proliferation, differentiation, and apoptosis.[1][2] Consequently, the dysregulation of p300/CBP is deeply implicated in the initiation and progression of numerous cancers. This technical guide provides an in-depth examination of the multifaceted and often paradoxical role of p300/CBP in oncology, explores their involvement in key signaling pathways, summarizes quantitative data related to their activity and inhibition, and details key experimental methodologies for their study. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Central Role of p300/CBP

p300 and CBP are large, multi-domain proteins that act as essential scaffolding molecules, integrating and transducing signals from a multitude of transcription factors to the basal transcription machinery. Their most well-characterized function is their intrinsic histone acetyltransferase (HAT) activity, which catalyzes the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails.[3] This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, leading to a more relaxed chromatin structure ("euchromatin") that is permissive for transcription.[3]

Beyond histones, p300/CBP acetylate a wide range of non-histone proteins, including transcription factors like p53, which modulates their stability, DNA-binding affinity, and activity.[2][4] Through these mechanisms, p300/CBP are integral to virtually all major cellular signaling pathways, and their function is tightly regulated. In cancer, this central role is corrupted, leading to aberrant transcriptional programs that drive malignant phenotypes.

A Paradoxical Role: Tumor Suppressor and Oncogene

The role of p300/CBP in cancer is complex and context-dependent, with substantial evidence supporting roles as both tumor suppressors and oncogenes.

p300/CBP as Tumor Suppressors

Evidence for a tumor suppressor function comes from the frequent observation of loss-of-function mutations in various cancers. Germline mutations in CBP cause Rubinstein-Taybi syndrome, a developmental disorder associated with an increased risk of childhood malignancies.[5] Somatic inactivating mutations, truncations, and chromosomal translocations involving both EP300 (p300) and CREBBP (CBP) genes are found in hematological malignancies like acute myeloid leukemia (AML) and in a range of solid tumors.[5][6] These mutations often result in the loss of HAT activity or the inability to interact with key cellular partners. For instance, in colon cancer cell lines with microsatellite instability, mutational inactivation of p300/CBP is a frequent event, suggesting a selective advantage for disabling their function in the context of a defective DNA mismatch repair system.

p300/CBP as Oncogenes

Conversely, a growing body of evidence highlights an oncogenic role for p300/CBP. In many cancers, including castration-resistant prostate cancer (CRPC) and breast cancer, p300/CBP are overexpressed or hyperactivated.[3][7] In these contexts, they function as critical co-activators for oncogenic transcription factors such as the Androgen Receptor (AR) and MYC.[1][3] By acetylating histones (notably H3K27ac) at enhancers and super-enhancers of oncogenes, p300/CBP drive the high-level expression of genes that promote cell proliferation, survival, and resistance to therapy.[3][7] Recent studies in prostate cancer have also identified p300/CBP-mediated histone H2B N-terminal acetylation (H2BNTac) as a vital marker on enhancers that activate tumor-promoting genes.[8] This dual functionality underscores the context-dependent nature of p300/CBP's contribution to tumorigenesis.

Key Signaling Pathways Involving p300/CBP

p300/CBP are involved in numerous signaling pathways critical to cancer progression. Below are diagrams and descriptions of four key pathways.

The p53 Tumor Suppressor Pathway

In response to cellular stress like DNA damage, the tumor suppressor p53 is activated to induce cell cycle arrest or apoptosis. p300/CBP are critical for p53 function. They directly bind to and acetylate p53, which enhances its stability and DNA-binding ability, allowing it to activate target genes like p21.[2][4] Loss of p300/CBP function can therefore abrogate the p53-mediated stress response, allowing damaged cells to continue to proliferate.

p53_pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates p53_MDM2 p53-MDM2 (Inactive) ATM_ATR->p53_MDM2 p53 p53 (Active, Phosphorylated) p53_MDM2->p53 releases p300_CBP p300/CBP p53->p300_CBP p53_Ac Acetylated p53 (Stable, Active) p53->p53_Ac p300_CBP->p53 p21 p21 Gene Transcription p53_Ac->p21 activates Arrest Cell Cycle Arrest p21->Arrest

p53 pathway activation involving p300/CBP.
TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) pathway has a dual role in cancer, inhibiting proliferation in early stages but promoting invasion and metastasis in later stages.[9] Upon ligand binding, TGF-β receptors phosphorylate Smad proteins (Smad2/3), which then complex with Smad4. This complex translocates to the nucleus, where it requires p300/CBP as co-activators to bind DNA and regulate the transcription of target genes involved in cell cycle control and extracellular matrix remodeling.

TGFb_pathway cluster_nuc Nuclear Events TGFb TGF-β Ligand Receptor TGF-β Receptors (Type I/II) TGFb->Receptor binds Smad23 Smad2/3 Receptor->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_Complex Smad Complex (p-Smad2/3 + Smad4) pSmad23->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus translocates to Smad_Complex_nuc Smad Complex Smad_Complex->Smad_Complex_nuc p300_CBP p300/CBP Target_Genes Target Gene Transcription p300_CBP->Target_Genes co-activates Smad_Complex_nuc->p300_CBP recruits Smad_Complex_nuc->Target_Genes binds DNA at Wnt_pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nuc Nucleus Wnt Wnt Ligand Frizzled Frizzled/LRP Receptors Wnt->Frizzled binds Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates Degradation Proteasomal Degradation Beta_Catenin->Degradation targets for Beta_Catenin_Nuc β-catenin TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF binds Target_Genes Wnt Target Genes (e.g., MYC, Cyclin D1) p300_CBP p300/CBP TCF_LEF->p300_CBP recruits p300_CBP->Target_Genes co-activates AR_pathway cluster_nuc Nuclear Events Androgen Androgen (e.g., DHT) AR_cyto Androgen Receptor (Cytoplasm) Androgen->AR_cyto binds AR_nuc AR Dimer (Nucleus) AR_cyto->AR_nuc dimerizes & translocates ARE Androgen Response Element (ARE) AR_nuc->ARE binds to p300_CBP p300/CBP ARE->p300_CBP recruits H3K27ac H3K27ac p300_CBP->H3K27ac deposits mark Target_Genes AR Target Genes (e.g., KLK3) H3K27ac->Target_Genes activates transcription experimental_workflow cluster_assays Downstream Assays start Start: Cancer Cell Line treat Treat cells with p300/CBP inhibitor (e.g., A-485) start->treat harvest Harvest Cells (Time course: 2, 6, 24h) treat->harvest wb Western Blot harvest->wb chip ChIP-seq harvest->chip prolif Proliferation Assay harvest->prolif wb_out Measure p-H3K27ac, p-p53(Ac), Total Protein wb->wb_out chip_out Assess global H3K27ac at enhancers/promoters chip->chip_out prolif_out Determine IC50, Measure cell growth inhibition prolif->prolif_out

References

The Catalytic Core of p300/CBP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

October 28, 2025

Abstract

The ubiquitously expressed paralogs, E1A binding protein p300 (p300) and CREB-binding protein (CBP), are crucial transcriptional co-activators and histone acetyltransferases (HATs). Their catalytic activity, centered within a highly conserved core domain, plays a pivotal role in the regulation of gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP's catalytic function is implicated in a range of human diseases, most notably cancer, making this domain a compelling target for therapeutic development. This technical guide provides an in-depth exploration of the p300/CBP catalytic domain, offering researchers, scientists, and drug development professionals a comprehensive resource on its structure, function, and enzymatic activity. We present quantitative data on substrate specificity and inhibitor binding, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows.

Structure of the p300/CBP Catalytic Core

The catalytic core of p300/CBP is a multi-domain region responsible for its enzymatic activity and interaction with chromatin. The crystal structure of the human p300 catalytic core reveals an assembled configuration of several key domains: a bromodomain, a cysteine/histidine-rich region 2 (CH2), and the histone acetyltransferase (HAT) domain itself.[1][2][3]

A surprising finding from structural studies is that the CH2 region contains a discontinuous plant homeodomain (PHD) finger, which is interrupted by a really interesting new gene (RING) domain.[1][2][3] This unique arrangement has functional implications, as the RING domain is positioned over the substrate-binding pocket of the HAT domain, suggesting a regulatory role.[1][2] Indeed, mutations that disrupt the attachment of the RING domain have been shown to upregulate HAT activity, indicating an inhibitory function for this domain.[1][2] The bromodomain, a well-characterized reader of acetylated lysines, is also an integral part of this catalytic core, contributing to the targeting of the enzyme to specific chromatin regions.[1][3]

Catalytic Mechanism

The catalytic mechanism of the p300/CBP HAT domain is distinct from that of other known HAT families. It employs an unusual "hit-and-run" or Theorell-Chance kinetic mechanism.[4][5] In this model, a stable ternary complex of the enzyme, acetyl-CoA, and the protein substrate does not form during the reaction. Instead, the p300/CBP enzyme first binds to acetyl-CoA, and then the substrate protein transiently interacts with the enzyme's surface, allowing for the transfer of the acetyl group to the target lysine residue, followed by the rapid dissociation of the acetylated protein.[4][6] This mechanism is consistent with the broad substrate specificity of p300/CBP.[5] A key feature of this catalytic process is the role of a tyrosine residue in the active site, which acts as a catalytic acid to enhance the nucleophilicity of the lysine side chain.[4]

Quantitative Data

Substrate Specificity

p300 and CBP exhibit distinct substrate specificities, which are dependent on the reaction conditions, such as whether the histone substrate or acetyl-CoA is the limiting reagent.[7][8] The following tables summarize the specificity constants (kcat/K1/2) for p300 and CBP with various lysine residues on histone H3 and the H3/H4 tetramer under conditions of limiting histone substrate.

Histone SubstrateLysine Residuep300 Specificity Constant (M⁻¹s⁻¹)CBP Specificity Constant (M⁻¹s⁻¹)
Histone H3H3K14HighHigh
H3K18HighHigh
H3K23ModerateModerate
H3/H4 TetramerH4K5AcetylatedAcetylated
H4K8AcetylatedAcetylated
H4K12AcetylatedAcetylated
H4K16HighModerate

Note: "High" and "Moderate" are relative terms based on the reported data. For precise values, refer to the source literature. p300 has been shown to have up to 10¹⁰-fold higher specificity than CBP for certain H3 lysines, while CBP can have up to 10³²-fold higher specificity for H3K18 in the context of the tetramer.[7][8]

Inhibitor Binding

A number of small molecule inhibitors targeting the catalytic HAT domain of p300/CBP have been developed. These inhibitors are valuable tools for studying the biological functions of p300/CBP and represent promising therapeutic leads.

InhibitorTarget(s)Ki (nM)IC50 (nM)Notes
C646p300/CBP400-Competitive inhibitor with respect to the histone substrate.[9][10]
A-485p300/CBP-60 (for p300)Potent and selective catalytic inhibitor.
B026p300/CBP-1.8 (for p300), 9.5 (for CBP)Highly potent and selective inhibitor.[11][12]

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay (Spectrophotometric)

This protocol is adapted from the method used for screening p300/CBP inhibitors and measures the production of Coenzyme A (CoA) as a readout of HAT activity.

Materials:

  • Recombinant p300/CBP catalytic domain

  • Histone H3 or H4 peptide substrate (e.g., H4-15 peptide)

  • Acetyl-CoA

  • α-ketoglutarate dehydrogenase (α-KGDH)

  • Thiamine pyrophosphate (TPP)

  • MgCl₂

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • α-ketoglutarate

  • HEPES buffer (pH 7.9)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture: In a 96-well plate, prepare a reaction mixture containing HEPES buffer, TPP, MgCl₂, DTT, BSA, NAD⁺, α-ketoglutarate, and α-KGDH at their final desired concentrations.

  • Add inhibitor (optional): For inhibitor screening, add the test compounds dissolved in a suitable solvent (e.g., DMSO) to the wells. Include a solvent-only control.

  • Add enzyme and substrate: Add the p300/CBP enzyme and the histone peptide substrate to the wells.

  • Initiate the reaction: Start the reaction by adding acetyl-CoA to all wells.

  • Monitor the reaction: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 30°C). The increase in absorbance is due to the production of NADH, which is stoichiometrically linked to the production of CoA by the HAT reaction.

  • Data analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plot. For inhibitor studies, determine the percent inhibition relative to the control and calculate IC50 values.

Quantitative Mass Spectrometry-Based Histone Acetylation Assay

This method allows for the precise identification and quantification of site-specific acetylation on histones.

Materials:

  • Recombinant p300/CBP catalytic domain

  • Histone H3 or H3/H4 tetramer substrate

  • Acetyl-CoA

  • Reaction buffer (e.g., HEPES, Tris-HCl)

  • Trypsin

  • LC-MS/MS system (e.g., QqQ mass spectrometer with selective reaction monitoring)

Procedure:

  • HAT reaction: Perform the in vitro HAT reaction by incubating the p300/CBP enzyme with the histone substrate and acetyl-CoA in the reaction buffer for a defined period.

  • Stop the reaction: Terminate the reaction by adding a denaturing agent or by heat inactivation.

  • Proteolytic digestion: Digest the histone substrates into smaller peptides using trypsin.

  • LC-MS/MS analysis: Analyze the resulting peptide mixture using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Data analysis: Utilize selective reaction monitoring (SRM) to specifically detect and quantify the abundance of acetylated and non-acetylated forms of each target peptide. This allows for the determination of the stoichiometry of acetylation at specific lysine residues.[8] Kinetic parameters can be determined by performing the assay at various substrate concentrations and time points.[7][8]

Visualizations

Signaling Pathway: p53 Activation by p300/CBP

Cellular stress signals, such as DNA damage, lead to the phosphorylation of the tumor suppressor protein p53. This phosphorylation event enhances the interaction between p53 and p300/CBP.[13][14] p300/CBP then acetylates p53 at specific lysine residues, which is a crucial step for p53 activation.[14][15][16][17] Activated p53 can then induce the transcription of target genes involved in cell cycle arrest, apoptosis, and DNA repair. The E3 ubiquitin ligase MDM2 negatively regulates this process by inhibiting p300/CBP-mediated p53 acetylation.[14][16][17]

p53_activation_pathway dna_damage Cellular Stress (e.g., DNA Damage) p53_inactive Inactive p53 dna_damage->p53_inactive activates p53_p Phosphorylated p53 p53_inactive->p53_p phosphorylation p300_cbp p300/CBP p53_p->p300_cbp recruits p53_ac Acetylated p53 (Active) p300_cbp->p53_ac acetylates target_genes Target Gene Transcription p53_ac->target_genes induces cell_cycle_arrest Cell Cycle Arrest target_genes->cell_cycle_arrest apoptosis Apoptosis target_genes->apoptosis mdm2 MDM2 mdm2->p300_cbp inhibits

Caption: p53 activation pathway mediated by p300/CBP.

Experimental Workflow: p300/CBP Inhibitor Screening

The process of identifying novel inhibitors of p300/CBP often involves a multi-step workflow, starting from a large compound library and progressively narrowing down to promising lead candidates.

inhibitor_screening_workflow compound_library Compound Library primary_screen Primary High-Throughput Screen (e.g., Spectrophotometric HAT Assay) compound_library->primary_screen hit_compounds Hit Compounds primary_screen->hit_compounds secondary_assays Secondary Assays (Dose-Response, Selectivity) hit_compounds->secondary_assays confirmed_hits Confirmed Hits secondary_assays->confirmed_hits cell_based_assays Cell-Based Assays (Histone Acetylation, Cytotoxicity) confirmed_hits->cell_based_assays lead_candidates Lead Candidates cell_based_assays->lead_candidates

Caption: Workflow for p300/CBP inhibitor screening.

References

A-485: A Comprehensive Technical Guide to Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the target specificity and selectivity profile of A-485, a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). The information presented herein is intended to support researchers and drug development professionals in utilizing this compound as a chemical probe to investigate the biological roles of p300/CBP and to guide further therapeutic development.

Primary Target Profile: p300 and CBP

This compound is a highly potent inhibitor of the catalytic HAT domain of both p300 and CBP. Its in vitro activity has been quantified using biochemical assays, and its binding affinity has been characterized through biophysical methods.

Table 1: In Vitro Potency and Binding Affinity of this compound against p300 and CBP
TargetAssay TypeParameterValue (nM)
p300TR-FRETIC509.8[1]
CBPTR-FRETIC502.6[1]
p300SPRKd15[2]

Experimental Methodologies for Primary Target Validation

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

The inhibitory activity of this compound on p300 and CBP was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This method measures the acetylation of a histone peptide substrate by the HAT enzyme.

Principle: The assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In this context, a biotinylated histone H3 peptide is used as a substrate. Upon acetylation by p300 or CBP in the presence of acetyl-CoA, a europium-labeled anti-acetylated lysine antibody (donor) binds to the acetylated peptide. A streptavidin-allophycocyanin (APC) conjugate (acceptor) binds to the biotin moiety of the peptide. When the donor and acceptor are brought into proximity on the same peptide, FRET occurs. Inhibition of the HAT enzyme by this compound prevents peptide acetylation, thus reducing the FRET signal.

Generalized Protocol:

  • Reaction Setup: In a 384-well plate, combine the p300 or CBP enzyme, the biotinylated histone H3 peptide substrate, and varying concentrations of this compound in an appropriate assay buffer.

  • Initiation: Start the enzymatic reaction by adding acetyl-CoA.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic activity.

  • Detection: Stop the reaction and add the detection reagents: a europium-labeled anti-acetylated lysine antibody and streptavidin-APC.

  • Signal Measurement: After another incubation period to allow for antibody-peptide binding, measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~615 nm for the donor and ~665 nm for the acceptor).

  • Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the signal ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_0 TR-FRET Assay Workflow Enzyme (p300/CBP) Enzyme (p300/CBP) Reaction Mixture Reaction Mixture Enzyme (p300/CBP)->Reaction Mixture Substrate (Histone Peptide) Substrate (Histone Peptide) Substrate (Histone Peptide)->Reaction Mixture Acetyl-CoA Acetyl-CoA Acetyl-CoA->Reaction Mixture This compound (Inhibitor) This compound (Inhibitor) This compound (Inhibitor)->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Detection Reagents Detection Reagents Incubation->Detection Reagents Add TR-FRET Signal TR-FRET Signal Detection Reagents->TR-FRET Signal Measure IC50 Determination IC50 Determination TR-FRET Signal->IC50 Determination

Generalized workflow for the TR-FRET based enzyme inhibition assay.
Surface Plasmon Resonance (SPR)

The binding kinetics of this compound to the p300 HAT domain were determined using surface plasmon resonance (SPR).

Principle: SPR is a label-free technique that measures the real-time interaction between a ligand (this compound) and an analyte (p300) immobilized on a sensor chip. Changes in the refractive index at the sensor surface, caused by the binding and dissociation of the ligand, are detected and recorded in a sensorgram.

Generalized Protocol:

  • Immobilization: Covalently immobilize the purified p300 HAT domain onto a sensor chip surface.

  • Binding Analysis: Inject a series of concentrations of this compound in a running buffer over the sensor surface. The association of this compound to the immobilized p300 is monitored in real-time.

  • Dissociation Analysis: After the association phase, flow the running buffer without this compound over the sensor surface to monitor the dissociation of the this compound/p300 complex.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Selectivity Profile

This compound exhibits high selectivity for p300/CBP over other histone acetyltransferases and a broad panel of other protein targets.

Selectivity against other Histone Acetyltransferases

This compound demonstrates greater than 1000-fold selectivity for p300/CBP over several other closely related HATs.

Table 2: Selectivity of this compound against a Panel of Histone Acetyltransferases
Target HAT% Inhibition at 10 µM
PCAFNo significant inhibition[1]
HAT1No significant inhibition[1]
MYST3No significant inhibition[1]
MYST4No significant inhibition[1]
TIP60No significant inhibition[1]
GCN5L2No significant inhibition[1]
Off-Target Profile

The selectivity of this compound was further assessed against a broad panel of kinases and other non-epigenetic targets.

Table 3: Off-Target Profile of this compound
TargetAssay TypeParameterValue
Plk3Kinase AssayIC502.7 µM[1]
Dopamine TransporterBinding Assay% Binding at 10 µM>90%[1]
Serotonin TransporterBinding Assay% Binding at 10 µM>90%[1]
CYP2C8Inhibition AssayIC500.99 µM
CYP2C9Inhibition AssayIC501.65 µM
hERGElectrophysiologyIC50>30 µM

Note: The significant brain exposure of this compound is low, suggesting that the observed in vitro binding to dopamine and serotonin transporters is unlikely to translate to in vivo central nervous system effects.

cluster_1 Selectivity Profiling Workflow This compound This compound Primary Targets (p300/CBP) Primary Targets (p300/CBP) This compound->Primary Targets (p300/CBP) High Potency Related Off-Targets (Other HATs) Related Off-Targets (Other HATs) This compound->Related Off-Targets (Other HATs) Low to No Activity Broad Off-Target Panel (Kinases, etc.) Broad Off-Target Panel (Kinases, etc.) This compound->Broad Off-Target Panel (Kinases, etc.) Minimal Activity

Conceptual workflow for selectivity profiling of this compound.

Cellular Activity and Signaling Pathway

This compound effectively engages its targets in a cellular context, leading to the inhibition of histone acetylation.

Cellular Target Engagement

The cellular activity of this compound was confirmed by measuring the levels of histone H3 lysine 27 acetylation (H3K27ac), a key mark deposited by p300/CBP.

Table 4: Cellular Activity of this compound
Cell LineAssayParameterValue (nM)
PC-3 (Prostate Cancer)Western BlotH3K27ac IC5073
Western Blot Protocol for H3K27ac

1. Cell Treatment and Lysis:

  • Culture PC-3 cells to ~80% confluency.

  • Treat cells with a dose range of this compound for the desired time (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE:

  • Normalize the protein amounts for each sample and add Laemmli sample buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Load equal amounts of protein onto a polyacrylamide gel (e.g., 15% for histone analysis).

  • Run the gel to separate proteins by size.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

5. Antibody Incubation:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against H3K27ac overnight at 4°C.

  • As a loading control, also probe a separate membrane or the same membrane (after stripping) with an antibody against total Histone H3.

  • Wash the membrane with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

6. Detection:

  • Wash the membrane with TBST.

  • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

7. Densitometry Analysis:

  • Quantify the band intensities for H3K27ac and total H3.

  • Normalize the H3K27ac signal to the total H3 signal for each sample.

  • Plot the normalized H3K27ac levels against the this compound concentration to determine the cellular IC50.

p300/CBP Signaling Pathway

p300 and CBP are transcriptional co-activators that play a crucial role in gene expression. They are recruited to gene promoters and enhancers by DNA-binding transcription factors. Once recruited, their intrinsic HAT activity leads to the acetylation of histone tails, which neutralizes the positive charge of lysine residues, leading to a more open chromatin structure that is permissive for transcription. This compound inhibits this catalytic activity, thereby preventing histone acetylation and subsequent gene activation.

cluster_2 p300/CBP Signaling and Inhibition Transcription Factor Transcription Factor p300/CBP p300/CBP Transcription Factor->p300/CBP Recruits Histone Tails Histone Tails p300/CBP->Histone Tails Acetylates This compound This compound This compound->p300/CBP Inhibits Acetylated Histones (H3K27ac) Acetylated Histones (H3K27ac) Histone Tails->Acetylated Histones (H3K27ac) Chromatin Relaxation Chromatin Relaxation Acetylated Histones (H3K27ac)->Chromatin Relaxation Gene Transcription Gene Transcription Chromatin Relaxation->Gene Transcription

Simplified p300/CBP signaling pathway and the mechanism of this compound inhibition.

Conclusion

This compound is a well-characterized chemical probe that exhibits high potency and selectivity for the histone acetyltransferases p300 and CBP. Its favorable in vitro and cellular profiles make it an invaluable tool for elucidating the diverse biological functions of these key epigenetic regulators in both normal physiology and various disease states, including cancer. The data and methodologies presented in this guide are intended to facilitate the effective use of this compound in preclinical research and drug discovery efforts.

References

A-485: A Technical Guide to an Acetyl-CoA Competitive Inhibitor of p300/CBP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-485 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP). By competing with the cofactor Acetyl-CoA, this compound effectively blocks the catalytic activity of these critical transcriptional co-activators. This targeted inhibition of p300/CBP leads to a reduction in histone acetylation, particularly at H3K27, and modulates the expression of key genes involved in cellular proliferation and differentiation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and its impact on key signaling pathways relevant to drug discovery and development.

Mechanism of Action

This compound functions as a competitive inhibitor of Acetyl-CoA for binding to the catalytic HAT domain of p300 and CBP.[1] This direct competition prevents the transfer of acetyl groups from Acetyl-CoA to lysine residues on histone tails and other protein substrates. The inhibition of p300/CBP HAT activity leads to a global decrease in histone acetylation, with a pronounced effect on H3K27 acetylation (H3K27ac), a hallmark of active enhancers and promoters.[2][3][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.

Table 1: Biochemical Activity of this compound

Parameterp300CBPNotes
IC50 (nM) 9.82.6Half-maximal inhibitory concentration against the bromodomain-HAT-C/H3 (BHC) domain.[5][6]
Kd (nM) 15 ± 1-Dissociation constant for the p300-HAT domain, determined by surface plasmon resonance.

Table 2: Cellular Activity of this compound

Cell LineAssayEndpointEC50 (nM)Notes
PC-3High-Content ImagingH3K27ac Inhibition103Prostate Adenocarcinoma
Hematological & Prostate Cancer Cell LinesProliferation AssaysInhibition of Cell GrowthVariesThis compound selectively inhibits the proliferation of specific cancer cell lineages.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Histone Acetyltransferase (HAT) Activity Assay (In Vitro)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of p300/CBP in a test tube setting.[7]

Materials:

  • Recombinant p300 or CBP enzyme

  • Histone H3 peptide substrate

  • Acetyl-CoA

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Detection Reagent (e.g., antibody specific for acetylated H3K27)

Protocol:

  • Prepare a reaction mixture containing assay buffer, recombinant p300/CBP enzyme, and the histone H3 peptide substrate.

  • Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.

  • Initiate the reaction by adding Acetyl-CoA.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of a stop solution (e.g., 0.1% trifluoroacetic acid).

  • Detect the level of histone acetylation using an appropriate method, such as ELISA, Western blot with an antibody against H3K27ac, or a fluorescence-based readout.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

AlphaLISA Assay for Cellular Histone Acetylation

This high-throughput immunoassay measures the levels of a specific histone modification (e.g., H3K27ac) in cells treated with this compound.

Materials:

  • Cells of interest (e.g., PC-3)

  • This compound

  • Cell lysis buffer

  • AlphaLISA Acceptor beads conjugated to an antibody recognizing the histone mark (e.g., anti-H3K27ac)

  • Streptavidin-coated Donor beads

  • Biotinylated antibody against a total histone protein (e.g., anti-Histone H3)

  • AlphaLISA assay buffer

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control for a specified time (e.g., 24 hours).

  • Lyse the cells directly in the wells using the provided lysis buffer.

  • Transfer the cell lysates to a 384-well ProxiPlate.

  • Add the AlphaLISA Acceptor beads and the biotinylated anti-Histone H3 antibody to the lysates and incubate in the dark.

  • Add the Streptavidin-coated Donor beads and incubate again in the dark.

  • Read the plate on an EnVision plate reader capable of AlphaScreen detection. The signal is generated when the Donor and Acceptor beads are brought into proximity by the antibody-histone complex.

  • Determine the EC50 value by plotting the AlphaLISA signal against the logarithm of the this compound concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular context.[8][9]

Materials:

  • Intact cells

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Antibodies against p300 or CBP and a loading control (e.g., GAPDH)

Protocol:

  • Treat intact cells with this compound or vehicle control at the desired concentration and for a specific duration.

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Divide the cell suspension into aliquots and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

  • Cool the samples to room temperature and lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separate the soluble fraction (containing unbound, stable protein) from the precipitated, denatured protein by centrifugation.

  • Analyze the soluble fractions by Western blotting using antibodies against p300 or CBP. A loading control should also be used to ensure equal protein loading.

  • Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and the experimental workflows described above.

HAT_Assay_Workflow cluster_0 HAT Assay Workflow Reaction Mixture Reaction Mixture Add this compound Add this compound Reaction Mixture->Add this compound Inhibitor Initiate with Acetyl-CoA Initiate with Acetyl-CoA Add this compound->Initiate with Acetyl-CoA Incubation Incubation Initiate with Acetyl-CoA->Incubation Stop Reaction Stop Reaction Incubation->Stop Reaction Detection Detection Stop Reaction->Detection Measure Acetylation Data Analysis Data Analysis Detection->Data Analysis Calculate IC50

Histone Acetyltransferase (HAT) Assay Workflow.

AlphaLISA_Workflow cluster_1 AlphaLISA Workflow for H3K27ac Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Add Acceptor Beads & Biotinylated Ab Add Acceptor Beads & Biotinylated Ab Cell Lysis->Add Acceptor Beads & Biotinylated Ab Incubation 1 Incubation 1 Add Acceptor Beads & Biotinylated Ab->Incubation 1 Add Donor Beads Add Donor Beads Incubation 1->Add Donor Beads Incubation 2 Incubation 2 Add Donor Beads->Incubation 2 Read Plate Read Plate Incubation 2->Read Plate Detect Signal Data Analysis Data Analysis Read Plate->Data Analysis Determine EC50

AlphaLISA Assay Workflow for Cellular H3K27ac.

CETSA_Workflow cluster_2 Cellular Thermal Shift Assay (CETSA) Workflow Cell Treatment Cell Treatment Heat Shock Heat Shock Cell Treatment->Heat Shock Temperature Gradient Cell Lysis Cell Lysis Heat Shock->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Separate Soluble/Insoluble Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Western Blot Western Blot Collect Supernatant->Western Blot Detect Target Protein Data Analysis Data Analysis Western Blot->Data Analysis Analyze Melting Curve

Cellular Thermal Shift Assay (CETSA) Workflow.

Wnt_Signaling cluster_3 Wnt/β-catenin Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation APC_Axin APC/Axin Complex APC_Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Enters Nucleus p300_CBP p300/CBP p300_CBP->TCF_LEF Co-activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates A485 This compound A485->p300_CBP Inhibits Acetylation

This compound Inhibition of the Wnt/β-catenin Signaling Pathway.

p53_Signaling cluster_4 p53 Signaling Pathway Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 Activates p300_CBP p300/CBP p53->p300_CBP Acetylated_p53 Acetylated p53 p300_CBP->Acetylated_p53 Acetylates Target_Genes Target Gene Expression (e.g., p21, PUMA) Acetylated_p53->Target_Genes Activates Transcription Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Target_Genes->Apoptosis A485 This compound A485->p300_CBP Inhibits

This compound Mediated Regulation of the p53 Signaling Pathway.

Conclusion

This compound represents a significant tool for researchers in the fields of epigenetics, oncology, and drug discovery. Its high potency and selectivity for the p300/CBP histone acetyltransferases make it an invaluable chemical probe for elucidating the roles of these enzymes in health and disease. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in experimental settings and to further our understanding of the therapeutic potential of targeting p300/CBP. As research continues, this compound and similar inhibitors hold promise for the development of novel therapeutic strategies for a range of diseases, including various forms of cancer.

References

The Role of A-486 as an Inactive Control for the Potent p300/CBP Inhibitor A-485: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent and selective p300/CBP histone acetyltransferase (HAT) inhibitor, A-485, and the critical role of its structurally related but inactive analog, A-486, in rigorous scientific investigation. In drug discovery and chemical biology, the use of a proper negative control is paramount to validate that the observed biological effects of a compound are due to its intended mechanism of action—the on-target effect—rather than unforeseen off-target interactions. A-486 serves this essential function, enabling researchers to confidently attribute the cellular and in vivo outcomes of this compound treatment to the specific inhibition of the p300 and CBP acetyltransferase domains.

Core Concepts: The p300/CBP Signaling Axis

The lysine acetyltransferases p300 (also known as EP300) and CREB-binding protein (CBP) are highly homologous transcriptional co-activators that play a crucial role in a vast array of cellular processes, including proliferation, differentiation, and DNA repair.[1][2] They function, in part, by catalyzing the transfer of an acetyl group from acetyl-CoA to the lysine residues of histone and non-histone proteins.[1][3][4] Histone acetylation neutralizes the positive charge of lysine, which is thought to weaken the interaction between histones and DNA, leading to a more open chromatin structure that is accessible to the transcriptional machinery.[2]

Dysregulation of p300/CBP activity is implicated in various diseases, notably cancer. In certain malignancies, such as androgen receptor-positive prostate cancer, p300/CBP are essential co-activators for oncogenic transcription factors.[5][6][7] By acetylating histones at enhancer regions, p300/CBP facilitate the recruitment of the transcriptional apparatus to drive the expression of genes that promote tumor growth and survival.[5][7] Consequently, the development of small molecule inhibitors targeting the catalytic HAT domain of p300/CBP, such as this compound, represents a promising therapeutic strategy.

This compound: A Potent and Selective p300/CBP Inhibitor

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the catalytic HAT activity of p300 and CBP. It acts as an acetyl-CoA competitive inhibitor, directly binding to the active site of these enzymes. This compound has been shown to selectively inhibit the proliferation of various cancer cell lines, including those of hematological and prostate origin.

The Indispensable Role of the Inactive Control: A-486

To ensure that the biological effects observed with this compound are a direct consequence of p300/CBP inhibition, it is crucial to use an appropriate negative control. A-486 is a close structural analog of this compound that is catalytically inactive against p300 and CBP. Its use in parallel with this compound allows researchers to control for potential off-target effects or compound-specific activities unrelated to HAT inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its inactive control, A-486, providing a clear comparison of their biochemical and cellular activities.

Compound Target Assay Type IC50 (nM) Reference
This compoundp300TR-FRET9.8
CBPTR-FRET2.6
A-486p300TR-FRET>10,000
CBPTR-FRET>10,000

Table 1: In Vitro Biochemical Activity of this compound and A-486. This table presents the half-maximal inhibitory concentration (IC50) values of this compound and A-486 against the histone acetyltransferase activity of p300 and CBP as determined by a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.

Compound Cell Line Assay Type Endpoint IC50 (nM) Reference
This compoundPC-3High-Content ImagingH3K27ac Inhibition73
PC-3High-Content ImagingH3K9ac Inhibition>10,000
A-486PC-3High-Content ImagingH3K27ac InhibitionInactive

Table 2: Cellular Activity of this compound and A-486. This table shows the cellular potency of this compound in inhibiting the acetylation of histone H3 at lysine 27 (a known p300/CBP substrate) in the PC-3 prostate cancer cell line. The lack of activity against H3K9ac demonstrates selectivity, and the inactivity of A-486 confirms the on-target nature of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound and its inactive control, A-486.

p300/CBP TR-FRET Biochemical Assay

This assay quantitatively measures the histone acetyltransferase activity of recombinant p300 or CBP and the inhibitory potential of test compounds.

Materials:

  • Recombinant human p300 or CBP (catalytic domain)

  • Histone H3 peptide (e.g., H3 1-21) as substrate

  • Acetyl-CoA

  • Europium-labeled anti-acetylated lysine antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.1% BSA)

  • 384-well low-volume plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of this compound and A-486 in DMSO and then dilute in assay buffer.

  • In a 384-well plate, add the diluted compounds. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

  • Add recombinant p300 or CBP enzyme to each well (except the "no enzyme" control).

  • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the reaction by adding a mixture of the histone H3 peptide and acetyl-CoA.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction by adding a detection mix containing the Europium-labeled anti-acetylated lysine antibody and APC-labeled streptavidin.

  • Incubate for 1 hour at room temperature to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at 320-340 nm, emission at 615 nm for Europium and 665 nm for APC).

  • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular H3K27 Acetylation Immunofluorescence Assay

This high-content imaging assay measures the ability of this compound to inhibit p300/CBP activity in a cellular context by quantifying the levels of H3K27 acetylation.

Materials:

  • PC-3 prostate cancer cells[8][9][10][11][12]

  • Complete cell culture medium (e.g., F-12K medium with 10% FBS)[8]

  • This compound and A-486

  • 96-well imaging plates

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-H3K27ac

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • High-content imaging system

Procedure:

  • Seed PC-3 cells into a 96-well imaging plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or A-486 for 3-6 hours. Include a DMSO vehicle control.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate the cells with the primary anti-H3K27ac antibody overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the Alexa Fluor 488-conjugated secondary antibody and DAPI for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Acquire images using a high-content imaging system.

  • Analyze the images by quantifying the mean fluorescence intensity of H3K27ac staining within the DAPI-defined nuclear region for each cell.

  • Normalize the data to the DMSO control and calculate the IC50 value for this compound.

Cell Proliferation (MTS) Assay

This colorimetric assay determines the effect of this compound and A-486 on the proliferation of cancer cells.

Materials:

  • PC-3 cells

  • Complete cell culture medium

  • This compound and A-486

  • 96-well cell culture plates

  • MTS reagent[13][14][15][16]

Procedure:

  • Seed PC-3 cells into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or A-486. Include a DMSO vehicle control.

  • Incubate the cells for 72 hours.

  • Add MTS reagent to each well according to the manufacturer's protocol.[13][15]

  • Incubate for 1-4 hours at 37°C.[14][15]

  • Measure the absorbance at 490 nm using a plate reader.[13][14][15]

  • Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).

Mandatory Visualizations

Signaling Pathway Diagram

p300_CBP_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors / Hormones (e.g., Androgens) Receptor Receptor (e.g., Androgen Receptor) Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activates AR_Nuclear Activated Androgen Receptor Signaling_Cascade->AR_Nuclear Translocates p300_CBP p300/CBP AR_Nuclear->p300_CBP Recruits Histones Histones p300_CBP->Histones Acetylates Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Substrate Acetylated_Histones Acetylated Histones (e.g., H3K27ac) Histones->Acetylated_Histones Chromatin Open Chromatin Acetylated_Histones->Chromatin Promotes Transcription Gene Transcription Chromatin->Transcription Enables Cell_Proliferation Cell Proliferation & Survival Transcription->Cell_Proliferation Leads to A485 This compound A485->p300_CBP Inhibits A486 A-486 (Inactive Control) A486->p300_CBP No Inhibition

Caption: p300/CBP signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

experimental_workflow Biochemical_Assay Biochemical Assay (TR-FRET) Cellular_Assay Cellular Target Engagement (H3K27ac Immunofluorescence) Biochemical_Assay->Cellular_Assay Confirm on-target activity Phenotypic_Assay Phenotypic Assay (Cell Proliferation - MTS) Cellular_Assay->Phenotypic_Assay Link target to phenotype Conclusion Conclusion: This compound inhibits p300/CBP and reduces cell viability Phenotypic_Assay->Conclusion A485_A486 Treat with: This compound (Active) A-486 (Inactive Control) A485_A486->Biochemical_Assay A485_A486->Cellular_Assay A485_A486->Phenotypic_Assay

Caption: Experimental workflow for validating this compound using A-486 as a control.

References

Structural Basis for A-485 Inhibition of p300: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular basis of p300 histone acetyltransferase (HAT) inhibition by A-485, a potent and selective small molecule inhibitor. The document outlines the mechanism of action, key molecular interactions, and quantitative inhibition data, supported by detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding for researchers in epigenetics and drug discovery.

Introduction to p300 and this compound

The paralogous proteins p300 (also known as EP300) and CREB-binding protein (CBP) are crucial transcriptional co-activators.[1][2][3] They possess intrinsic histone acetyltransferase (HAT) activity, which is essential for the regulation of gene expression through the acetylation of histone and non-histone proteins.[4][5] Dysregulation of p300/CBP activity is implicated in the pathogenesis of various diseases, most notably cancer, making them attractive therapeutic targets.[4][6]

This compound is a potent, selective, and drug-like catalytic inhibitor of p300/CBP.[1][4] It has been demonstrated to selectively inhibit the proliferation of specific tumor types, including hematological malignancies and androgen receptor-positive prostate cancer.[1][2][4] This document delves into the precise mechanism by which this compound exerts its inhibitory effects on p300.

Mechanism of Action and Binding Mode

This compound functions as an acetyl-CoA competitive inhibitor of the p300/CBP catalytic domain.[1][4] Structural studies have revealed that this compound binds to the catalytic active site of p300, directly competing with the binding of the acetyl-CoA cofactor.[1][4][5]

A high-resolution (1.95Å) co-crystal structure of this compound in complex with the p300 HAT domain provides a detailed view of the inhibitor's binding orientation and key molecular interactions.[1][2][4] The binding of this compound overlaps with the acetyl-CoA binding site.[7] Specifically, the methyl-urea moiety of this compound inserts into the L1 loop of the enzyme, forming two hydrogen bonds with the side chain of Gln1455.[7] An additional hydrogen bond is formed with Pro1452.[8] The fluorophenyl ring of this compound is accommodated in a hydrophobic pocket, which involves a subtle shift in helix 3 of the p300 HAT domain.[5]

The following diagram illustrates the competitive inhibition mechanism of this compound on p300.

G Mechanism of p300 Inhibition by this compound cluster_0 Normal p300 Catalytic Cycle cluster_1 Inhibition by this compound p300 p300 HAT Domain AcetylatedHistone Acetylated Histone p300->AcetylatedHistone Acetylation CoA CoA p300->CoA Releases AcetylCoA Acetyl-CoA AcetylCoA->p300 Binds to active site Histone Histone Substrate Histone->p300 Binds p300_inhibited p300 HAT Domain NoAcetylation No Acetylation p300_inhibited->NoAcetylation Inhibits A485 This compound A485->p300_inhibited Competitively binds to Acetyl-CoA site

Caption: Competitive inhibition of p300 by this compound.

Quantitative Inhibition Data

The inhibitory potency of this compound against p300 and CBP has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data.

ParameterTargetValueAssay TypeReference
IC50 p300 HAT0.06 µM (60 nM)In vitro HAT assay[9]
IC50 p300-BHC9.8 nMTR-FRET assay[9][10]
IC50 CBP-BHC2.6 nMTR-FRET assay[9][10]
EC50 H3K27Ac Inhibition73 nMHigh-content microscopy in PC-3 cells[4]
EC50 H3K9Ac Inhibition> 10,000 nMHigh-content microscopy in PC-3 cells[4]
KD p300-HAT20,000 ± 1000 nM (for inactive analog A-486)Not specified[4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the inhibition of p300 by this compound.

X-ray Crystallography

To determine the co-crystal structure of this compound with the p300 HAT domain, the following general steps were employed:

  • Protein Expression and Purification: A construct of the human p300 HAT domain (residues 1287-1666 with an internal loop deletion and point mutations for stability) was expressed in E. coli and purified.[5]

  • Crystallization: The purified p300 HAT domain was co-crystallized with this compound.

  • Data Collection and Structure Determination: X-ray diffraction data were collected from the crystals, and the structure was solved at a resolution of 1.95 Å.[1][2][4]

The following diagram outlines the general workflow for X-ray crystallography.

G X-ray Crystallography Workflow for p300-A485 Complex ProteinExpression p300 HAT Domain Expression & Purification Crystallization Co-crystallization with this compound ProteinExpression->Crystallization XrayDiffraction X-ray Diffraction Crystallization->XrayDiffraction DataProcessing Data Processing & Structure Solution XrayDiffraction->DataProcessing StructuralAnalysis Structural Analysis of Binding Site DataProcessing->StructuralAnalysis

Caption: Workflow for determining the co-crystal structure.

TR-FRET Activity Assay

The inhibitory activity of this compound on the p300 bromodomain-HAT-C/H3 (BHC) domain was assessed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Assay Components: The assay mixture contained the purified p300-BHC enzyme, a biotinylated histone H3 peptide substrate, acetyl-CoA, and the inhibitor (this compound).

  • Enzymatic Reaction: The HAT reaction was initiated and allowed to proceed.

  • Detection: The reaction was stopped, and a europium-labeled anti-acetylated lysine antibody and streptavidin-allophycocyanin were added. The TR-FRET signal, which is proportional to the extent of histone acetylation, was measured.

  • Data Analysis: IC50 values were calculated from the dose-response curves of this compound.

Thermal Shift Assay (TSA)

The direct binding of this compound to the p300-BHC domain was confirmed using a thermal shift assay.

  • Assay Setup: The p300-BHC protein was mixed with a fluorescent dye that binds to hydrophobic regions of proteins.

  • Ligand Addition: this compound or a control compound was added to the mixture.

  • Thermal Denaturation: The temperature was gradually increased, and the fluorescence was monitored.

  • Data Analysis: The melting temperature (Tm) of the protein was determined. An increase in Tm in the presence of this compound indicates ligand binding and stabilization of the protein. This compound was found to increase the thermostability of p300-BHC by 5.8 °C.[4]

Cellular Assays for Histone Acetylation

The effect of this compound on histone acetylation in a cellular context was evaluated using high-content microscopy.

  • Cell Culture and Treatment: Prostate adenocarcinoma PC-3 cells were treated with varying concentrations of this compound for 3 hours.[4]

  • Immunofluorescence: The cells were fixed, permeabilized, and stained with antibodies specific for acetylated histone marks (e.g., H3K27Ac, H3K9Ac).

  • Imaging and Analysis: The cells were imaged using a high-content microscope, and the fluorescence intensity for each histone mark was quantified.

  • Results: this compound treatment led to a dose-dependent decrease in H3K27Ac levels but not H3K9Ac, demonstrating its selectivity for p300/CBP-mediated acetylation in cells.[4][7]

Selectivity of this compound

This compound exhibits high selectivity for p300/CBP over other histone acetyltransferases. It did not inhibit the activity of PCAF, HAT1, MYST3, MYST4, TIP60, and GCN5L2 at a concentration of 10 µM.[9] Furthermore, it is selective over BET bromodomain proteins and a large panel of over 150 non-epigenetic targets.[9] In cellular assays, this compound selectively inhibits H3K27Ac and H3K18Ac, which are known to be preferentially acetylated by p300/CBP.[7][9][11]

Conclusion

This compound is a potent and selective inhibitor of the p300/CBP HAT domain that acts by competing with acetyl-CoA. The high-resolution crystal structure of the p300-A-485 complex provides a detailed understanding of the molecular interactions that drive its inhibitory activity. The quantitative data from biochemical and cellular assays confirm its potency and selectivity. This comprehensive understanding of the structural basis for this compound inhibition of p300 is invaluable for the further development of p300/CBP inhibitors as potential therapeutics for cancer and other diseases.

References

Methodological & Application

A-485 Treatment Protocol for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing A-485, a potent and selective catalytic inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), in cell culture experiments. This compound has shown significant anti-proliferative effects in various cancer cell lines, making it a valuable tool for cancer research and drug development.

Mechanism of Action

This compound is a cell-permeable compound that competitively inhibits the acetyl-CoA binding site of p300 and CBP.[1][2] This inhibition prevents the acetylation of histone and non-histone protein substrates, leading to a global decrease in histone acetylation, particularly at H3K27 and H3K18.[2][3] The consequence of this epigenetic modification is the repression of a broad set of genes, including those involved in cell proliferation, inflammation, and androgen receptor signaling.[1][2][3]

Data Presentation

The following tables summarize the effective concentrations and IC50 values of this compound in various cell lines as reported in the literature.

Table 1: Effective Concentrations of this compound in Cell Culture

Cell LineAssay TypeConcentrationTreatment DurationObserved Effect
PC-3 (Prostate Adenocarcinoma)High Content Microscopy73 nM (EC50)3 hoursDose-dependent decrease in H3K27Ac
HeLaSILAC Proteomics10 µM16 hoursInhibition of H3K27Ac and H3K18Ac
RAW264.7 (Macrophage-like)RT-qPCR, ELISA2.2 µM, 6.6 µM, 13.2 µM, 20 µM4 or 24 hoursInhibition of LPS-induced inflammatory cytokine expression
GH3 (Rat Pituitary Adenoma)Cell Viability AssaySeries of 2-fold dilutions4 daysInhibition of cell viability
A549 (Non-small cell lung cancer)Cell Growth AssayNot specified dosesUp to 6 daysInhibition of cell growth
H1299 (Non-small cell lung cancer)Cell Growth AssayNot specified dosesUp to 6 daysInhibition of cell growth

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
p300 HAT(Biochemical Assay)0.06 µM
CBP-BHC(Biochemical Assay)2.6 nM
p300-BHC(Biochemical Assay)9.8 nM
Hematological Malignancies(Various cell lines)Potent activity reported
Androgen Receptor-Positive Prostate Cancer(Various cell lines)Potent activity reported

Experimental Protocols

Preparation of this compound Stock Solution

This compound is typically supplied as a solid. To prepare a stock solution for cell culture experiments, follow these steps:

  • Solvent Selection: this compound is soluble in dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM. To make a 10 mM stock solution of this compound (Molecular Weight: 485.5 g/mol ), dissolve 4.855 mg of this compound in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

General Protocol for Cell Treatment

This protocol provides a general guideline for treating adherent cells with this compound. The optimal conditions, including cell seeding density, this compound concentration, and treatment duration, should be determined empirically for each cell line and experiment.

  • Cell Seeding:

    • Plate cells in appropriate cell culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment and do not reach confluency by the end of the experiment.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment:

    • On the day of treatment, prepare fresh dilutions of this compound from the stock solution in complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is consistent across all treatment groups, including the vehicle control, and is typically kept below 0.1% to minimize solvent-induced cytotoxicity.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control (medium with the same concentration of DMSO).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assessment of Cellular Effects:

    • Following treatment, the cellular response can be assessed using various assays, such as:

      • Cell Viability/Proliferation Assays: (e.g., MTT, MTS, or CellTiter-Glo® assays) to determine the effect of this compound on cell growth.

      • Western Blotting: To analyze the levels of specific proteins, such as acetylated histones (H3K27ac, H3K18ac) or other target proteins.

      • Quantitative PCR (qPCR): To measure changes in the expression of target genes.

      • Flow Cytometry: For cell cycle analysis or apoptosis assays.

      • Clonogenic Assay: To assess the long-term effects on cell survival and proliferation.

Protocol for Western Blotting of Histone Acetylation

This protocol is specifically designed to detect changes in histone acetylation marks following this compound treatment.

  • Cell Lysis and Histone Extraction:

    • After this compound treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A, Sodium Butyrate) to preserve histone modifications.

    • Histones can be enriched by acid extraction.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better resolution of histones).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K27ac, anti-H3K18ac) and a loading control (e.g., anti-Histone H3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) reagent.

Mandatory Visualizations

A485_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment A485 This compound p300_CBP p300/CBP A485->p300_CBP Inhibits Acetylated_Histones Acetylated Histones (H3K27ac, H3K18ac) p300_CBP->Acetylated_Histones Acetylation Acetylated_TFs Acetylated Transcription Factors p300_CBP->Acetylated_TFs Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Histones Histones (e.g., H3) Gene_Expression Target Gene Expression (e.g., c-Myc, Inflammatory Genes) Acetylated_Histones->Gene_Expression Promotes Transcription_Factors Transcription Factors (e.g., AR, NF-κB) Acetylated_TFs->Gene_Expression Promotes Cellular_Response Cellular Response (↓ Proliferation, ↓ Inflammation) Gene_Expression->Cellular_Response

Caption: this compound inhibits p300/CBP, blocking histone and protein acetylation.

A485_Experimental_Workflow cluster_assays Endpoint Assays start Start: Cell Culture seed_cells Seed Cells in Plates start->seed_cells treat_cells Treat with this compound (and vehicle control) seed_cells->treat_cells incubate Incubate for Desired Duration treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay western_blot Western Blot (e.g., for H3K27ac) incubate->western_blot qpcr qPCR (for gene expression) incubate->qpcr clonogenic_assay Clonogenic Assay incubate->clonogenic_assay data_analysis Data Analysis viability_assay->data_analysis western_blot->data_analysis qpcr->data_analysis clonogenic_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for testing this compound in cell culture experiments.

References

Application Notes and Protocols for In Vivo Dosing and Administration of A-485 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

A-485 is a potent and selective small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2] By competing with acetyl-CoA for the catalytic active site of p300/CBP, this compound effectively reduces the acetylation of histone H3 at lysine 27 (H3K27ac) and lysine 18 (H3K18ac).[1] This epigenetic modulation makes this compound a valuable tool for investigating the role of p300/CBP in various biological processes and a potential therapeutic agent for diseases driven by transcriptional dysregulation, such as cancer and inflammatory conditions.[1][3][4] These application notes provide a comprehensive overview of the in vivo dosing and administration of this compound in various mouse models based on published studies.

Mechanism of Action: p300/CBP Inhibition

This compound functions by competitively inhibiting the HAT activity of the paralogous transcriptional coactivators p300 and CBP. This inhibition leads to a downstream reduction in the acetylation of key histone residues, subsequently altering gene expression programs controlled by these coactivators.

cluster_inhibition Competitive Inhibition A485 This compound p300_CBP p300/CBP HAT Domain A485->p300_CBP Inhibits AcetylCoA Acetyl-CoA AcetylCoA->p300_CBP Binds to Acetylated_Histones Acetylated Histones (H3K27ac, H3K18ac) p300_CBP->Acetylated_Histones Catalyzes Acetylation Histones Histones (e.g., H3) Histones->p300_CBP Gene_Transcription Gene Transcription Acetylated_Histones->Gene_Transcription Promotes

Figure 1: this compound Mechanism of Action.

Quantitative Data Summary

The following tables summarize the reported in vivo dosing parameters for this compound in different mouse models.

Table 1: this compound Dosing and Administration in Mouse Models

Mouse Model Mouse Strain This compound Dose Route of Administration Dosing Frequency Duration Vehicle
Castration-Resistant Prostate Cancer (LuCaP-77 CR Xenograft)SCID50-100 mg/kgIntraperitoneal (IP)Twice daily21 daysNot explicitly stated
Psoriasis-like Skin Inflammation (Imiquimod-induced)Not explicitly statedNot explicitly statedIntraperitoneal (IP)Daily7 daysDMSO
Metabolic Disease (High-Fat Diet-induced)C57BL/620 mg/kgIntraperitoneal (IP)Daily7 daysNot explicitly stated
Acute Liver Injury (LPS/D-GalN-induced)Not explicitly statedNot explicitly statedIntraperitoneal (IP)Not explicitly statedNot explicitly statedNot explicitly stated*

*While the exact vehicle was not specified in the search results for all models, a common practice for intraperitoneal injection of hydrophobic compounds like this compound involves dissolving the compound in a small amount of a solubilizing agent such as DMSO, and then diluting it with a vehicle suitable for injection, such as saline, corn oil, or a solution containing polyethylene glycol (PEG) and/or Tween. It is recommended to perform vehicle tolerability studies.

Table 2: Reported In Vivo Efficacy of this compound

Mouse Model This compound Dose Key Findings
Castration-Resistant Prostate Cancer (LuCaP-77 CR Xenograft)100 mg/kg (BID)54% tumor growth inhibition after 21 days.
Psoriasis-like Skin Inflammation (Imiquimod-induced)Not explicitly statedSignificant reduction in skin inflammation, immune cell recruitment, and inflammatory cytokine production.
Metabolic Disease (High-Fat Diet-induced)20 mg/kg/dayReduced white adipose tissue weight and adipocyte size; lowered lipid content and lipogenic gene expression in the liver.
Acute Liver Injury (LPS/D-GalN-induced)Not explicitly statedAlleviated histopathological abnormalities, lowered plasma aminotransferases, and improved survival rate.

Experimental Protocols

Castration-Resistant Prostate Cancer Xenograft Model

This protocol is based on studies using the LuCaP-77 CR patient-derived xenograft model.

Materials:

  • This compound

  • Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in sterile water)

  • SCID male mice

  • LuCaP-77 CR tumor fragments

  • Sterile syringes and needles (25-27 gauge)

Experimental Workflow:

cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Tumor_Implantation Implant LuCaP-77 CR tumor fragments into SCID male mice Tumor_Growth Allow tumors to reach a specified volume Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment and vehicle groups Tumor_Growth->Randomization Dosing Administer this compound (50-100 mg/kg) or vehicle via IP injection (twice daily for 21 days) Randomization->Dosing Tumor_Measurement Measure tumor volume regularly Dosing->Tumor_Measurement Body_Weight Monitor body weight Dosing->Body_Weight Endpoint Endpoint: Tumor growth inhibition analysis Tumor_Measurement->Endpoint Body_Weight->Endpoint

Figure 2: Workflow for this compound Efficacy Study in a Xenograft Model.

Protocol:

  • Tumor Implantation: Subcutaneously implant LuCaP-77 CR tumor fragments into the flanks of SCID male mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Dosing Solution Preparation:

    • Note: The exact vehicle has not been reported. The following is a general protocol.

    • Dissolve this compound in a minimal amount of DMSO.

    • Add PEG300 and Tween 80, and vortex to mix.

    • Add sterile water to the final volume and mix thoroughly.

    • Prepare the dosing solution fresh daily.

  • Administration: Administer this compound (50 or 100 mg/kg) or vehicle via intraperitoneal injection twice daily for 21 days.

  • Efficacy Assessment:

    • Measure tumor volume at regular intervals (e.g., 2-3 times per week).

    • Monitor the body weight of the mice as an indicator of toxicity. A moderate and recoverable body weight loss of up to 9% has been reported.

    • At the end of the study, calculate the tumor growth inhibition (TGI).

Imiquimod-Induced Psoriasis-like Skin Inflammation Model

This protocol is based on studies investigating the anti-inflammatory effects of this compound.

Materials:

  • This compound

  • DMSO (for vehicle)

  • Imiquimod cream (5%)

  • Mouse strain susceptible to imiquimod-induced psoriasis (e.g., BALB/c or C57BL/6)

  • Sterile syringes and needles (25-27 gauge)

Protocol:

  • Acclimation: Acclimate mice to the laboratory conditions for at least one week.

  • Induction of Psoriasis:

    • Shave the dorsal skin of the mice.

    • Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back for 5-7 consecutive days.

  • Dosing Solution Preparation:

    • Dissolve this compound in DMSO to the desired concentration.

    • Note: While DMSO was reported as the vehicle, for intraperitoneal injections, it is advisable to use a diluted solution of DMSO in saline to minimize irritation.

  • Administration: Administer this compound or vehicle (DMSO) via intraperitoneal injection daily for 7 consecutive days, starting from the first day of imiquimod application. The exact dosage of this compound was not specified in the available literature.

  • Assessment of Inflammation:

    • Score the severity of skin inflammation daily based on erythema, scaling, and thickness (e.g., using a modified PASI score).

    • Measure ear thickness as an additional quantitative measure of inflammation.

    • At the end of the study, collect skin tissue for histological analysis and measurement of inflammatory markers (e.g., cytokine levels, immune cell infiltration).

    • Monitor body weight. A moderate weight loss of approximately 8% has been observed.

Pharmacokinetics

This compound has been reported to have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and a good pharmacokinetic (PK) profile. In a study with tumor-bearing mice, this compound levels in both plasma and tumor were observed to decrease at 16 hours post-dosing as compared to 3 hours post-dosing, suggesting a relatively short half-life that necessitates twice-daily dosing for sustained target engagement in some models.[4] Detailed pharmacokinetic parameters such as Cmax, Tmax, and bioavailability are expected to be available in the supplementary information of the primary literature but were not accessible through the conducted searches.

Signaling Pathway Affected by this compound in Cancer

In the context of androgen receptor (AR)-positive prostate cancer, this compound has been shown to inhibit the AR transcriptional program. This is achieved by reducing p300/CBP-mediated acetylation of histones at AR-responsive gene promoters.

A485 This compound p300_CBP p300/CBP A485->p300_CBP Inhibits AR_program AR Transcriptional Program p300_CBP->AR_program Co-activates AR Androgen Receptor (AR) AR->AR_program Activates Proliferation Tumor Cell Proliferation AR_program->Proliferation Drives

References

Application Notes and Protocols for A-485 in Non-Small Cell Lung Carcinoma (NSCLC) Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

A-485 is a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These enzymes play a critical role in chromatin remodeling and the regulation of gene expression. In the context of non-small cell lung carcinoma (NSCLC), the dysregulation of p300/CBP activity has been implicated in tumorigenesis, making them attractive therapeutic targets. This compound offers a valuable tool for investigating the biological consequences of p300/CBP inhibition in NSCLC cell lines, including effects on cell proliferation, survival, and other key cellular processes. These application notes provide a summary of the effects of this compound on NSCLC cells and detailed protocols for relevant in vitro assays.

Data Presentation

Cell LineBackgroundThis compound Concentration Range (for significant effect)Observed Effects
A549 Adenocarcinoma; KRAS mutation10-20 µMInhibition of cell growth, induction of G0/G1 cell cycle arrest, increased levels of γH2AX (DNA damage marker), induction of autophagy (increased LC3-II and decreased p62), induction of cellular senescence.[1]
H1299 Non-small cell lung cancer; p53-null10-20 µMInhibition of cell growth, induction of autophagy (increased LC3-II).[1]
H460 Large cell carcinomaNot specifiedInhibition of cell growth.
H1650 Adenocarcinoma; EGFR mutationNot specifiedInhibition of cell growth.
HCC827 Adenocarcinoma; EGFR mutationNot specifiedSensitization to TRAIL-induced apoptosis.

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action in NSCLC

A485_Mechanism A485 This compound p300_CBP p300/CBP HAT A485->p300_CBP Inhibits ROS Increased ROS Production A485->ROS Apoptosis Apoptosis (with autophagy inhibition) A485->Apoptosis Histone_Acetylation Histone Acetylation (e.g., H3K27ac) p300_CBP->Histone_Acetylation Promotes Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle Cell Cycle Arrest (G0/G1) Gene_Expression->Cell_Cycle DNA_Damage DNA Damage (γH2AX) ROS->DNA_Damage Autophagy Autophagy Induction DNA_Damage->Autophagy Senescence Cellular Senescence DNA_Damage->Senescence Autophagy->Senescence Autophagy_Inhibitor Autophagy Inhibitor (e.g., Chloroquine) Autophagy_Inhibitor->Autophagy Inhibits Autophagy_Inhibitor->Apoptosis

Caption: this compound inhibits p300/CBP, leading to cell cycle arrest, autophagy, and senescence in NSCLC cells.

General Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture NSCLC Cell Culture (A549, H1299, etc.) A485_Treatment This compound Treatment (Dose-response and Time-course) Cell_Culture->A485_Treatment Viability Cell Viability Assay (MTT / Cell Counting) A485_Treatment->Viability Clonogenic Clonogenic Assay A485_Treatment->Clonogenic Western_Blot Western Blot (LC3, p62, γH2AX) A485_Treatment->Western_Blot Senescence_Assay SA-β-gal Staining A485_Treatment->Senescence_Assay Cell_Cycle_Analysis Flow Cytometry (Propidium Iodide) A485_Treatment->Cell_Cycle_Analysis Data_Quant Data Quantification and Statistical Analysis Viability->Data_Quant Clonogenic->Data_Quant Western_Blot->Data_Quant Senescence_Assay->Data_Quant Cell_Cycle_Analysis->Data_Quant

Caption: Workflow for assessing the effects of this compound on NSCLC cell lines.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Lines: A549, H1299, H460, and H1650 can be obtained from authenticated cell banks (e.g., ATCC).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Treatment: Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM). Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. An equivalent concentration of DMSO should be used as a vehicle control.

Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of this compound on the viability of NSCLC cells.

  • Materials:

    • 96-well plates

    • NSCLC cells

    • Complete culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

    • The next day, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) in triplicate for 24, 48, and 72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Clonogenic Assay

This assay assesses the long-term proliferative capacity of cells after this compound treatment.

  • Materials:

    • 6-well plates

    • NSCLC cells

    • Complete culture medium

    • This compound

    • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Procedure:

    • Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of this compound for 72 hours.[1]

    • After 72 hours, replace the drug-containing medium with fresh complete medium.

    • Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.

    • Wash the colonies with PBS and fix them with 100% methanol for 15 minutes.

    • Stain the colonies with Crystal Violet solution for 15 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies in each well.

Western Blot for Autophagy Markers (LC3 and p62/SQSTM1)

This protocol is for detecting changes in the levels of key autophagy-related proteins.

  • Materials:

    • NSCLC cells

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (loading control)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound (e.g., 10, 20 µM) for 24 hours.

    • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

    • Quantify band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This assay detects a key biomarker of cellular senescence.

  • Materials:

    • NSCLC cells treated with this compound

    • Senescence-Associated β-Galactosidase Staining Kit (commercially available)

    • Microscope

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound (e.g., 10 µM) for 72 hours.

    • Wash the cells with PBS and fix them with the provided fixation solution for 10-15 minutes at room temperature.

    • Wash the cells again with PBS.

    • Add the SA-β-Gal staining solution to each well and incubate at 37°C overnight in a dry incubator (no CO2).

    • The next day, observe the cells under a microscope for the development of a blue color, which indicates senescent cells.

    • Capture images and quantify the percentage of blue-stained cells.

Conclusion

This compound serves as a critical research tool for elucidating the role of p300/CBP in NSCLC. The provided protocols offer a framework for investigating its effects on cell viability, long-term survival, and the induction of autophagy and senescence. Researchers should optimize these protocols for their specific NSCLC cell lines and experimental conditions. The induction of autophagy as a survival mechanism that can lead to senescence suggests that combining this compound with autophagy inhibitors could be a promising therapeutic strategy to enhance cell death in NSCLC.

References

A-485: A Potent Tool for Interrogating Androgen Receptor Signaling in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

A-485 is a highly potent and selective small molecule inhibitor of the catalytic activity of the histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP).[1][2] These enzymes are critical co-activators of the androgen receptor (AR), a key driver of prostate cancer initiation and progression. By competitively binding to the acetyl-CoA binding pocket of p300/CBP, this compound effectively blocks the acetylation of histone and non-histone proteins, leading to the suppression of AR-mediated gene transcription.[2] This unique mechanism of action makes this compound a valuable chemical probe for studying the epigenetic regulation of AR signaling and a potential therapeutic agent for the treatment of prostate cancer, including castration-resistant prostate cancer (CRPC).

These application notes provide a comprehensive overview of the use of this compound in prostate cancer research, including its mechanism of action, key experimental data, and detailed protocols for its application in cell-based and in vivo studies.

Mechanism of Action

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens such as dihydrotestosterone (DHT), translocates to the nucleus and binds to androgen response elements (AREs) in the promoter and enhancer regions of target genes. To activate transcription, the AR recruits a complex of co-activator proteins, including the histone acetyltransferases p300 and CBP. These enzymes acetylate histone tails, primarily at lysine residues such as H3K18 and H3K27, leading to a more open chromatin structure that is permissive for transcription.

This compound disrupts this process by directly inhibiting the catalytic HAT domain of p300 and CBP. This inhibition prevents the acetylation of histones at AR target gene loci, resulting in a condensed chromatin state and the repression of AR-driven gene expression.[2] Notably, this compound has been shown to reduce global levels of H3K27 acetylation in prostate cancer cells.[2]

Signaling Pathway Diagram: Androgen Receptor Activation and Inhibition by this compound

AR_Signaling_and_A485_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR-HSP AR-HSP Complex Androgen->AR-HSP Binds AR AR AR_dimer AR Dimer AR->AR_dimer Dimerization HSP HSP AR-HSP->AR HSP Dissociation ARE ARE AR_dimer->ARE Binds p300/CBP p300/CBP ARE->p300/CBP Recruits Histones Histones p300/CBP->Histones HAT Activity Repression Transcriptional Repression p300/CBP->Repression Leads to Acetyl-CoA Acetyl-CoA Acetyl-CoA->p300/CBP This compound This compound This compound->p300/CBP Inhibits Ac-Histones Acetylated Histones Histones->Ac-Histones Acetylation Gene_Transcription AR Target Gene Transcription Ac-Histones->Gene_Transcription Promotes

Caption: this compound inhibits p300/CBP, preventing histone acetylation and AR-mediated transcription.

Quantitative Data

This compound exhibits potent and selective inhibition of p300/CBP and demonstrates significant anti-proliferative effects in androgen receptor-positive prostate cancer cell lines.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
p300 HAT IC50 -60 nM[1]
CBP-BHC IC50 -2.6 nM[1]
p300-BHC IC50 -9.8 nM[1]
Cell Proliferation IC50 LNCaPData not available-
VCaPData not available-
22Rv1Data not available-

Table 2: In Vivo Activity of this compound in a Castration-Resistant Prostate Cancer Xenograft Model (LuCaP-77)

TreatmentDoseScheduleTumor Growth InhibitionReference
This compound100 mg/kgTwice daily (BID), intraperitoneal54%[3]

Experimental Protocols

The following protocols provide a general framework for studying the effects of this compound on prostate cancer cells. Optimization may be required for specific cell lines and experimental conditions.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Prostate Cancer Cell Culture (LNCaP, VCaP, 22Rv1) A485_Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->A485_Treatment Viability Cell Viability Assay (MTS/MTT) A485_Treatment->Viability Western_Blot Western Blot Analysis (AR, PSA, H3K27ac) A485_Treatment->Western_Blot RT_qPCR RT-qPCR (KLK3, TMPRSS2) A485_Treatment->RT_qPCR ChIP Chromatin Immunoprecipitation (AR, H3K27ac) A485_Treatment->ChIP Xenograft Establish Xenograft Model (e.g., LuCaP-77) A485_Dosing This compound Administration Xenograft->A485_Dosing Tumor_Measurement Tumor Volume Measurement A485_Dosing->Tumor_Measurement IHC Immunohistochemistry (AR, Ki-67) Tumor_Measurement->IHC

Caption: A typical workflow for evaluating the effects of this compound in prostate cancer research.

Cell Viability Assay (MTS Assay)

Objective: To determine the effect of this compound on the proliferation of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

  • Complete cell culture medium

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Protocol:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all other values. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.

Western Blot Analysis

Objective: To assess the effect of this compound on the protein levels of AR, its target genes (e.g., PSA), and histone H3 acetylation (H3K27ac).

Materials:

  • Prostate cancer cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AR, anti-PSA, anti-H3K27ac, anti-H3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Lyse the treated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total H3).

Quantitative Reverse Transcription PCR (RT-qPCR)

Objective: To measure the effect of this compound on the mRNA expression of AR-regulated genes (e.g., KLK3 (PSA), TMPRSS2).

Materials:

  • Prostate cancer cells treated with this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers (e.g., for KLK3, TMPRSS2, and a housekeeping gene like GAPDH)

  • qPCR instrument

Protocol:

  • RNA Extraction: Extract total RNA from treated cells.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Chromatin Immunoprecipitation (ChIP)

Objective: To determine the effect of this compound on the occupancy of AR and the levels of H3K27 acetylation at the enhancer regions of AR target genes.

Materials:

  • Prostate cancer cells treated with this compound

  • Formaldehyde

  • Glycine

  • ChIP lysis buffer

  • Sonicator

  • ChIP-grade antibodies (anti-AR, anti-H3K27ac, IgG control)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR primers for target and control regions

Protocol:

  • Cross-linking: Cross-link proteins to DNA by treating cells with formaldehyde. Quench the reaction with glycine.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with specific antibodies (or IgG control) overnight. Precipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.

  • Washes: Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • qPCR Analysis: Perform qPCR on the purified DNA using primers specific for the enhancer regions of AR target genes (e.g., the KLK3 enhancer) and a negative control region.

  • Data Analysis: Calculate the enrichment of the target DNA sequence in the specific immunoprecipitations relative to the IgG control and input chromatin.

Conclusion

This compound is a powerful and selective inhibitor of p300/CBP HAT activity that effectively abrogates androgen receptor signaling in prostate cancer cells. Its ability to suppress the AR transcriptional program in both androgen-sensitive and castration-resistant settings makes it an indispensable tool for researchers studying the epigenetic mechanisms underlying prostate cancer progression. The protocols and data presented here provide a foundation for utilizing this compound to further elucidate the role of p300/CBP in prostate cancer and to explore its therapeutic potential.

References

Application Notes and Protocols for A-485 In Vivo Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo xenograft studies using A-485, a potent and selective catalytic inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).

Introduction

This compound targets the catalytic activity of p300/CBP, leading to a reduction in histone acetylation, particularly at H3K27. This epigenetic modification is crucial for the regulation of gene expression, and its inhibition by this compound has been shown to suppress the transcription of key oncogenes, including c-Myc and androgen receptor (AR) regulated genes.[1] Consequently, this compound has demonstrated significant anti-tumor activity in various cancer models, making it a promising candidate for further preclinical and clinical investigation.

This document outlines the experimental design and detailed protocols for evaluating the efficacy of this compound in subcutaneous xenograft models of prostate cancer and growth hormone pituitary adenoma.

Mechanism of Action: p300/CBP Signaling Pathway

The p300/CBP proteins are critical co-activators of transcription. They possess histone acetyltransferase (HAT) activity, which involves the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails. This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure that allows for the binding of transcription factors and subsequent gene expression. This compound acts as a competitive inhibitor of acetyl-CoA binding to the catalytic domain of p300/CBP, thereby preventing histone acetylation and suppressing the expression of target genes involved in cell proliferation and survival.

p300_CBP_Signaling cluster_nucleus Nucleus p300_CBP p300/CBP Histones Histones p300_CBP->Histones Acetylates Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Binds A485 This compound A485->p300_CBP Inhibits Acetylated_Histones Acetylated Histones (e.g., H3K27ac) Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Chromatin Condensed Chromatin Chromatin->Histones Contains Transcription_Factors Transcription Factors (e.g., AR, c-Myc) Open_Chromatin->Transcription_Factors Allows binding of Gene_Expression Oncogene Expression Transcription_Factors->Gene_Expression Promotes Tumor_Growth Tumor Growth & Proliferation Gene_Expression->Tumor_Growth Drives

This compound inhibits p300/CBP, preventing histone acetylation and oncogene expression.

Quantitative Data Summary

The following tables summarize the quantitative data from representative in vivo xenograft studies with this compound.

Table 1: this compound Efficacy in Castration-Resistant Prostate Cancer (LuCaP-77 CR) Xenograft Model

ParameterVehicle ControlThis compound (100 mg/kg, BID, IP)Reference
Tumor Growth Inhibition (TGI) -54%[1][2]
Treatment Duration 21 days21 days[1][2]
Animal Model SCID male miceSCID male mice[1][2]
Cell Line LuCaP-77 CRLuCaP-77 CR[1]

Table 2: this compound Efficacy in Growth Hormone Pituitary Adenoma (GH3) Xenograft Model

ParameterVehicle ControlThis compound (50 mg/kg, QD, IP)This compound (100 mg/kg, QD, IP)Reference
Tumor Volume Inhibition -32.37%54.15%[3]
Tumor Weight Inhibition -43.83%61.41%[3]
Animal Model BALB/c nude miceBALB/c nude miceBALB/c nude mice[3]
Cell Line GH3GH3GH3[3]

Experimental Protocols

Experimental Workflow for a Typical this compound Xenograft Study

Xenograft_Workflow Cell_Culture 1. Cell Culture (e.g., LuCaP-77 CR or GH3) Harvesting 2. Cell Harvesting & Preparation Cell_Culture->Harvesting Implantation 3. Subcutaneous Implantation into Immunocompromised Mice Harvesting->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. This compound or Vehicle Administration Randomization->Treatment Monitoring 7. Continued Tumor Measurement & Health Monitoring Treatment->Monitoring Endpoint 8. Study Endpoint & Tissue Collection Monitoring->Endpoint

Workflow for an this compound in vivo xenograft efficacy study.
Protocol 1: Cell Culture and Preparation for Implantation

1.1. Cell Lines:

  • LuCaP-77 CR: A patient-derived xenograft line from a castration-resistant prostate cancer.

  • GH3: A rat pituitary adenoma cell line.[3]

1.2. Culture Conditions:

  • Culture cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO2.

1.3. Cell Harvesting:

  • Grow cells to 80-90% confluency.

  • Wash cells with PBS and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA).

  • Neutralize the dissociation reagent with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in a sterile, serum-free medium or PBS for injection.

  • Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue). Adjust the cell concentration as required for implantation.

Protocol 2: Subcutaneous Tumor Implantation

2.1. Animal Models:

  • SCID (Severe Combined Immunodeficient) mice: For LuCaP-77 CR xenografts.[1]

  • BALB/c nude mice: For GH3 xenografts.[3]

  • Use male mice, 6-8 weeks old.

2.2. Implantation Procedure:

  • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

  • Prepare the injection site on the flank of the mouse by shaving and sterilizing the area.

  • For GH3 cells, resuspend 2.5 x 10^6 cells in a mixture with Matrigel Matrix.[4]

  • Inject the cell suspension subcutaneously into the prepared flank.

  • Monitor the animals for recovery from anesthesia.

Protocol 3: this compound Formulation and Administration

3.1. Formulation:

  • This compound can be formulated for intraperitoneal (IP) injection. A common vehicle consists of DMSO and PEG300. The final concentration of DMSO should be kept low to avoid toxicity.

3.2. Administration:

  • Once tumors reach a palpable size (e.g., ~100 mm³), randomize the animals into treatment and control groups.[4]

  • Administer this compound or the vehicle control via intraperitoneal injection.

  • Dosing Regimen Examples:

    • For LuCaP-77 CR model: 100 mg/kg, twice daily (BID).[1]

    • For GH3 model: 50 mg/kg or 100 mg/kg, once daily (QD).[3]

Protocol 4: Tumor Measurement and Data Analysis

4.1. Tumor Measurement:

  • Measure tumor dimensions (length and width) using digital calipers every 2-3 days.

  • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

  • Monitor animal body weight and overall health throughout the study.

4.2. Efficacy Endpoints:

  • Tumor Growth Inhibition (TGI): Calculated at the end of the study by comparing the mean tumor volume of the treated group to the mean tumor volume of the control group.

  • Tumor Weight: At the study endpoint, tumors are excised and weighed.

4.3. Data Analysis:

  • Plot mean tumor volume ± SEM for each group over time.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect of this compound compared to the vehicle control.

Conclusion

This compound has demonstrated robust anti-tumor efficacy in preclinical xenograft models of prostate cancer and pituitary adenoma. The protocols outlined in this document provide a framework for conducting in vivo studies to further evaluate the therapeutic potential of this p300/CBP inhibitor. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols for Cell Cycle Analysis Using A-485

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-485 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CBP.[1] These enzymes play a critical role in chromatin remodeling and the regulation of gene transcription, thereby influencing a wide range of cellular processes, including cell cycle progression, proliferation, and differentiation.[2][3] Inhibition of p300/CBP catalytic activity by this compound has been shown to selectively impede the proliferation of various cancer cell lines, including those of hematological and prostate origin, making it a compound of significant interest in cancer research and drug development.[4][5] One of the key applications for this compound is in the study of cell cycle regulation. By inhibiting p300/CBP, this compound can induce cell cycle arrest, providing a valuable tool to investigate the mechanisms governing cell cycle checkpoints and to assess the therapeutic potential of targeting this pathway.

These application notes provide a comprehensive guide for researchers on how to perform a cell cycle analysis using this compound, including the underlying signaling pathways, detailed experimental protocols, and data presentation.

Signaling Pathways and Mechanism of Action

The cell cycle is a tightly regulated process orchestrated by the sequential activation and inactivation of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, the cyclins. p300 and CBP act as transcriptional co-activators for numerous genes involved in cell cycle control. By acetylating histones and other transcription factors, they promote a chromatin state that is permissive for the transcription of genes essential for cell cycle progression.

Inhibition of p300/CBP by this compound disrupts this process, leading to cell cycle arrest. The specific phase of arrest can be cell-type dependent, reflecting the differential reliance of various cell lineages on p300/CBP-mediated transcription.

G1 Phase Arrest

In some cellular contexts, inhibition of p300/CBP by this compound can lead to a G1 phase arrest. This is often mediated through the downregulation of Cyclin D1, a key regulator of the G1-S transition. p300/CBP is known to co-activate the transcription of the CCND1 gene, which encodes Cyclin D1. Reduced Cyclin D1 levels lead to decreased activity of its partner kinases, CDK4 and CDK6. Consequently, the retinoblastoma protein (Rb) remains in its active, hypophosphorylated state, where it binds to and sequesters the E2F transcription factor. This prevents the expression of E2F target genes required for S-phase entry, thus halting the cell cycle in G1.

G1_Arrest_Pathway cluster_nucleus Nucleus A485 This compound p300_CBP p300/CBP A485->p300_CBP G1_Arrest G1 Phase Arrest A485->G1_Arrest Induces CCND1 Cyclin D1 Gene (CCND1) p300_CBP->CCND1  Transcription CyclinD1 Cyclin D1 CCND1->CyclinD1  Translation CyclinD1_CDK46 Cyclin D1/CDK4/6 Complex CyclinD1->CyclinD1_CDK46 CDK46 CDK4/6 CDK46->CyclinD1_CDK46 Rb Rb CyclinD1_CDK46->Rb  Phosphorylation Rb_E2F Rb-E2F Complex Rb->Rb_E2F pRb p-Rb E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Entry Genes E2F->S_Phase_Genes  Transcription Rb_E2F->E2F  Release Rb_E2F->S_Phase_Genes  Repression Experimental_Workflow cluster_workflow Cell Cycle Analysis Workflow A 1. Cell Seeding B 2. This compound Treatment A->B C 3. Cell Harvesting B->C D 4. Fixation C->D E 5. Staining D->E F 6. Flow Cytometry E->F G 7. Data Analysis F->G

References

A-485 in Hematological Malignancy Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-485 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 (E1A-associated protein p300) and CREB-binding protein (CBP).[1][2][3] These two proteins are highly homologous and function as transcriptional co-activators, playing a crucial role in regulating gene expression through the acetylation of histone and non-histone proteins.[2][3][4] Dysregulation of p300/CBP activity has been implicated in the pathogenesis of various cancers, including hematological malignancies, making them attractive therapeutic targets.[2][4] this compound exerts its anti-cancer effects by competitively inhibiting the binding of acetyl-CoA to the catalytic HAT domain of p300/CBP, leading to a reduction in histone acetylation, particularly at H3K27 and H3K18, and subsequent modulation of gene expression programs that drive cancer cell proliferation and survival.[3]

These application notes provide a comprehensive overview of the use of this compound in hematological malignancy research, including its mechanism of action, quantitative data on its anti-proliferative activity, and detailed protocols for key in vitro and in vivo experiments.

Data Presentation

In Vitro Anti-proliferative Activity of this compound in Hematological Malignancy Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various hematological malignancy cell lines. This data highlights the potent and selective anti-proliferative activity of this compound across different subtypes of leukemia and lymphoma.

Cell LineHematological Malignancy SubtypeIC50 (µM)Reference
MOLM-13 Acute Myeloid Leukemia (AML)~0.1[5]
MV4-11 Acute Myeloid Leukemia (AML)~0.1[5]
THP-1 Acute Myeloid Leukemia (AML)~0.5[5]
SUDHL-4 Diffuse Large B-cell Lymphoma (DLBCL)Not explicitly found
SUDHL-6 Diffuse Large B-cell Lymphoma (DLBCL)Not explicitly found
OCI-Ly1 Diffuse Large B-cell Lymphoma (DLBCL)Not explicitly found
OCI-Ly7 Diffuse Large B-cell Lymphoma (DLBCL)Not explicitly found

Note: While specific IC50 values for all listed DLBCL cell lines were not found in the initial search, studies report potent anti-proliferative effects of this compound in various DLBCL cells.[6][7]

Signaling Pathways and Mechanisms of Action

This compound's inhibition of p300/CBP histone acetyltransferase activity leads to the modulation of key oncogenic signaling pathways in hematological malignancies.

G cluster_nucleus Nucleus A485 This compound p300_CBP p300/CBP A485->p300_CBP Inhibits HAT activity Histones Histones (H3K27) p300_CBP->Histones Acetylation MYC_E2F1_Transcription MYC & E2F1 Transcription H3K27ac H3K27ac Histones->H3K27ac MYC_E2F1_Enhancers MYC & E2F1 Super-Enhancers H3K27ac->MYC_E2F1_Enhancers Activation MYC_E2F1_Enhancers->MYC_E2F1_Transcription Drives CellCycle Cell Cycle Progression MYC_E2F1_Transcription->CellCycle Apoptosis Apoptosis MYC_E2F1_Transcription->Apoptosis

This compound mechanism in DLBCL.

In Diffuse Large B-cell Lymphoma (DLBCL), this compound has been shown to downregulate the expression of the oncogenes MYC and E2F1.[6][7] This is achieved by reducing H3K27 acetylation at their super-enhancer regions, which are heavily dependent on p300/CBP activity for their activation. The subsequent decrease in MYC and E2F1 transcription leads to cell cycle arrest and induction of apoptosis.[6]

G cluster_nucleus_aml Nucleus (MLL-rearranged AML) A485_aml This compound p300_CBP_aml p300/CBP A485_aml->p300_CBP_aml Inhibits HAT activity H3K27_aml Histone H3 (K27) p300_CBP_aml->H3K27_aml Acetylation MLLr_BET MLL-r-BET Complex H3K27ac_aml H3K27ac H3K27_aml->H3K27ac_aml MLLr_BET->H3K27ac_aml Binds to CDK_RB_E2F_Genes CDK/RB/E2F Pathway Genes MLLr_BET->CDK_RB_E2F_Genes Activates Proliferation_aml Cell Proliferation CDK_RB_E2F_Genes->Proliferation_aml

This compound mechanism in MLL-rearranged AML.

In MLL-rearranged Acute Myeloid Leukemia (AML), the MLL-rearranged (MLL-r) fusion protein often forms a complex with BET bromodomain proteins. This complex is recruited to chromatin, in part, through the recognition of acetylated histones. This compound, by reducing H3K27 acetylation, disrupts the binding of the MLL-r-BET complex to chromatin. This leads to the downregulation of target genes involved in the CDK/RB/E2F pathway, ultimately inhibiting leukemia cell proliferation.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in hematological malignancy research.

G cluster_workflow Experimental Workflow for this compound Evaluation cluster_in_vitro In Vitro start Start cell_culture Culture Hematological Malignancy Cell Lines start->cell_culture in_vitro In Vitro Assays cell_culture->in_vitro in_vivo In Vivo Xenograft Models cell_culture->in_vivo proliferation Cell Proliferation (CCK-8/MTT) in_vitro->proliferation western_blot Western Blot (H3K27ac, Apoptosis markers) in_vitro->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) in_vitro->cell_cycle end End in_vivo->end proliferation->end western_blot->end cell_cycle->end

General experimental workflow.
Cell Proliferation Assay (CCK-8 or MTT)

This protocol is for determining the anti-proliferative effect of this compound on hematological malignancy cell lines.

Materials:

  • Hematological malignancy cell lines (e.g., MOLM-13, MV4-11, THP-1 for AML; SUDHL-4, OCI-Ly7 for DLBCL)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • 96-well clear flat-bottom plates

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Include wells for vehicle control (DMSO) and blank (medium only).

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM.

    • After 24 hours of cell seeding (to allow for cell adherence and recovery), add 100 µL of the this compound dilutions to the respective wells. The final volume in each well will be 200 µL.

    • For the vehicle control wells, add medium containing the same concentration of DMSO as the highest this compound concentration well.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.

    • For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Western Blot Analysis for Histone Acetylation

This protocol is for assessing the effect of this compound on the levels of H3K27 and H3K18 acetylation.

Materials:

  • Hematological malignancy cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K27ac, anti-H3K18ac, anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 6-24 hours.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-H3K27ac, diluted 1:1000 in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.

In Vivo Xenograft Model for Hematological Malignancies

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG mice)

  • Hematological malignancy cell line (e.g., MOLM-13 for AML, SUDHL-6 for DLBCL)

  • Matrigel (optional, for some cell lines)

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Resuspend 5-10 x 10^6 tumor cells in 100 µL of sterile PBS or a 1:1 mixture of PBS and Matrigel.

    • Inject the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Administration:

    • Prepare this compound in the vehicle solution at the desired concentration.

    • Administer this compound to the treatment group via oral gavage or intraperitoneal injection at a dose of, for example, 50 mg/kg, once or twice daily.

    • Administer the vehicle solution to the control group following the same schedule.

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight of the mice throughout the study.

    • The study endpoint may be reached when tumors in the control group reach a predetermined maximum size, or after a specific duration of treatment.

  • Tissue Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor tissues can be used for further analysis, such as Western blotting for histone acetylation marks or immunohistochemistry for proliferation and apoptosis markers.

Conclusion

This compound is a valuable research tool for investigating the role of p300/CBP in hematological malignancies. Its potent and selective inhibitory activity allows for the elucidation of downstream signaling pathways and provides a strong rationale for the therapeutic targeting of these histone acetyltransferases. The protocols provided herein offer a framework for researchers to effectively utilize this compound in their studies to further understand and potentially develop new treatments for leukemia, lymphoma, and other hematological cancers.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with A-485 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing Chromatin Immunoprecipitation (ChIP) experiments in conjunction with A-485 treatment. This compound is a potent and selective catalytic inhibitor of the histone acetyltransferases (HATs) p300 and CBP.[1][2][3][4] These protocols are designed to assist researchers in investigating the impact of p300/CBP inhibition on protein-DNA interactions and gene regulation.

Introduction to this compound

This compound is a small molecule inhibitor that competitively binds to the active site of p300/CBP, preventing the acetylation of histone and non-histone protein substrates.[3] This inhibitory activity leads to a global reduction in specific histone acetylation marks, most notably H3K27ac and H3K18ac, which are critical for enhancer activation and transcriptional regulation.[3][5] By utilizing this compound in ChIP-seq or ChIP-qPCR experiments, researchers can elucidate the direct and indirect consequences of p300/CBP catalytic activity on the chromatin landscape and gene expression.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity and its effects on histone modifications as reported in the literature.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50Assay ConditionsReference
p300 HAT0.06 µMIn vitro HAT assay[1]
p300-BHC9.8 nMTR-FRET activity assay[2][3][4]
CBP-BHC2.6 nMTR-FRET activity assay[2][4]

Table 2: Cellular Effects of this compound Treatment

Cell LineTreatment ConditionsEffect on Histone AcetylationFold ReductionReference
PC-33 hoursDecrease in H3K27AcNot specified[3]
PC-33 hoursDecrease in H3K18AcNot specified[3]
Not specifiedNot specifiedH3K18ac IP mass6.1-fold[6]
Not specifiedNot specifiedH3K27ac IP mass4.9-fold[6]
HBTECs2 hoursDecrease in H3K18ac and H3K27acNot specified[7][8]

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound in inhibiting p300/CBP, leading to altered gene transcription.

A485_Pathway cluster_0 Cellular Environment A485 This compound p300_CBP p300/CBP A485->p300_CBP Inhibition Histones Histones (e.g., H3) p300_CBP->Histones Acetylation Gene_Transcription Gene Transcription Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Substrate Acetylated_Histones Acetylated Histones (e.g., H3K27ac, H3K18ac) Histones->Acetylated_Histones Chromatin Chromatin Acetylated_Histones->Chromatin Relaxation Chromatin->Gene_Transcription Activation

Caption: Mechanism of this compound action on chromatin.

Experimental Protocols

This section provides a detailed protocol for performing a ChIP experiment with this compound treatment.

Experimental Workflow Diagram

ChIP_Workflow cluster_workflow ChIP Experimental Workflow with this compound Treatment Start 1. Cell Culture and this compound Treatment Crosslinking 2. Crosslinking with Formaldehyde Start->Crosslinking Quenching 3. Quenching with Glycine Crosslinking->Quenching Lysis 4. Cell Lysis and Nuclear Isolation Quenching->Lysis Sonication 5. Chromatin Sonication Lysis->Sonication IP 6. Immunoprecipitation with Antibody Sonication->IP Washes 7. Washing of Beads IP->Washes Elution 8. Elution of Chromatin Washes->Elution Reverse_Crosslinking 9. Reverse Crosslinking Elution->Reverse_Crosslinking DNA_Purification 10. DNA Purification Reverse_Crosslinking->DNA_Purification Analysis 11. Downstream Analysis (qPCR/Sequencing) DNA_Purification->Analysis

Caption: Step-by-step workflow for ChIP with this compound.

Detailed Protocol

1. Cell Culture and this compound Treatment

  • Culture cells to approximately 80-90% confluency. The number of cells required will depend on the abundance of the target protein, but a starting point of 1 x 10^7 cells per immunoprecipitation (IP) is recommended.

  • Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the appropriate duration. Treatment times can range from 2 to 24 hours, depending on the experimental goals.[3][5][7][8] A dose-response experiment may be necessary to determine the optimal concentration for your cell type.

2. Crosslinking

  • To crosslink proteins to DNA, add formaldehyde directly to the cell culture medium to a final concentration of 1%.

  • Incubate at room temperature for 10 minutes with gentle shaking.[9]

3. Quenching

  • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

  • Incubate for 5 minutes at room temperature with gentle shaking.

  • Wash the cells twice with ice-cold PBS.[10]

4. Cell Lysis and Nuclear Isolation

  • Scrape the cells in ice-cold PBS containing protease inhibitors and pellet them by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., containing PIPES, IGEPAL, and protease inhibitors) to lyse the cell membrane.

  • Isolate the nuclei by centrifugation and resuspend the nuclear pellet in a nuclear lysis buffer (e.g., containing SDS, EDTA, Tris, and protease inhibitors).

5. Chromatin Sonication

  • Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.[11] The optimal sonication conditions (power, duration, number of cycles) should be determined empirically for each cell type and instrument.[12]

  • After sonication, centrifuge the lysate to pellet any insoluble debris. The supernatant contains the soluble chromatin.

6. Immunoprecipitation

  • Dilute the chromatin with ChIP dilution buffer (e.g., containing Triton X-100, NaCl, and protease inhibitors).

  • Pre-clear the chromatin by incubating with Protein A/G beads for 1-2 hours at 4°C.

  • Add the specific antibody for the target protein (or a negative control IgG) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.[9]

  • Add blocked Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for an additional 2-4 hours at 4°C.

7. Washing of Beads

  • Pellet the beads and wash them sequentially with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.[10]

  • Perform a final wash with TE buffer.

8. Elution of Chromatin

  • Elute the immunoprecipitated chromatin from the beads by incubating with an elution buffer (e.g., containing SDS and sodium bicarbonate) at 65°C.[13]

9. Reverse Crosslinking

  • Reverse the formaldehyde crosslinks by adding NaCl to the eluted chromatin and incubating overnight at 65°C.[13]

10. DNA Purification

  • Treat the samples with RNase A and Proteinase K to remove RNA and proteins, respectively.[13]

  • Purify the DNA using phenol-chloroform extraction or a DNA purification spin column.

11. Downstream Analysis

  • The purified DNA can be analyzed by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[12]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing A-485 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for A-485, a potent and selective inhibitor of the p300/CBP histone acetyltransferases. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that potently and selectively targets the catalytic activity of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2][3] It functions as an acetyl-CoA competitive inhibitor, preventing the transfer of acetyl groups to histone and non-histone protein substrates.[1] This inhibition leads to a reduction in histone acetylation, most notably at lysine 27 of histone H3 (H3K27ac), which is a key marker of active enhancers and promoters.[3][4]

Q2: What are the primary applications of this compound in in vitro studies?

This compound is widely used in cancer research to probe the function of p300/CBP and to investigate the therapeutic potential of inhibiting these HATs. It has been shown to selectively inhibit the proliferation of various cancer cell lines, including those from hematological malignancies and androgen receptor-positive prostate cancer.[1][2][5] It is also used to study the role of p300/CBP in other cellular processes such as gene transcription, cell cycle regulation, and apoptosis.

Q3: What is the recommended starting concentration for this compound in cell culture?

The optimal concentration of this compound will vary depending on the cell line, assay type, and experimental endpoint. However, a good starting point for most cell-based assays is in the range of 0.1 to 10 µM. The IC50 values for this compound against p300 and CBP are in the low nanomolar range (p300 HAT IC50 = 60 nM; p300-BHC IC50 = 9.8 nM; CBP-BHC IC50 = 2.6 nM), but higher concentrations are typically required in cellular assays to achieve effective target engagement.[3][5] For example, the EC50 for the reduction of H3K27ac in PC3 cells is 73 nM.[3][6]

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound in in vitro studies and provides suggestions for troubleshooting.

Problem Possible Cause Suggested Solution
No or weak effect of this compound on cell viability or proliferation. 1. Concentration is too low: The concentration of this compound may not be sufficient to effectively inhibit p300/CBP in your specific cell line. 2. Short incubation time: The treatment duration may be too short to observe a phenotypic effect. 3. Cell line is resistant: Some cell lines are inherently less sensitive to p300/CBP inhibition.[1] 4. Compound instability: this compound may be degrading in the culture medium over long incubation periods.1. Perform a dose-response experiment: Test a wider range of concentrations, for example, from 0.01 µM to 20 µM, to determine the optimal concentration for your cell line. 2. Increase incubation time: Extend the treatment duration (e.g., 48, 72, or 96 hours) and perform a time-course experiment. 3. Confirm target engagement: Use Western blotting to check for a decrease in H3K27ac levels to confirm that this compound is inhibiting its target in your cells. If there is no change in H3K27ac, the cells may have a resistance mechanism. 4. Replenish the medium: For long-term experiments, consider replenishing the medium with fresh this compound every 24-48 hours.
High variability between replicates in cell-based assays. 1. Uneven cell seeding: Inconsistent cell numbers in wells can lead to variable results. 2. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. 3. Incomplete dissolution of this compound: If the compound is not fully dissolved, it will not be evenly distributed in the culture medium.1. Ensure proper cell counting and seeding techniques: Use a cell counter for accuracy and mix the cell suspension thoroughly before plating. 2. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples, or fill them with sterile PBS or medium to create a humidified barrier. 3. Properly dissolve this compound: Ensure this compound is completely dissolved in a suitable solvent (e.g., DMSO) before adding it to the culture medium. Vortex and visually inspect for any precipitates.
Unexpected or off-target effects. 1. High concentration of this compound: Very high concentrations may lead to non-specific effects. 2. Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be toxic to cells at high concentrations.1. Use the lowest effective concentration: Determine the minimal concentration that gives the desired biological effect. 2. Include a vehicle control: Always include a control group treated with the same concentration of the solvent used to dissolve this compound. Ensure the final solvent concentration is low (typically <0.1%).
Difficulty in detecting changes in H3K27ac by Western blot. 1. Suboptimal antibody: The primary antibody for H3K27ac may not be sensitive enough or may have high background. 2. Poor histone extraction: Inefficient extraction can lead to low yields and poor-quality samples. 3. Ineffective this compound treatment: The concentration or duration of treatment may be insufficient to cause a detectable change.1. Validate your antibody: Test different H3K27ac antibodies and optimize the antibody dilution. 2. Use a histone-specific extraction protocol: Employ methods designed for the enrichment of histone proteins. 3. Optimize treatment conditions: Increase the concentration of this compound or the incubation time based on preliminary dose-response experiments. Include a positive control (e.g., a known HAT inhibitor) if possible.

Experimental Protocols

Here are detailed protocols for key experiments involving this compound.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of adherent cells in a 96-well plate format.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.01, 0.1, 1, 5, 10, and 20 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Incubate the plate at room temperature for 15 minutes with gentle shaking to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Western Blot for H3K27ac

This protocol describes how to detect changes in H3K27 acetylation in cells treated with this compound.

Materials:

  • Cells treated with this compound and control cells

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K27ac and anti-Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel (a 12-15% gel is suitable for histones).

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-H3K27ac antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for loading, the membrane can be stripped and re-probed with an anti-Histone H3 antibody.

Visualizations

Signaling_Pathway cluster_0 p300/CBP Activity cluster_1 This compound Inhibition cluster_2 Downstream Effects p300_CBP p300/CBP Acetylated_Histones Acetylated Histones (e.g., H3K27ac) p300_CBP->Acetylated_Histones Acetylation AcetylCoA Acetyl-CoA AcetylCoA->p300_CBP A485 This compound A485->p300_CBP Inhibition Histones Histones (e.g., H3) Histones->p300_CBP Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription Cell_Proliferation Cell Proliferation / Survival Gene_Transcription->Cell_Proliferation

Caption: this compound signaling pathway inhibition.

Experimental_Workflow cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Functional Assays A Seed cells in 96-well plate B Treat with a range of this compound concentrations A->B C Perform Cell Viability Assay (e.g., MTT) B->C D Determine IC50 C->D E Treat cells with selected this compound concentrations (around IC50) D->E F Perform Western Blot for H3K27ac E->F G Confirm dose-dependent decrease in H3K27ac F->G H Treat cells with optimized this compound concentration G->H I Perform Apoptosis Assay (e.g., Annexin V/PI staining) H->I J Perform Cell Cycle Analysis (e.g., Propidium Iodide staining) H->J

Caption: Experimental workflow for this compound optimization.

Troubleshooting_Logic Start Start: No or weak effect of this compound observed Check_Concentration Is the this compound concentration optimized? Start->Check_Concentration Increase_Concentration Perform dose-response to find optimal concentration Check_Concentration->Increase_Concentration No Check_Incubation Is the incubation time sufficient? Check_Concentration->Check_Incubation Yes Increase_Concentration->Check_Incubation Increase_Time Perform a time-course experiment Check_Incubation->Increase_Time No Check_Target Is the target (p300/CBP) engaged? Check_Incubation->Check_Target Yes Increase_Time->Check_Target Western_H3K27ac Western blot for H3K27ac Check_Target->Western_H3K27ac No Problem_Solved Problem Solved Check_Target->Problem_Solved Yes Consider_Resistance Cell line may be resistant. Consider alternative models. Western_H3K27ac->Consider_Resistance

Caption: Troubleshooting logic for this compound experiments.

References

A-485 Technical Support Center: Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing A-485, a potent and selective inhibitor of the histone acetyltransferases p300 and CBP, proper handling and storage of the compound in DMSO is critical for experimental success. This guide provides detailed information on the solubility and stability of this compound in DMSO, along with troubleshooting tips and frequently asked questions to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2] It is also soluble in ethanol.

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, it is recommended to dissolve this compound in fresh, anhydrous DMSO. Due to the hygroscopic nature of DMSO (its tendency to absorb moisture from the air), using a newly opened bottle of anhydrous DMSO is crucial, as absorbed water can impact solubility.[1] For concentrations up to 125 mg/mL (233.00 mM), sonication may be necessary to fully dissolve the compound.

Q3: What are the recommended storage conditions for this compound in DMSO?

A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]

Q4: How stable is this compound in DMSO at room temperature?

A4: While specific long-term stability data for this compound at room temperature is not extensively published, it is general practice to minimize the time that stock solutions are kept at room temperature. For day-to-day use, it is best to thaw aliquots as needed and keep them on ice.

Q5: I see precipitation in my this compound stock solution after thawing. What should I do?

A5: Precipitation upon thawing can occur if the compound's solubility limit has been exceeded or if the DMSO has absorbed water. Gently warm the vial to 37°C and vortex or sonicate to try and redissolve the precipitate. If the precipitate does not dissolve, it may be necessary to prepare a fresh stock solution at a slightly lower concentration.

Troubleshooting Guide

Issue Possible Cause Solution
Difficulty Dissolving this compound 1. DMSO has absorbed moisture. 2. Concentration is too high. 3. Insufficient mixing.1. Use a fresh, unopened bottle of anhydrous DMSO. 2. Try preparing a more dilute stock solution. 3. Use sonication to aid dissolution.
Precipitation in Stock Solution 1. Solution was not fully dissolved initially. 2. Freeze-thaw cycles. 3. DMSO has become hydrated over time.1. Warm the solution to 37°C and sonicate. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Prepare fresh stock solutions with new anhydrous DMSO.
Inconsistent Experimental Results 1. Degradation of this compound due to improper storage. 2. Inaccurate concentration of the stock solution.1. Ensure stock solutions are stored at -20°C or -80°C and protected from light. Prepare fresh stocks regularly. 2. Verify the initial weighing of the compound and the volume of DMSO used.

Quantitative Data

Table 1: Solubility of this compound in DMSO

Parameter Value Notes
Solubility in DMSO 100 mg/mL (186.4 mM)[1]Moisture-absorbing DMSO can reduce solubility. Use fresh DMSO.
125 mg/mL (233.00 mM)May require sonication.

Table 2: Recommended Storage Conditions for this compound Solutions

Solution Type Storage Temperature Recommended Duration
Powder -20°C3 years[3]
4°C2 years[3]
In DMSO -80°C2 years
-20°C1 year

Note: The stability of this compound in DMSO is dependent on the quality of the DMSO and the storage conditions. For critical experiments, it is always recommended to use freshly prepared solutions.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), new bottle

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.36 mg of this compound (Molecular Weight: 536.48 g/mol ).

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.

  • Sonication (if necessary): If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

This compound Mechanism of Action: Inhibition of p300/CBP Signaling

This compound is a potent inhibitor of the histone acetyltransferases (HATs) p300 and CBP. These enzymes play a crucial role in gene transcription by acetylating histone tails, which leads to a more open chromatin structure, allowing for the binding of transcription factors and the initiation of transcription. By inhibiting p300/CBP, this compound prevents histone acetylation, leading to a condensed chromatin state and the repression of gene transcription.

p300_CBP_Signaling_Pathway cluster_0 Cell Nucleus TF Transcription Factors p300_CBP p300/CBP TF->p300_CBP recruits Histone Histone Tails p300_CBP->Histone acetylates Acetylated_Histone Acetylated Histone Tails p300_CBP->Acetylated_Histone Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Chromatin_Relaxation Chromatin Relaxation Acetylated_Histone->Chromatin_Relaxation Gene_Transcription Gene Transcription Chromatin_Relaxation->Gene_Transcription A485 This compound A485->p300_CBP inhibits

Caption: this compound inhibits p300/CBP-mediated histone acetylation.

Experimental Workflow: Preparing and Storing this compound Stock Solution

The following diagram outlines the recommended workflow for preparing and storing this compound stock solutions to ensure their quality and stability for experimental use.

A485_Preparation_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check_solubility Completely Dissolved? vortex->check_solubility sonicate Sonicate check_solubility->sonicate No aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Yes sonicate->check_solubility store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for this compound stock solution preparation and storage.

References

Potential off-target effects of A-485 inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the A-485 inhibitor. The information is designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the histone acetyltransferase (HAT) domains of the paralogous transcriptional co-activators p300 and CREB-binding protein (CBP).[1][2] It is an acetyl-CoA competitive inhibitor, meaning it binds to the active site of p300/CBP and competes with the acetyl-CoA substrate.[1] This inhibition prevents the transfer of acetyl groups to histone and non-histone protein substrates, leading to a decrease in protein acetylation.

Q2: What are the reported IC50 values for this compound against p300 and CBP?

This compound exhibits low nanomolar potency against both p300 and CBP. The reported IC50 values are:

  • p300: 9.8 nM[2][3]

  • CBP: 2.6 nM[2][3]

Q3: How selective is this compound?

This compound is a highly selective inhibitor. It has been shown to have greater than 1000-fold selectivity over other closely related histone acetyltransferases (HATs) such as PCAF, HAT1, MYST3, MYST4, TIP60, and GCN5L2 at concentrations up to 10 µM.[1] It has also been screened against a large panel of over 150 non-epigenetic targets and was found to be highly selective.[1]

Q4: I am observing unexpected phenotypes in my cell-based assays. What are the known off-target effects of this compound?

While this compound is highly selective, some modest off-target activities have been reported at higher concentrations. If you are observing unexpected results, consider the possibility of engagement with these targets, especially if using this compound at concentrations significantly higher than its IC50 for p300/CBP.

Troubleshooting Guide

IssuePotential CauseSuggested Action
Unexpected changes in cell signaling pathways unrelated to histone acetylation. This compound may be affecting the acetylation of non-histone proteins involved in various signaling pathways. p300/CBP are known to acetylate a wide range of transcription factors and other proteins.Review the literature for known non-histone substrates of p300/CBP that are relevant to your observed phenotype. Consider performing immunoprecipitation followed by western blotting with an anti-acetyl-lysine antibody to determine if the acetylation status of a specific protein of interest is altered by this compound treatment.
Variability in experimental results between batches of this compound. The purity and stability of the this compound compound can affect its activity.Ensure you are using a high-purity batch of this compound. Store the compound as recommended by the supplier, typically at -20°C in a desiccated environment.[2] Prepare fresh stock solutions in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles.
No effect observed at expected concentrations. Poor cell permeability or rapid metabolism of the compound in your specific cell line.Confirm the cellular uptake of this compound in your experimental system. You can perform a dose-response experiment measuring the acetylation of a known p300/CBP substrate, such as H3K27ac, by western blot to confirm target engagement in your cells.
Observed effects are not consistent with p300/CBP inhibition. Potential off-target effects at the concentration used.Lower the concentration of this compound to a range closer to its IC50 for p300/CBP. If the effect persists, it may be an off-target effect. Refer to the off-target data tables below and consider if any of the known off-targets could be responsible for the observed phenotype.

Potential Off-Target Effects of this compound

This compound has been profiled against various panels of kinases and other safety-related targets. While highly selective, some off-target interactions have been noted, generally at concentrations significantly higher than its IC50 for p300/CBP.

Table 1: Off-Target Kinase Activity of this compound

Target% Inhibition @ 10 µMIC50 (µM)
Plk3Modest Inhibition2.7[1]

Table 2: Off-Target Activity against Receptors and Transporters (Cerep SafetyScreen Panel)

Target% Inhibition @ 10 µM
Dopamine Transporter (DAT)>90%[1]
Serotonin Transporter (SERT)>90%[1]

Data presented here is a summary of publicly available information and may not be exhaustive.

Experimental Protocols

Protocol 1: KINOMEscan™ Off-Target Profiling

This protocol provides a general overview of the KINOMEscan™ competition binding assay methodology, which can be used to assess the selectivity of inhibitors like this compound against a large panel of kinases.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is quantified.

  • Procedure: a. Kinase-tagged T7 phage strains are prepared. b. Streptavidin-coated magnetic beads are treated with a biotinylated small-molecule ligand to create an affinity resin. c. A mixture of the kinase, the liganded affinity beads, and the test compound (e.g., this compound) is prepared in a binding buffer. d. The reaction is incubated at room temperature with shaking for 1 hour. e. The beads are washed to remove unbound components. f. The bound kinase is eluted from the beads. g. The amount of eluted kinase is quantified using qPCR.[4]

  • Data Analysis: The results are typically reported as the percentage of kinase that is inhibited from binding to the affinity resin at a specific concentration of the test compound (e.g., % inhibition at 10 µM).

Protocol 2: Eurofins SafetyScreen™ Panel for Off-Target Liability

This protocol outlines a general procedure for assessing off-target liabilities using a radioligand binding assay format, commonly employed in safety screening panels.

  • Assay Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its target receptor or transporter.

  • Procedure: a. A preparation of membranes from cells expressing the target of interest is used. b. The membranes are incubated with a specific radiolabeled ligand and the test compound (e.g., this compound) at various concentrations. c. The reaction is allowed to reach equilibrium. d. The bound and free radioligand are separated by filtration. e. The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The results are expressed as the percentage of inhibition of the specific binding of the radioligand by the test compound. An inhibition of >50% is generally considered a significant hit.[5]

Signaling Pathways and Experimental Workflows

p300/CBP Signaling Hub

p300 and CBP are crucial co-activators for a multitude of transcription factors, integrating signals from various pathways to regulate gene expression. Inhibition of p300/CBP by this compound can therefore have widespread effects on cellular processes.

p300_CBP_Signaling_Hub cluster_extracellular Extracellular Signals cluster_pathways Signaling Pathways cluster_transcription Transcription Factors GrowthFactors Growth Factors MAPK MAPK Pathway GrowthFactors->MAPK Cytokines Cytokines NFkB NF-κB Pathway Cytokines->NFkB Hormones Hormones Wnt Wnt/β-catenin Pathway Hormones->Wnt AP1 AP-1 MAPK->AP1 NFkB_p65 NF-κB p65 NFkB->NFkB_p65 beta_catenin β-catenin Wnt->beta_catenin p300_CBP p300/CBP GeneExpression Gene Expression (Proliferation, Differentiation, Apoptosis) p300_CBP->GeneExpression Acetylation A485 This compound A485->p300_CBP AP1->p300_CBP p53 p53 p53->p300_CBP beta_catenin->p300_CBP NFkB_p65->p300_CBP

Caption: this compound inhibits the central p300/CBP co-activators.

Experimental Workflow for Assessing this compound Off-Target Effects

The following workflow outlines a typical process for identifying and validating potential off-target effects of this compound.

A485_Off_Target_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_confirmation Mechanism of Action KinomeScan KINOMEscan™ Hits Potential Off-Targets KinomeScan->Hits CerepPanel Cerep SafetyScreen™ CerepPanel->Hits DoseResponse Dose-Response Assays ValidatedHits Validated Off-Targets DoseResponse->ValidatedHits CellularAssay Cell-Based Functional Assays TargetEngagement Cellular Target Engagement CellularAssay->TargetEngagement PhenotypicAnalysis Phenotypic Analysis TargetEngagement->PhenotypicAnalysis ConfirmedOffTarget Confirmed Off-Target Effect PhenotypicAnalysis->ConfirmedOffTarget A485 This compound A485->KinomeScan A485->CerepPanel Hits->DoseResponse ValidatedHits->CellularAssay

References

Troubleshooting inconsistent results in A-485 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-485, a potent and selective catalytic inhibitor of the histone acetyltransferases p300 and CBP.[1][2] This guide aims to address common issues that may lead to inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the histone acetyltransferase (HAT) activity of p300 and CBP.[1][2] It acts as an acetyl-CoA competitive inhibitor, preventing the transfer of acetyl groups to histone and non-histone protein substrates.[1] This inhibition leads to a decrease in histone acetylation, particularly at H3K27ac and H3K18ac, which are key epigenetic marks in regulating gene expression.[1]

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in DMSO and ethanol. For in vitro experiments, it is common to prepare a stock solution in DMSO. For long-term storage, the powdered form of this compound should be stored at -20°C and is stable for at least three years. Stock solutions in a solvent can be stored at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solutions.

Q3: I am observing high variability in the IC50 values of this compound across different cancer cell lines. What could be the reason for this?

Inconsistent IC50 values for this compound across different cell lines can be attributed to several factors:

  • Varying levels of p300/CBP expression: The intracellular concentration and activity of the target enzymes, p300 and CBP, can differ significantly among cell lines, influencing the inhibitor's potency.

  • Cellular uptake and efflux: Differences in the expression of drug transporters can affect the intracellular concentration of this compound.

  • Off-target effects: Although this compound is highly selective for p300/CBP, minor off-target activities could contribute to differential cellular responses.[1]

  • Metabolic rate: The rate at which this compound is metabolized can vary between cell lines, impacting its effective concentration and duration of action. This compound is primarily metabolized by CYP3A4 in vitro.[1]

Q4: My this compound solution appears to have precipitated in the cell culture medium. How can I avoid this?

Precipitation of this compound in cell culture media can be a significant source of inconsistent results. Here are some tips to prevent this:

  • Final DMSO concentration: Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to maintain the solubility of this compound and minimize solvent-induced cytotoxicity.

  • Serial dilutions: Prepare intermediate dilutions of your this compound stock in a serum-free medium before adding it to the final culture medium.

  • Pre-warming: Gently pre-warm the culture medium before adding the this compound solution to aid in its dissolution.

  • Vortexing: Ensure thorough mixing by gently vortexing or inverting the tube after adding this compound to the medium.

Troubleshooting Guides

Issue 1: Inconsistent Reduction in H3K27ac Levels After this compound Treatment

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
This compound Degradation Prepare fresh this compound stock solutions from powder. Avoid repeated freeze-thaw cycles of stock solutions.
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Insufficient Treatment Duration Optimize the incubation time with this compound. A time-course experiment (e.g., 4, 8, 16, 24 hours) can help determine the optimal duration.[1]
High Cell Density Ensure consistent cell seeding density across experiments, as high cell numbers can affect the effective concentration of the inhibitor per cell.
Antibody Quality (for Western Blot or ChIP) Validate the specificity and efficiency of your H3K27ac antibody using appropriate controls.
Issue 2: Unexpected Off-Target Effects or Cellular Toxicity

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
High this compound Concentration Use the lowest effective concentration of this compound determined from your dose-response studies to minimize potential off-target effects.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. Run a vehicle control (solvent only) in all experiments.
Interaction with Other Compounds Be aware of potential interactions if this compound is used in combination with other drugs. Test each compound individually and in combination.
Cell Line Sensitivity Different cell lines can have varying sensitivities to this compound. Perform viability assays to determine the cytotoxic concentration range for your specific cell line.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Conditions
LNCaP Prostate Cancer1.8Cell proliferation assay, 72h
VCaP Prostate Cancer4.2Cell proliferation assay, 72h
22Rv1 Prostate Cancer6.3Cell proliferation assay, 72h
MM.1S Multiple Myeloma10Cell proliferation assay, 72h
MOLM-13 Acute Myeloid Leukemia25Cell proliferation assay, 72h
PC-3 Prostate Cancer>10,000Cell proliferation assay, 72h

Note: IC50 values can vary depending on the specific experimental conditions, including the assay method, incubation time, and cell passage number.

Experimental Protocols

In Vitro p300/CBP Histone Acetyltransferase (HAT) Assay

This protocol is a general guideline for a non-radioactive, ELISA-based HAT assay.

Materials:

  • Recombinant human p300 or CBP enzyme

  • Histone H3 peptide substrate (biotinylated)

  • Acetyl-CoA

  • This compound

  • HAT assay buffer

  • Streptavidin-coated 96-well plates

  • Anti-acetylated H3K27 antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

Procedure:

  • Plate Preparation: Wash the streptavidin-coated 96-well plate with wash buffer. Add the biotinylated histone H3 peptide to each well and incubate to allow binding. Wash the plate to remove unbound peptide.

  • HAT Reaction: Prepare the HAT reaction mix containing HAT assay buffer, acetyl-CoA, and the recombinant p300 or CBP enzyme.

  • Inhibitor Addition: Add this compound or vehicle control (DMSO) to the respective wells.

  • Initiate Reaction: Add the HAT reaction mix to the wells and incubate at 37°C for 1-2 hours to allow the acetylation reaction to occur.

  • Detection:

    • Wash the plate to remove the reaction components.

    • Add the anti-acetylated H3K27 antibody and incubate.

    • Wash the plate and add the HRP-conjugated secondary antibody.

    • Wash the plate and add the TMB substrate.

    • Stop the reaction with the stop solution and read the absorbance at 450 nm.

Chromatin Immunoprecipitation (ChIP) for H3K27ac

Materials:

  • Cells treated with this compound or vehicle

  • Formaldehyde (for crosslinking)

  • Glycine

  • Lysis buffer

  • Sonication buffer

  • Anti-H3K27ac antibody

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

Procedure:

  • Crosslinking: Treat cells with formaldehyde to crosslink proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis: Harvest and lyse the cells to release the nuclei.

  • Chromatin Shearing: Resuspend the nuclear pellet in sonication buffer and sonicate to shear the chromatin to fragments of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin with the anti-H3K27ac antibody overnight.

    • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by heating. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit. The DNA is now ready for analysis by qPCR or next-generation sequencing (ChIP-seq).

Mandatory Visualization

p300_CBP_Signaling_Pathway cluster_0 Signal Transduction cluster_1 Transcriptional Regulation Growth_Factors Growth Factors, Cytokines Receptors Cell Surface Receptors Growth_Factors->Receptors bind to Kinase_Cascade Kinase Cascade Receptors->Kinase_Cascade activate Transcription_Factors Transcription Factors (e.g., c-Myc, p53) Kinase_Cascade->Transcription_Factors activate p300_CBP p300/CBP Transcription_Factors->p300_CBP recruit HAT_Activity Histone Acetyltransferase (HAT) Activity p300_CBP->HAT_Activity possess A485 This compound A485->HAT_Activity inhibits Histone_Acetylation Histone Acetylation (H3K27ac, H3K18ac) HAT_Activity->Histone_Acetylation catalyzes Gene_Expression Target Gene Expression Histone_Acetylation->Gene_Expression regulates ChIP_Seq_Workflow Start Start: Cells treated with this compound or Vehicle Crosslinking 1. Crosslink Proteins to DNA (Formaldehyde) Start->Crosslinking Cell_Lysis 2. Cell Lysis Crosslinking->Cell_Lysis Chromatin_Shearing 3. Chromatin Shearing (Sonication) Cell_Lysis->Chromatin_Shearing Immunoprecipitation 4. Immunoprecipitation (Anti-H3K27ac antibody) Chromatin_Shearing->Immunoprecipitation Washes 5. Washes to Remove Non-specific Binding Immunoprecipitation->Washes Elution_Reverse_Crosslinking 6. Elution & Reverse Crosslinking Washes->Elution_Reverse_Crosslinking DNA_Purification 7. DNA Purification Elution_Reverse_Crosslinking->DNA_Purification Library_Prep 8. Library Preparation DNA_Purification->Library_Prep Sequencing 9. Next-Generation Sequencing (NGS) Library_Prep->Sequencing Data_Analysis 10. Data Analysis (Peak Calling, etc.) Sequencing->Data_Analysis End End: Genomic map of H3K27ac Data_Analysis->End Troubleshooting_Logic Start Inconsistent this compound Results Check_Reagents Check this compound Stock (Age, Storage, Solubility) Start->Check_Reagents Prepare_Fresh Prepare Fresh Stock Check_Reagents->Prepare_Fresh Issue Found Check_Cell_Culture Review Cell Culture (Passage #, Density, Health) Check_Reagents->Check_Cell_Culture No Issue Prepare_Fresh->Start Re-run Experiment Standardize_Culture Standardize Cell Culture Protocol Check_Cell_Culture->Standardize_Culture Issue Found Check_Assay Examine Assay Protocol (Incubation Time, Concentrations) Check_Cell_Culture->Check_Assay No Issue Standardize_Culture->Start Re-run Experiment Optimize_Assay Optimize Assay Parameters Check_Assay->Optimize_Assay Issue Found Consider_Biology Consider Biological Variability (p300/CBP levels, etc.) Check_Assay->Consider_Biology No Issue Optimize_Assay->Start Re-run Experiment Characterize_Cells Characterize Target Expression in Cell Lines Consider_Biology->Characterize_Cells Hypothesis Consult Consult Literature/ Technical Support Consider_Biology->Consult Unresolved Characterize_Cells->Start Re-run Experiment

References

Technical Support Center: A-485 Cytotoxicity Assessment in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing A-485, a potent and selective p300/CBP histone acetyltransferase (HAT) inhibitor, in primary cell cytotoxicity and proliferation assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that selectively targets the catalytic activity of the histone acetyltransferases p300 and CREB-binding protein (CBP).[1][2][3] It functions by competing with acetyl coenzyme A (acetyl-CoA), thereby preventing the acetylation of histone proteins, notably at H3K27 and H3K18, as well as other protein targets.[3][4][5] This inhibition of acetylation can lead to the downregulation of certain gene transcription programs, such as those driven by the androgen receptor and c-Myc, which can result in decreased cell proliferation and induction of apoptosis in specific cell types.[1][3][5]

Q2: What are the expected cytotoxic effects of this compound on primary cells?

The cytotoxic effects of this compound can vary significantly depending on the primary cell type and the experimental conditions. Published data indicates that this compound can selectively inhibit the proliferation of certain cancer cell lines, particularly those of hematological and prostate origin.[1][3][5] In human aortic smooth muscle cells (HASMCs), concentrations exceeding 15 µM have been reported to exhibit distinct cytotoxicity after 24 hours of treatment.[6] For some cell types, like multiple myeloma cells, this compound has been shown to induce apoptosis. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type.

Q3: What is a typical concentration range to start with for this compound in primary cell cytotoxicity assays?

Based on available literature, a good starting point for a dose-response experiment with this compound in primary cells would be a range from 0.1 µM to 50 µM. One study on human aortic smooth muscle cells used concentrations ranging from 0.5 µM to 20 µM.[6] It is recommended to perform a broad initial screen to identify a suitable range for your specific primary cells, followed by a more refined dose-response curve to accurately determine the IC50 (half-maximal inhibitory concentration).

Q4: How long should I incubate primary cells with this compound?

Incubation times can vary from a few hours to several days, depending on the assay and the biological question. For proliferation assays, incubation times of 24 to 96 hours are common.[7] For signaling pathway studies, shorter incubation times (e.g., 1-6 hours) may be sufficient to observe changes in histone acetylation. It is advisable to perform a time-course experiment to determine the optimal incubation period for your experimental goals.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a single-cell suspension and accurate cell counting before seeding. Use a multichannel pipette for consistent dispensing.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.

  • Possible Cause: Instability of this compound in culture medium.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution stored under appropriate conditions (as recommended by the supplier). Minimize the time the compound spends in aqueous solutions before being added to the cells.

Issue 2: No significant cytotoxicity observed even at high concentrations of this compound.

  • Possible Cause: The primary cells are resistant to this compound-mediated cytotoxicity.

    • Solution: Not all cell types are sensitive to p300/CBP inhibition.[5] Consider using a positive control known to induce cytotoxicity in your cell type to validate the assay. You may also investigate alternative mechanisms of action or endpoints, such as changes in cell differentiation or function, rather than cell death.

  • Possible Cause: Insufficient incubation time.

    • Solution: Extend the incubation period. Some cytotoxic effects may take longer to manifest in primary cells compared to immortalized cell lines.

  • Possible Cause: this compound is not effectively entering the cells.

    • Solution: While this compound is cell-permeable, you can verify its activity by measuring the levels of H3K27 acetylation via Western blot or immunofluorescence as a downstream marker of target engagement.

Issue 3: Discrepancies between different cytotoxicity assays.

  • Possible Cause: Different assays measure different aspects of cell death.

    • Solution: Understand the principles of the assays you are using. For example, an MTT or CCK-8 assay measures metabolic activity, which may not always correlate directly with cell membrane integrity (measured by LDH release or trypan blue) or apoptosis (measured by caspase activity or Annexin V staining). Using a multi-parametric approach with two or more different assays can provide a more comprehensive understanding of this compound's effects.

Data Presentation

Table 1: this compound In Vitro Activity

ParameterCell Line/TargetValueReference
IC50p300 HAT0.06 µM[1]
IC50p300-BHC domain9.8 nM[2]
IC50CBP-BHC domain2.6 nM[2]
EC50 (H3K27Ac reduction)PC-3 cells73 nM[5]

Table 2: Example Dose-Response Data for this compound in Primary Human Umbilical Vein Endothelial Cells (HUVECs) using a CCK-8 Assay (Hypothetical Data)

This compound Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.198.1 ± 4.8
192.5 ± 6.1
575.3 ± 7.3
1051.2 ± 5.9
2522.8 ± 4.5
508.7 ± 2.1

Experimental Protocols

Protocol 1: Cell Viability Assessment using CCK-8 Assay

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations.

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the 2X this compound dilutions to the corresponding wells. For the vehicle control, add 100 µL of medium with the same concentration of DMSO as the highest this compound concentration.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Seed and treat primary cells with this compound as described in Protocol 1, but in a larger format (e.g., 6-well plate).

  • Cell Harvesting: After the incubation period, collect both the adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Mandatory Visualization

Caption: this compound inhibits p300/CBP, preventing histone acetylation and gene transcription.

Cytotoxicity_Workflow cluster_assays Cytotoxicity/Viability Assays start Start seed_cells Seed Primary Cells start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate (Time-Course) treat_cells->incubate cck8 CCK-8/MTT (Metabolic Activity) incubate->cck8 ldh LDH Release (Membrane Integrity) incubate->ldh annexin Annexin V/PI (Apoptosis) incubate->annexin analyze Data Analysis (IC50 Calculation) cck8->analyze ldh->analyze annexin->analyze end End analyze->end

Caption: Experimental workflow for assessing this compound cytotoxicity in primary cells.

Troubleshooting_Logic start High Variability in Results? check_seeding Check Cell Seeding Protocol start->check_seeding Yes no_effect No Cytotoxic Effect? start->no_effect No check_plate_layout Optimize Plate Layout (Avoid Edge Effects) check_seeding->check_plate_layout confirm_activity Confirm this compound Activity (e.g., Western for H3K27ac) no_effect->confirm_activity Yes discrepancies Discrepant Assay Results? no_effect->discrepancies No extend_incubation Extend Incubation Time confirm_activity->extend_incubation understand_assays Understand Assay Mechanisms discrepancies->understand_assays Yes use_multiple_assays Use Multi-Parametric Approach understand_assays->use_multiple_assays

Caption: Troubleshooting logic for this compound cytotoxicity experiments.

References

How to minimize A-485 experimental artifacts

Author: BenchChem Technical Support Team. Date: November 2025

Optimizing Experiments and Minimizing Artifacts with the p300/CBP Inhibitor A-485

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to effectively use this compound, a potent and selective catalytic inhibitor of p300/CBP histone acetyltransferases (HATs), while minimizing experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of the histone acetyltransferase (HAT) catalytic domains of the transcriptional co-activators p300 (KAT3A) and CBP (KAT3B).[1][2][3][4] It acts by competing with acetyl-CoA for the active site, thereby preventing the acetylation of histone and non-histone protein substrates.[3][4][5] Its primary effect in cells is the reduction of specific histone acetylation marks, notably H3K27ac and H3K18ac.[3][5][6]

Q2: What makes this compound a good chemical probe?

This compound is considered a high-quality chemical probe due to its potency, selectivity, and demonstrated in-cell activity. It exhibits high selectivity for p300/CBP over other HATs and more than 150 other non-epigenetic targets.[2] This specificity is crucial for attributing observed biological effects directly to the inhibition of p300/CBP activity. An inactive control compound, A-486, is also available to help distinguish on-target from off-target effects.[7]

Q3: What are the recommended working concentrations and incubation times for this compound?

The optimal concentration and time will vary depending on the cell type and experimental endpoint.

  • For inhibiting histone acetylation (e.g., H3K27ac): Effective concentrations (EC50) are often in the sub-micromolar range (e.g., 73 nM in PC-3 cells).[8] A starting point for many cell lines is between 0.5 µM and 5 µM.

  • For anti-proliferative effects: Higher concentrations or longer incubation times may be needed. This compound has shown selective anti-proliferative effects in specific cancer types like hematological malignancies and androgen receptor-positive prostate cancer.[4]

  • Incubation Time: A significant reduction in H3K27ac can be observed in as little as 3-4 hours.[1][3] For proliferation or downstream gene expression studies, 24 hours or longer may be necessary.[1] A time-course experiment is always recommended.

Q4: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO and ethanol up to 100 mM. For cell culture experiments, prepare a concentrated stock solution (e.g., 10 mM in DMSO), aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C.[8] When treating cells, ensure the final DMSO concentration in the culture medium is low (typically <0.1%) and consistent across all conditions, including the vehicle control.

Data Summary Tables

Table 1: In Vitro Potency of this compound

Target Enzyme/DomainIC50 Value
p300 HAT60 nM[2][9][10]
p300-BHC Domain9.8 nM[1][11]
CBP-BHC Domain2.6 nM[1][7][11]

Table 2: Cellular Activity of this compound

Cell LineAssayEffective Concentration (EC50/IC50)
PC-3 (Prostate Cancer)H3K27ac Reduction73 nM[8]
WM2664 (Melanoma)H3K27ac Inhibition0.59 µM[11]
SKMEL5 (Melanoma)H3K27ac Inhibition0.93 µM[11]
A375 (Melanoma)H3K27ac Inhibition0.96 µM[11]

Troubleshooting Guide

Problem 1: I don't see a decrease in my target histone acetylation mark (e.g., H3K27ac).

  • Is the compound active? Ensure the compound has been stored correctly in single-use aliquots at -20°C. Perform a dose-response experiment to determine the optimal concentration for your cell line, starting from 0.1 µM to 10 µM.

  • Is the incubation time sufficient? While effects can be seen in a few hours, some cell types may require longer treatment. Perform a time-course experiment (e.g., 2, 4, 8, 24 hours).

  • Is the antibody for Western blotting specific and sensitive? Validate your antibody using positive and negative controls. Ensure your Western blot protocol is optimized for detecting histone modifications.

  • Is the cell line sensitive? While this compound reduces global H3K27ac in most cell lines, the functional consequences, like effects on proliferation, can be cell-type specific.[3]

Problem 2: I'm observing high levels of cell toxicity or death.

  • Is the concentration too high? High concentrations of this compound can lead to off-target effects or general cytotoxicity. Perform a cell viability assay (e.g., MTS, MTT) alongside your primary experiment to determine the toxicity threshold in your specific cell line.

  • Is the solvent (DMSO) concentration toxic? Ensure your vehicle control (DMSO alone) is run at the same final concentration as your this compound-treated samples and that it shows no toxicity.

  • Are you using the inactive control? Use the structurally related but inactive compound A-486 as a negative control to confirm that the observed toxicity is due to p300/CBP inhibition and not an off-target effect of the chemical scaffold.[7]

Problem 3: My results are inconsistent between experiments.

  • Compound Stability: Avoid multiple freeze-thaw cycles of your this compound stock solution. Prepare fresh dilutions from a stock aliquot for each experiment.

  • Cell Culture Conditions: Ensure consistency in cell density, passage number, and growth phase at the time of treatment. Over-confluent or rapidly dividing cells can respond differently.

  • Experimental Timing: Be precise with incubation times, especially for short-term treatments, as the cellular response to HAT inhibition can be dynamic.

Experimental Protocols & Workflows

Visualizing the Mechanism of this compound

A485_Mechanism A485 This compound p300_CBP p300_CBP A485->p300_CBP Inhibition

General Experimental Workflow

This workflow outlines the key steps for a typical cell-based experiment using this compound to assess its impact on histone acetylation.

A485_Workflow start 1. Seed Cells treat 2. Treat Cells start->treat dmso Vehicle Control (DMSO) treat->dmso Control Group a485 This compound Treatment (Dose-Response) treat->a485 Experimental Group harvest 3. Harvest Cells (e.g., after 4h) dmso->harvest a485->harvest lyse 4. Prepare Lysates (e.g., Histone Extraction) harvest->lyse assay 5. Downstream Assay lyse->assay wb Western Blot (for H3K27ac, Total H3) assay->wb chip ChIP-qPCR / ChIP-seq (for locus-specific changes) assay->chip end 6. Data Analysis wb->end chip->end

Protocol: Western Blot for H3K27 Acetylation

This protocol details how to measure changes in H3K27ac levels in cells treated with this compound.

  • Cell Culture and Treatment:

    • Plate cells (e.g., PC-3) at a density that ensures they are in a logarithmic growth phase (60-80% confluency) at the time of harvest.

    • Treat cells with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 5 µM) for a predetermined time (e.g., 4 hours). Include a DMSO-only vehicle control.

  • Histone Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in an appropriate lysis buffer (e.g., RIPA buffer is often insufficient for complete histone extraction). A common method is acid extraction.

    • Briefly: Resuspend the cell pellet in a hypotonic lysis buffer, centrifuge to pellet nuclei, and resuspend the nuclear pellet in 0.2 M H₂SO₄.

    • Incubate overnight at 4°C with rotation. Centrifuge to pellet debris and precipitate histones from the supernatant using trichloroacetic acid (TCA).

    • Wash the histone pellet with ice-cold acetone and resuspend in water.

  • Protein Quantification and SDS-PAGE:

    • Quantify protein concentration using a BCA or Bradford assay.

    • Load equal amounts of protein (e.g., 10-20 µg) onto a 12-15% SDS-PAGE gel.

  • Western Blotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against H3K27ac (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

    • Wash 3x with TBST and develop with an ECL substrate.

    • Crucial Control: Strip the membrane and re-probe with an antibody for Total Histone H3 to normalize for loading. A decrease in the H3K27ac signal relative to the Total H3 signal indicates successful inhibition by this compound.

Troubleshooting Experimental Artifacts: A Logic Flowchart

Troubleshooting_Flowchart start Unexpected Result (e.g., no effect, high toxicity) check_conc Is the concentration in the optimal range? start->check_conc check_time Is the incubation time appropriate? check_conc->check_time Yes dose_response Action: Perform dose-response (0.1 µM - 10 µM) and cell viability (MTS) assays. check_conc->dose_response No check_ctrl Are proper controls included? check_time->check_ctrl Yes time_course Action: Perform time-course (e.g., 2h, 4h, 8h, 24h). check_time->time_course No use_controls Action: Use DMSO vehicle control. Use inactive A-486 control. Use Total H3 loading control. check_ctrl->use_controls No re_eval Re-evaluate Experiment check_ctrl->re_eval Yes dose_response->re_eval time_course->re_eval use_controls->re_eval

References

Optimizing A-485 Treatment Duration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to determine the optimal treatment duration for A-485, a potent and selective inhibitor of the p300/CBP histone acetyltransferases (HATs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a catalytic inhibitor that is competitive with acetyl-CoA. It selectively targets the HAT domains of p300 and CBP, leading to a reduction in histone acetylation, particularly at H3K27Ac and H3K18Ac.[1][2] This inhibition of p300/CBP activity can suppress the transcription of key oncogenes, such as c-Myc, and inhibit the androgen receptor (AR) transcriptional program in prostate cancer.[1][2][3]

Q2: How quickly can I expect to see an effect from this compound treatment?

The onset of this compound's effect on histone acetylation is rapid. A significant decrease in H3K27Ac levels can be observed in as little as two to four hours in some cell lines.[4][5] However, downstream effects on gene expression, cell proliferation, and apoptosis may require longer incubation times.

Q3: What is a typical starting concentration and duration for this compound treatment?

Based on published studies, a common starting point for in vitro experiments is a concentration range of 1-10 µM.[1][4] Initial time-course experiments often range from 4 to 24 hours to assess the impact on histone acetylation and target gene expression.[4] For cell proliferation or viability assays, longer treatment durations of 72 hours or more are frequently used.

Q4: Does this compound induce apoptosis on its own?

This compound alone does not typically induce apoptosis in non-small-cell lung cancer (NSCLC) cells.[6] However, it has been shown to sensitize these cells to TRAIL-induced apoptosis, suggesting its potential in combination therapies.[6]

Troubleshooting Guide

Issue 1: No significant decrease in global H3K27Ac levels is observed after this compound treatment.

  • Possible Cause 1: Insufficient treatment duration.

    • Troubleshooting Step: Perform a time-course experiment. Treat cells with a fixed concentration of this compound (e.g., 1 µM) and harvest cell lysates at various time points (e.g., 2, 4, 8, 16, 24 hours). Analyze H3K27Ac levels by Western blot to determine the optimal treatment time for observing maximal inhibition.

  • Possible Cause 2: Suboptimal this compound concentration.

    • Troubleshooting Step: Conduct a dose-response experiment. Treat cells for a fixed duration (determined from the time-course experiment) with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). This will help identify the EC50 for H3K27Ac inhibition in your specific cell line. For instance, in PC-3 cells, the reported EC50 for H3K27Ac decrease is 73 nM.[3]

  • Possible Cause 3: Cell line insensitivity.

    • Troubleshooting Step: While this compound is a potent inhibitor, its anti-proliferative effects can be lineage-specific.[1][3] Not all cell lines will exhibit the same sensitivity. If you do not observe an effect on histone acetylation, consider testing a different cell line known to be sensitive to p300/CBP inhibition, such as certain multiple myeloma or prostate cancer cell lines.[1]

Issue 2: High variability in cell viability or proliferation assay results with this compound treatment.

  • Possible Cause 1: Inconsistent cell seeding density.

    • Troubleshooting Step: Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating and optimize seeding density to ensure cells are in the exponential growth phase throughout the experiment.

  • Possible Cause 2: Edge effects in multi-well plates.

    • Troubleshooting Step: To minimize evaporation and temperature fluctuations that can cause edge effects, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or media instead.

  • Possible Cause 3: this compound degradation.

    • Troubleshooting Step: this compound is soluble in DMSO and ethanol. Prepare fresh dilutions of this compound from a concentrated stock for each experiment to ensure its stability and activity. Store the stock solution at -20°C as recommended.

Quantitative Data Summary

ParameterCell LineValueReference
IC50 (p300-BHC)N/A9.8 nM[1]
IC50 (CBP-BHC)N/A2.6 nM[1]
EC50 (H3K27Ac decrease)PC-373 nM[3]

Experimental Protocols

Experiment 1: Determining the Optimal this compound Concentration (Dose-Response)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a series of this compound dilutions in culture medium from a concentrated stock solution. A typical concentration range could be 0.01 µM to 10 µM.

  • Treatment: Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours for a proliferation assay).

  • Viability/Proliferation Assay: Add a viability reagent (e.g., CellTiter-Glo®, MTT) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Experiment 2: Determining the Optimal this compound Treatment Duration (Time-Course)

  • Cell Seeding: Plate cells in multiple wells of a 6-well plate at a density that will not lead to over-confluence during the experiment.

  • Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., the IC50 value determined from the dose-response experiment).

  • Time Points: Harvest cell lysates at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Western Blot Analysis: Perform Western blotting on the cell lysates to detect the levels of H3K27Ac, total Histone H3 (as a loading control), and other downstream targets of interest.

  • Data Analysis: Quantify the band intensities and normalize the H3K27Ac signal to the total H3 signal. Plot the normalized H3K27Ac levels against time to determine the point of maximum inhibition.

Visualizations

A485_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A485 This compound p300_CBP p300/CBP A485->p300_CBP Inhibition Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Co-factor Histone_H3 Histone H3 p300_CBP->Histone_H3 Acetylation H3K27Ac H3K27Ac Histone_H3->H3K27Ac Gene_Transcription Oncogene Transcription (e.g., c-Myc, AR targets) H3K27Ac->Gene_Transcription Activation Proliferation Cell Proliferation Gene_Transcription->Proliferation

Caption: this compound signaling pathway.

Experimental_Workflow cluster_dose_response Dose-Response Experiment cluster_time_course Time-Course Experiment cluster_definitive_experiment Definitive Experiment DR1 Seed Cells DR2 Prepare this compound Serial Dilutions DR1->DR2 DR3 Treat Cells (72h) DR2->DR3 DR4 Measure Cell Viability DR3->DR4 DR5 Calculate IC50 DR4->DR5 TC2 Treat with IC50 concentration of this compound DR5->TC2 Inform Concentration TC1 Seed Cells TC1->TC2 TC3 Harvest Lysates at Different Time Points (0, 2, 4, 8, 16, 24h) TC2->TC3 TC4 Western Blot for H3K27Ac TC3->TC4 TC5 Determine Time of Max Inhibition TC4->TC5 DE1 Use Optimal Concentration and Duration TC5->DE1 Inform Duration DE2 Perform Downstream Assays (e.g., Gene Expression, Apoptosis) DE1->DE2

Caption: Experimental workflow for optimizing this compound treatment.

Logical_Relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem No change in H3K27Ac Cause1 Insufficient Duration Problem->Cause1 Cause2 Suboptimal Concentration Problem->Cause2 Cause3 Cell Line Insensitivity Problem->Cause3 Solution1 Time-Course Experiment Cause1->Solution1 Solution2 Dose-Response Experiment Cause2->Solution2 Solution3 Test Sensitive Cell Line Cause3->Solution3

Caption: Troubleshooting logic for this compound experiments.

References

A-485 cell permeability considerations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of A-485, a potent and selective inhibitor of the p300/CBP histone acetyltransferases (HATs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and cell-permeable small molecule inhibitor of the histone acetyltransferases p300 and CBP.[1] It functions as an acetyl-CoA competitive inhibitor, preventing the transfer of acetyl groups to histone and non-histone protein substrates.[2] By inhibiting p300/CBP, this compound specifically reduces the acetylation of histone H3 at lysine 27 (H3K27ac), a key epigenetic mark associated with active enhancers and gene transcription.[3]

Q2: What are the primary cellular effects of this compound?

The primary cellular effect of this compound is the global reduction of H3K27 acetylation, leading to the decommissioning of enhancers and the downregulation of gene expression programs controlled by p300/CBP. This often results in the inhibition of cell proliferation, particularly in cancer cells that are dependent on p300/CBP-mediated transcription.

Q3: In which cell lines has this compound shown activity?

This compound has demonstrated anti-proliferative activity in a range of cancer cell lines, with notable efficacy in hematological malignancies and androgen receptor-positive prostate cancer.

Q4: What is the recommended starting concentration and incubation time for this compound in cell-based assays?

The optimal concentration and incubation time for this compound will vary depending on the cell line and the specific assay. For initial experiments, a dose-response study is recommended. Based on published data, effective concentrations for inhibiting H3K27ac are in the nanomolar range, while concentrations for anti-proliferative effects can range from nanomolar to low micromolar. Incubation times can range from a few hours for observing changes in histone acetylation to several days for assessing cell proliferation.[3]

Q5: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[4] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. To prepare working solutions, the DMSO stock should be serially diluted in cell culture medium to the desired final concentration. It is important to ensure the final DMSO concentration in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

This guide addresses potential issues you may encounter when using this compound in your experiments.

Issue 1: Lower than expected or no observable effect of this compound on my cells.

This is a common issue that can arise from several factors, often related to cell permeability.

G

  • Possible Cause 1: Insufficient Compound Concentration or Incubation Time.

    • Troubleshooting Steps:

      • Perform a dose-response experiment: Test a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration for your specific cell line and assay.

      • Optimize incubation time: Conduct a time-course experiment (e.g., 3, 6, 12, 24, 48, 72 hours) to identify the optimal duration for observing the desired effect. Changes in histone acetylation can be rapid (within hours), while effects on cell proliferation may require longer incubation periods.

  • Possible Cause 2: Poor Cell Permeability in Your Specific Cell Line.

    • Troubleshooting Steps:

      • Increase Incubation Time: Allowing for a longer exposure to this compound may facilitate greater intracellular accumulation.

      • Slightly Increase Concentration: A modest increase in the working concentration might overcome a permeability barrier. However, be cautious of potential off-target effects or cytotoxicity at higher concentrations.

      • Use a Positive Control: Employ a cell line known to be sensitive to this compound (e.g., LNCaP, PC-3) in parallel to validate that the compound is active under your experimental conditions.

      • Directly Assess Target Engagement: Measure the levels of H3K27ac via Western blotting or immunofluorescence. A lack of change in H3K27ac levels after treatment is a strong indicator of a permeability issue or cellular resistance.

  • Possible Cause 3: Compound Solubility and Stability Issues.

    • Troubleshooting Steps:

      • Freshly Prepare Working Solutions: this compound, like many small molecules, can be less stable in aqueous solutions over time. Always prepare fresh dilutions from your DMSO stock for each experiment.

      • Ensure Complete Solubilization: When diluting the DMSO stock in your culture medium, vortex or mix thoroughly to ensure the compound is fully dissolved. Precipitates in the media are a clear sign of solubility problems.

      • Check Media Compatibility: While this compound is generally stable, interactions with components in specific cell culture media are possible. If you suspect this, you can test the stability of this compound in your medium at 37°C over your experimental time course using analytical methods like HPLC, if available.

Issue 2: High background or inconsistent results in my assays.

  • Possible Cause 1: Suboptimal Assay Conditions.

    • Troubleshooting Steps:

      • Optimize Cell Seeding Density: Ensure that cells are in the logarithmic growth phase and are not over-confluent, as this can affect their response to treatment.

      • Consistent Handling: Maintain consistency in all steps of your protocol, including cell plating, drug addition, and incubation times, to minimize variability between wells and plates.

      • Include Appropriate Controls: Always include vehicle-treated (DMSO) controls, untreated controls, and positive controls (if available) in your experimental setup.

  • Possible Cause 2: Cytotoxicity at Higher Concentrations.

    • Troubleshooting Steps:

      • Perform a Cytotoxicity Assay: Use an assay like MTT or SRB to determine the cytotoxic concentration range of this compound in your cell line. This will help you distinguish between targeted anti-proliferative effects and general toxicity.

      • Lower the Concentration: If you observe significant cell death that is not consistent with the expected mechanism of action, reduce the concentration of this compound to a non-toxic range.

Quantitative Data

The following table summarizes the reported IC50 and EC50 values for this compound in various assays and cell lines.

Assay TypeCell LineIC50 / EC50Reference
p300 HAT Activity-9.8 nM[3]
CBP HAT Activity-2.6 nM[3]
H3K27ac ReductionPC-373 nM (EC50)[3]
Cell ProliferationLNCaP~1 µM
Cell ProliferationVCaP~1 µM
Cell Proliferation22Rv1~1 µM

Experimental Protocols

Protocol 1: Immunofluorescence Staining for H3K27ac

This protocol provides a general framework for assessing changes in H3K27ac levels in adherent cells following this compound treatment.

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation. Allow cells to adhere overnight.

  • This compound Treatment: Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the chosen incubation time (e.g., 3-24 hours).

  • Fixation: Aspirate the media and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody against H3K27ac in the blocking buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBST for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells three times with PBST. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash once with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the slides using a fluorescence or confocal microscope. Quantify the fluorescence intensity of H3K27ac staining in the nucleus.

Protocol 2: MTT Cell Proliferation Assay

This protocol outlines the steps for assessing the effect of this compound on cell proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium. Allow cells to adhere and enter logarithmic growth phase (typically 24 hours).

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle (DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of DMSO or a detergent solution to each well to dissolve the crystals.

  • Absorbance Measurement: Shake the plate for a few minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the results to determine the IC50 value.

Signaling Pathway and Workflow Diagrams

G

G

References

Issues with A-485 in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals utilizing A-485 in long-term cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and provide guidance for your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CBP (CREB-binding protein).[1][2] It functions by competing with acetyl-CoA for the HAT domain of p300/CBP, thereby preventing the acetylation of histone and non-histone protein substrates.[1] This inhibition of acetylation leads to a more condensed chromatin structure, resulting in the downregulation of target gene expression.[3]

Q2: Which signaling pathways are affected by this compound?

This compound primarily impacts signaling pathways regulated by the transcriptional co-activators p300 and CBP. These proteins are involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[3] Key pathways affected include those driven by nuclear hormone receptors like the androgen receptor (AR) and estrogen receptor (ER), as well as pathways involving transcription factors such as p53, NF-κB, and MYC.[1][2][4] Inhibition of p300/CBP by this compound can lead to the suppression of oncogenic transcriptional programs.

p300/CBP Signaling Pathway

p300_CBP_Signaling cluster_input Upstream Signals cluster_receptor Receptors / Transcription Factors cluster_coregulator Co-activators cluster_mechanism Mechanism of Action cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptors Receptors (e.g., AR) Growth_Factors->Receptors Hormones Hormones (e.g., Androgens) Hormones->Receptors Stress_Signals Stress Signals TFs Transcription Factors (e.g., p53, NF-κB, MYC) Stress_Signals->TFs p300_CBP p300/CBP Receptors->p300_CBP recruit TFs->p300_CBP recruit Histone_Acetylation Histone Acetylation (H3K18ac, H3K27ac)↓ p300_CBP->Histone_Acetylation catalyze A485 This compound HAT_inhibition HAT Domain Inhibition (Acetyl-CoA Competition) A485->HAT_inhibition HAT_inhibition->p300_CBP inhibit Gene_Expression Target Gene Expression↓ Histone_Acetylation->Gene_Expression Cellular_Outcomes Cell Growth Inhibition Apoptosis Senescence Gene_Expression->Cellular_Outcomes

Caption: p300/CBP signaling and the inhibitory action of this compound.

Q3: What are the recommended working concentrations for this compound in cell culture?

The optimal concentration of this compound is cell-line dependent and should be determined empirically. However, based on available literature, a general starting range for in vitro experiments is between 0.1 µM and 10 µM. It is crucial to perform a dose-response curve to determine the IC50 for your specific cell line and experimental duration.

Cell LineCancer TypeReported IC50 / Effective ConcentrationExposure Time
GH3 Pituitary AdenomaIC50: 0.489 µM3 days
A549 Non-Small Cell Lung CancerGrowth inhibition observed at 1-10 µM72 hours
H1299 Non-Small Cell Lung CancerGrowth inhibition observed at 1-10 µM72 hours
PC3 Prostate CancerGrowth inhibition with GNE-049 (another p300/CBP inhibitor)Not Specified
LNCaP Prostate CancerApoptosis induced by C646 (another p300/CBP inhibitor)3 days
22RV1 Prostate CancerReduced proliferation with GNE-049Not Specified

Note: The data for PC3, LNCaP, and 22RV1 cells are for different p300/CBP inhibitors (GNE-049 and C646) and should be used as a preliminary reference.[2][5] It is highly recommended to perform a new dose-response for this compound in these cell lines.

Troubleshooting Guide

Problem 1: High levels of cytotoxicity observed even at low concentrations.

  • Possible Cause: The cell line may be highly sensitive to p300/CBP inhibition.

    • Solution: Perform a more detailed dose-response curve starting from very low concentrations (e.g., in the nanomolar range).

  • Possible Cause: The this compound stock solution may be at a higher concentration than intended.

    • Solution: Verify the concentration of your stock solution. If possible, use a fresh, validated batch of the compound.

  • Possible Cause: The solvent (e.g., DMSO) concentration may be too high.

    • Solution: Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically ≤ 0.1%). Include a solvent-only control in your experiments.

Problem 2: No significant effect on cell viability or proliferation is observed.

  • Possible Cause: The cell line may be resistant to this compound.

    • Solution: Confirm the expression and activity of p300/CBP in your cell line. Consider using a positive control cell line known to be sensitive to this compound.

  • Possible Cause: The concentration of this compound is too low.

    • Solution: Increase the concentration of this compound in a step-wise manner.

  • Possible Cause: The incubation time is too short.

    • Solution: Extend the duration of the treatment. For long-term effects, consider assays like colony formation which can last for several weeks.

  • Possible Cause: The compound has degraded.

    • Solution: this compound should be stored properly (as recommended by the supplier, typically at -20°C or -80°C) and protected from light. Use a fresh aliquot for your experiments.

Problem 3: Cells exhibit unusual morphology after long-term treatment.

  • Possible Cause: this compound may induce cellular senescence or differentiation. Inhibition of p300/CBP has been linked to growth arrest and senescence in some cancer cells.[4]

    • Solution: Assess markers of senescence (e.g., SA-β-gal staining, p21/p16 expression) or differentiation (cell-type specific markers).

  • Possible Cause: The observed morphological changes could be a sign of cellular stress or an early indicator of cytotoxicity.

    • Solution: Monitor cell health using viability assays (e.g., Trypan Blue, MTT) and apoptosis assays (e.g., Annexin V/PI staining).

  • Possible Cause: Long-term culture may lead to changes in cell adhesion and cytoskeletal organization.

    • Solution: Analyze the expression and localization of cytoskeletal proteins (e.g., actin, tubulin) and cell adhesion molecules.

Experimental Workflow for Long-Term this compound Treatment

Long_Term_Workflow cluster_setup Experiment Setup cluster_culture Long-Term Culture (Weeks) cluster_monitoring Regular Monitoring cluster_analysis Endpoint Analysis Cell_Seeding Seed cells at low density Dose_Response Determine IC50 (short-term) Cell_Seeding->Dose_Response Treatment_Groups Set up treatment groups: - Vehicle Control - this compound (e.g., IC25, IC50) Dose_Response->Treatment_Groups Media_Change Change media and re-dose with this compound every 2-3 days Treatment_Groups->Media_Change Passaging Passage cells as needed, maintain treatment Media_Change->Passaging Morphology Observe cell morphology (microscopy) Media_Change->Morphology Passaging->Media_Change Continue cycle Viability Monitor cell viability (e.g., Trypan Blue) Passaging->Viability Colony_Formation Colony Formation Assay Passaging->Colony_Formation Molecular_Analysis Molecular Analysis: - Western Blot (p300/CBP targets) - qPCR (gene expression) Passaging->Molecular_Analysis Resistance_Check Check for Resistance: - Re-evaluate IC50 Passaging->Resistance_Check

Caption: A generalized workflow for long-term cell culture experiments with this compound.

Problem 4: Development of resistance to this compound over time.

  • Possible Cause: Upregulation of p300 or CBP expression.

    • Solution: Analyze the protein levels of p300 and CBP in resistant cells compared to sensitive parental cells using Western blotting.

  • Possible Cause: Mutations in the HAT domain of p300 or CBP that prevent this compound binding.

    • Solution: Sequence the HAT domains of p300 and CBP from resistant cells to identify potential mutations.

  • Possible Cause: Activation of bypass signaling pathways that compensate for the inhibition of p300/CBP.

    • Solution: Perform transcriptomic (RNA-seq) or proteomic analyses to identify upregulated pathways in resistant cells.

  • Possible Cause: Increased drug efflux.

    • Solution: Evaluate the expression and activity of ABC transporters, which are known to contribute to multi-drug resistance.

Note: Specific mechanisms of acquired resistance to this compound have not been extensively documented. The suggested solutions are based on general principles of drug resistance in cancer.[3]

Experimental Protocols

Protocol: Long-Term Colony Formation Assay with this compound

This protocol is adapted from a study on GH3 pituitary adenoma cells and can be modified for other cell lines.[6]

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.

  • Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.

  • Incubation: Incubate the plates for 2-3 weeks.

  • Media and Drug Replenishment: Change the medium and re-dose with this compound every 2-3 days to maintain a consistent drug concentration.

  • Colony Staining:

    • After the incubation period, wash the cells twice with PBS.

    • Fix the colonies with 4% paraformaldehyde for 15 minutes.

    • Stain the colonies with 0.1% crystal violet solution for 20 minutes.

  • Quantification:

    • Gently wash the plates with water to remove excess stain and let them air dry.

    • Image the plates and count the number of colonies (typically defined as a cluster of >50 cells).

    • The results can be expressed as a percentage of the vehicle-treated control.

Protocol: Assessment of Cell Viability using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to confluency within the experimental timeframe (e.g., 5,000-10,000 cells per well).

  • Treatment: After 24 hours, add this compound at various concentrations. Include vehicle-only and untreated controls.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours, or longer for long-term studies, with appropriate media and drug changes).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

References

Best practices for storing and handling A-485

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the storage, handling, and use of A-485, a potent and selective p300/CBP histone acetyltransferase (HAT) inhibitor. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that potently and selectively targets the catalytic activity of the histone acetyltransferase paralogs p300 and CREB-binding protein (CBP).[1][2] It functions as an acetyl-CoA competitive inhibitor, preventing the transfer of acetyl groups to histone and non-histone protein substrates.[2] This inhibition leads to a decrease in histone acetylation, notably at H3K27, which is a key mark in transcriptional activation.[3]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored as a solid at -20°C.[4]

Q3: How should I prepare stock solutions of this compound?

This compound is soluble in several organic solvents. Stock solutions can be prepared in DMSO or ethanol. For long-term storage of stock solutions, it is recommended to store them at -80°C.[4]

Q4: What are the primary research applications of this compound?

This compound is primarily used in cancer research to study the role of p300/CBP in cell proliferation, gene regulation, and tumorigenesis.[1][2] It has been shown to selectively inhibit the proliferation of various cancer cell lines, including those from hematological malignancies and prostate cancer.[2]

Troubleshooting Guide

Q1: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?

This compound has limited solubility in aqueous solutions. Precipitation in cell culture medium can occur if the final concentration of the organic solvent used to dissolve this compound (e.g., DMSO) is too high, or if the concentration of this compound exceeds its solubility limit in the medium.

  • Solution:

    • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity and precipitation.

    • Prepare intermediate dilutions of your this compound stock solution in serum-free medium before adding it to the final culture plate.

    • Vortex the solution thoroughly after each dilution step.

    • Visually inspect the medium for any signs of precipitation before adding it to the cells.

Q2: My experimental results with this compound are inconsistent. What are the potential sources of variability?

Inconsistent results can arise from several factors, including:

  • Compound Instability: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can affect cellular response to this compound.

  • Experimental Technique: Inconsistent incubation times, pipetting errors, or variations in assay protocols can introduce variability.

  • Solution:

    • Aliquot the this compound stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Maintain consistent cell culture practices and use cells within a defined passage number range.

    • Carefully follow a standardized experimental protocol and ensure accurate pipetting and timing.

Q3: I am not observing the expected decrease in H3K27 acetylation after treating cells with this compound. What could be the problem?

  • Insufficient Concentration or Incubation Time: The concentration of this compound or the duration of treatment may not be sufficient to induce a detectable change in H3K27ac levels.

  • Inactive Compound: The this compound may have degraded due to improper storage.

  • Antibody Issues (for Western Blot): The primary or secondary antibody used for detecting H3K27ac may not be working optimally.

  • Solution:

    • Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line.

    • Use a fresh aliquot of this compound that has been stored correctly.

    • Validate your H3K27ac antibody and ensure you are using the correct dilutions and incubation conditions for your Western blot protocol.

Data Presentation

PropertyValueReference
Storage Temperature -20°C (Solid)[4]
Stock Solution Storage -80°C[4]
Solubility DMSO, Ethanol
Mechanism of Action p300/CBP HAT Inhibitor[1][2]
Key Inhibited Mark H3K27ac[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a general procedure for assessing the effect of this compound on the viability of adherent cancer cells using a colorimetric MTT assay.

Materials:

  • This compound

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium from your stock solution.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO in medium) and untreated control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Mandatory Visualizations

G cluster_0 Cell Nucleus cluster_1 Downstream Effects p300_CBP p300/CBP Acetylated_Histone Acetylated Histone p300_CBP->Acetylated_Histone HAT Activity Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Histone Histone Histone->p300_CBP Gene_Transcription Gene Transcription Acetylated_Histone->Gene_Transcription Promotes A485 This compound A485->p300_CBP Inhibition Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to

Caption: Signaling pathway showing this compound inhibition of p300/CBP.

G Experimental Workflow: Cell Viability Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_A485 Prepare this compound dilutions incubate_overnight->prepare_A485 treat_cells Treat cells with this compound prepare_A485->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for this compound cell viability experiment.

References

Validation & Comparative

A Comparative Guide to p300/CBP Inhibitors: A-485 versus C646

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The homologous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are critical transcriptional co-activators that play a central role in regulating gene expression.[1][2] By catalyzing the acetylation of lysine residues on histones and other proteins, p300/CBP modulates chromatin structure and integrates multiple signaling pathways to control cellular processes like proliferation, differentiation, and DNA repair.[3][4] Their dysregulation is implicated in various diseases, including cancer, making them attractive therapeutic targets.[1][5]

This guide provides an objective comparison of two widely used small-molecule inhibitors of p300/CBP: A-485 and C646. We will delve into their potency, selectivity, and cellular effects, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their specific needs.

Mechanism of Action and Selectivity

Both this compound and C646 function by targeting the catalytic HAT domain of p300 and CBP. They are competitive with the acetyl-CoA cofactor, binding to the enzyme's active site and preventing the transfer of acetyl groups to substrate proteins.[1][6]

This compound is a highly potent and selective inhibitor of p300/CBP.[1][7] It was developed as a drug-like chemical probe and demonstrates minimal activity against other HAT family members, including PCAF, GCN5, and TIP60, at concentrations up to 10 µM.[7] Furthermore, it shows high selectivity against a panel of over 150 non-epigenetic targets.[7]

C646 is a well-established, reversible p300/CBP inhibitor.[6][8] It also displays preferential selectivity for p300 over other acetyltransferases like PCAF and GCN5.[8][9] However, a key consideration is that at higher concentrations (≥7 µM), C646 has been shown to inhibit histone deacetylases (HDACs), indicating a lack of selectivity at an elevated dose range.[9]

G cluster_signal Cellular Signaling cluster_nucleus Nuclear Events Signal External Signal (e.g., Growth Factor) TF Transcription Factor (e.g., AR, NF-κB) Signal->TF activates p300_CBP p300/CBP Recruitment TF->p300_CBP recruits Acetylation Histone Acetylation (H3K18Ac, H3K27Ac) p300_CBP->Acetylation catalyzes Chromatin Chromatin Remodeling (Open State) Acetylation->Chromatin Transcription Gene Transcription Chromatin->Transcription Inhibitor This compound / C646 Inhibitor->p300_CBP inhibits (Acetyl-CoA Competitive)

Caption: p300/CBP signaling pathway and point of inhibition.
Quantitative Comparison of Inhibitor Potency

This compound is significantly more potent than C646 in both biochemical and cellular assays. The table below summarizes key quantitative metrics reported in the literature.

ParameterThis compoundC646Reference(s)
Biochemical Potency
p300 IC₅₀9.8 nM / 60 nMInactive up to 10 µM (in one study)[1][7][10]
CBP IC₅₀2.6 nMNot reported[10]
p300 KᵢNot reported400 nM[8][9][11]
Cellular Potency
H3K27Ac EC₅₀ (PC-3 cells)73 nMModest inhibition observed[1]

Note: IC₅₀ and Kᵢ values can vary based on assay conditions. The data presented is for comparative purposes.

Cellular Effects

The difference in potency between the two inhibitors is reflected in their cellular activity.

  • Histone Acetylation: this compound causes a dose-dependent decrease in cellular H3K27 and H3K18 acetylation, markers of p300/CBP activity, with an EC₅₀ in the nanomolar range.[1] C646 also reduces H3 and H4 acetylation levels, but typically requires micromolar concentrations to achieve significant effects.[8]

  • Cell Proliferation and Apoptosis: Both compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. This compound selectively inhibits proliferation in lineage-specific tumors, such as androgen receptor-positive prostate cancer and certain hematological malignancies.[1] C646 induces cell cycle arrest and apoptosis in cell lines including melanoma, non-small-cell lung cancer, and acute myeloid leukemia.[12] The higher potency of this compound means these effects are observed at much lower concentrations.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of p300/CBP inhibitors. Below are representative protocols for key assays.

In Vitro p300 Histone Acetyltransferase (HAT) Assay (Radioactive)

This biochemical assay directly measures the enzymatic activity of p300 and its inhibition.

Objective: To determine the IC₅₀ value of an inhibitor against p300 HAT activity.

Materials:

  • Recombinant human p300 enzyme

  • Histone H4 peptide (e.g., H4-15)

  • [³H]-Acetyl-CoA (radiolabeled cofactor)

  • Assay Buffer: 20 mM HEPES (pH 7.9), 5 mM DTT, 80 µM EDTA, 40 µg/ml BSA

  • Inhibitors (this compound, C646) dissolved in DMSO

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture in the assay buffer containing 5 nM p300 enzyme and 100 µM H4-15 peptide substrate.

  • Inhibitor Addition: Add the test inhibitor (e.g., this compound or C646) across a range of concentrations. Ensure the final DMSO concentration is constant across all wells (typically <5%). Include a DMSO-only control for 0% inhibition and a no-enzyme control for background.

  • Initiate Reaction: Start the reaction by adding [³H]-Acetyl-CoA.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes) within the linear range of the assay.

  • Stop Reaction & Spotting: Stop the reaction and spot the mixture onto filter paper.

  • Washing: Wash the filter paper to remove unincorporated [³H]-Acetyl-CoA.

  • Quantification: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Histone Acetylation Assay (Western Blot)

This assay measures the effect of inhibitors on p300/CBP activity within a cellular context by probing for specific histone acetylation marks.

Objective: To assess the dose-dependent effect of an inhibitor on H3K27 acetylation levels in cells.

Materials:

  • Cell line of interest (e.g., PC-3 prostate cancer cells)

  • Cell culture medium and reagents

  • Inhibitors (this compound, C646) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-acetyl-H3K27, anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the inhibitor (e.g., this compound from 1 nM to 10 µM) or a DMSO vehicle control for a specified time (e.g., 3-24 hours).

  • Cell Lysis: Harvest the cells and lyse them to extract total protein. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibody against acetyl-H3K27 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities. Normalize the acetyl-H3K27 signal to the total Histone H3 signal to control for loading differences. Plot the normalized signal against the inhibitor concentration to determine the cellular EC₅₀.

G cluster_biochemical Biochemical Assay Workflow (IC50) cluster_cellular Cellular Assay Workflow (EC50) b_start Prepare Enzyme, Substrate, Inhibitor b_react Initiate Reaction with [3H]-Acetyl-CoA b_start->b_react b_incubate Incubate at 30°C b_react->b_incubate b_quant Measure Radioactivity (Scintillation Counting) b_incubate->b_quant b_analyze Calculate IC50 b_quant->b_analyze c_start Plate and Treat Cells with Inhibitor c_incubate Incubate (3-24h) c_start->c_incubate c_lyse Harvest and Lyse Cells c_incubate->c_lyse c_wb Western Blot for Ac-H3K27 / Total H3 c_lyse->c_wb c_analyze Calculate EC50 c_wb->c_analyze

Caption: Comparative experimental workflow for inhibitor validation.

Conclusion and Recommendations

Both this compound and C646 are valuable tools for studying the function of p300/CBP. However, they serve different experimental needs.

This compound is the superior choice for studies requiring high potency and selectivity. Its drug-like properties and well-characterized profile, including a co-crystal structure with p300, make it an excellent chemical probe for dissecting the specific catalytic functions of p300/CBP in cellular and in vivo models with minimal confounding off-target effects.[1][13]

C646 , as one of the first-generation p300/CBP inhibitors, is widely cited and has been instrumental in establishing the role of these co-activators in various biological processes.[8] It remains a useful tool, particularly for replicating or building upon existing studies. However, researchers must exercise caution regarding its lower potency and potential for off-target HDAC inhibition at the higher concentrations often required for cellular effects.[9]

References

A Comparative Guide to A-485 and Other p300/CBP Catalytic Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The homologous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are critical transcriptional co-activators involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. Their catalytic activity, which involves the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins, plays a pivotal role in regulating gene expression. Dysregulation of p300/CBP activity has been implicated in various diseases, most notably cancer, making them attractive therapeutic targets. A-485 is a potent and selective catalytic inhibitor of p300/CBP. This guide provides an objective comparison of this compound with other p300/CBP inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Data Presentation: this compound in Comparison

This compound stands out for its high potency and selectivity as a catalytic inhibitor of p300/CBP. Unlike bromodomain inhibitors that target the acetyl-lysine binding pocket, this compound directly inhibits the enzyme's catalytic HAT domain by competing with acetyl-CoA.[1] This mechanism of action leads to a global reduction in histone acetylation, particularly at H3K27, a key mark of active enhancers.

Here, we compare the biochemical and cellular activities of this compound with other notable p300/CBP inhibitors.

Table 1: Comparison of p300/CBP Catalytic Inhibitors

CompoundTarget Domainp300 IC50 (nM)CBP IC50 (nM)Selectivity Profile
This compound Catalytic HAT 9.8[2][3][4]2.6[2][3][4]>1000-fold selective over other HATs[3]
C646Catalytic HAT400 (Kᵢ)[5][6][7][8]Not widely reportedSelective for p300/CBP over other HATs

Table 2: Comparison of Cellular Activity of p300/CBP Inhibitors

CompoundTarget DomainCell LineCellular Potency (IC50/GI50)
This compound Catalytic HAT 22Rv1 (Prostate)96 nM[9]
C646Catalytic HATPancreatic Cancer Cells~20-30 µM (effective concentration)[10]
CCS1477 (Inobrodib)Bromodomain22Rv1 (Prostate)96 nM[9]
VCaP (Prostate)49 nM[9][11]
OPM-2 (Multiple Myeloma)5 nM
FT-7051BromodomainAR+ Breast Cancer100 nM (10-day exposure)[12]

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the anti-tumor efficacy of this compound. In a castration-resistant prostate cancer (CRPC) patient-derived xenograft model (LuCaP-77), twice-daily intraperitoneal injections of this compound resulted in a 54% tumor growth inhibition after 21 days.[1] Another study using a 22Rv1 prostate cancer xenograft model also showed significant anti-tumor activity.[13]

For comparison, the bromodomain inhibitor CCS1477 has also shown potent in vivo activity. In a 22Rv1 xenograft model, oral dosing of CCS1477 led to complete tumor growth inhibition over 28 days.[9] Similarly, C646 has been shown to inhibit tumor growth in a pancreatic cancer xenograft mouse model.[10][14]

Experimental Protocols

Histone Acetyltransferase (HAT) Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is commonly used to measure the in vitro potency of p300/CBP inhibitors.

Principle: The assay measures the transfer of acetyl groups from acetyl-CoA to a biotinylated histone peptide substrate. The acetylated product is then recognized by a specific antibody conjugated to a fluorescent donor (e.g., Europium), and the biotinylated peptide is captured by streptavidin conjugated to a fluorescent acceptor (e.g., ULight™). When in close proximity, excitation of the donor leads to energy transfer to the acceptor, resulting in a FRET signal that is proportional to the amount of acetylated product.

General Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant p300 or CBP enzyme, biotinylated histone H3 peptide, acetyl-CoA, and the test compound at various concentrations.

  • Enzyme Reaction: In a microplate, incubate the enzyme with the test compound for a defined period.

  • Initiation: Add the histone peptide and acetyl-CoA to initiate the HAT reaction. Incubate at room temperature.

  • Detection: Stop the reaction and add the detection reagents (e.g., Eu-labeled anti-acetylated lysine antibody and streptavidin-ULight™).

  • Measurement: After incubation, read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths. The ratio of acceptor to donor emission is calculated to determine the degree of inhibition.

G cluster_assay TR-FRET HAT Assay Workflow p300 p300/CBP Enzyme acetylated_peptide Acetylated Peptide (Biotinylated) p300->acetylated_peptide Catalysis inhibitor This compound or other Inhibitor inhibitor->p300 Inhibition peptide Histone Peptide (Biotinylated) peptide->acetylated_peptide acetyl_coa Acetyl-CoA acetyl_coa->acetylated_peptide antibody Anti-acetyl-Lysine Ab (Europium) acetylated_peptide->antibody streptavidin Streptavidin (Acceptor) acetylated_peptide->streptavidin fret FRET Signal antibody->fret Proximity streptavidin->fret Proximity

Caption: Workflow of a TR-FRET based HAT assay for inhibitor screening.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27ac

ChIP-seq is a powerful technique to assess the genome-wide effects of p300/CBP inhibitors on histone acetylation.

Principle: Cells are treated with the inhibitor, and then chromatin is cross-linked, sheared, and immunoprecipitated with an antibody specific for H3K27ac. The enriched DNA is then sequenced to identify the genomic regions where this acetylation mark is present.

General Protocol:

  • Cell Treatment and Cross-linking: Treat cells with the p300/CBP inhibitor or vehicle control. Cross-link proteins to DNA using formaldehyde.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of a desired size range (e.g., 200-500 bp).

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K27ac antibody overnight. Use protein A/G beads to pull down the antibody-chromatin complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin.

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for H3K27ac.

G cluster_chip ChIP-seq Workflow for H3K27ac cells Cells + Inhibitor crosslink Formaldehyde Cross-linking cells->crosslink lysis Cell Lysis & Sonication crosslink->lysis ip Immunoprecipitation (Anti-H3K27ac) lysis->ip wash Washes ip->wash elute Elution wash->elute reverse Reverse Cross-links elute->reverse purify DNA Purification reverse->purify library Sequencing Library Preparation purify->library sequencing High-Throughput Sequencing library->sequencing analysis Data Analysis sequencing->analysis

Caption: Key steps in a ChIP-seq experiment to profile H3K27ac.

Signaling Pathways and Mechanism of Action

p300/CBP are master regulators of transcription and are involved in numerous signaling pathways critical for cancer development and progression. This compound, by inhibiting the catalytic activity of p300/CBP, can modulate these pathways.

Androgen Receptor (AR) Signaling in Prostate Cancer

In prostate cancer, the androgen receptor is a key driver of tumor growth. p300/CBP act as co-activators for AR, and their HAT activity is crucial for the transcription of AR target genes. This compound has been shown to inhibit the AR transcriptional program in both androgen-sensitive and castration-resistant prostate cancer models.[1]

G cluster_ar AR Signaling Pathway Androgen Androgen AR Androgen Receptor Androgen->AR p300_CBP p300/CBP AR->p300_CBP Recruitment Histones Histones p300_CBP->Histones Acetylation A485 This compound A485->p300_CBP Inhibition Acetylation Histone Acetylation (H3K27ac) Histones->Acetylation Transcription AR Target Gene Transcription Acetylation->Transcription Activation Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Inhibition of AR signaling by this compound in prostate cancer.

Wnt/β-catenin and p53 Signaling

p300/CBP also play crucial roles in other key cancer-related pathways. They act as co-activators for β-catenin in the Wnt signaling pathway, promoting the transcription of genes involved in cell proliferation. Conversely, they can also acetylate and stabilize the tumor suppressor p53, promoting apoptosis and cell cycle arrest. The net effect of p300/CBP inhibition on these pathways can be context-dependent.

Conclusion

This compound is a highly potent and selective catalytic inhibitor of p300/CBP, demonstrating significant promise in preclinical cancer models. Its distinct mechanism of action, targeting the HAT domain, differentiates it from the more numerous bromodomain inhibitors. The comparative data presented in this guide highlights the superior in vitro potency of this compound over older catalytic inhibitors like C646. While bromodomain inhibitors also show potent cellular and in vivo activity, the direct inhibition of catalytic function by this compound offers a distinct tool for studying the consequences of blocking p300/CBP's acetyltransferase activity. The choice between a catalytic and a bromodomain inhibitor will depend on the specific research question and the desired mode of intervention in p300/CBP function. This guide provides a foundational dataset to inform such decisions.

References

Confirming A-485 Activity: A Comparative Guide to Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biochemical assays to confirm the activity of A-485, a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CBP. This document outlines supporting experimental data for this compound and other relevant inhibitors, details key experimental protocols, and visualizes essential pathways and workflows.

This compound is a well-characterized, drug-like small molecule that acts as a catalytic inhibitor of p300 and CBP, competing with the acetyl coenzyme A (acetyl-CoA) binding site.[1][2][3][4] Its activity and selectivity are typically confirmed through a variety of in vitro biochemical assays that measure the acetylation of histone substrates. This guide will delve into the common assays used for this purpose, presenting comparative data and detailed methodologies.

Comparative Activity of p300/CBP Inhibitors

The inhibitory potency of this compound and other p300/CBP inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for this compound and comparator compounds obtained from various biochemical assays.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound p300Radioactive HAT60[1]
p300-BHCTR-FRET9.8[2][5]
CBP-BHCTR-FRET2.6[2][5]
p300Biochemical Assay44.8[6]
A-486 (Inactive Analog) p300-BHCTR-FRET>10,000[2][5]
CBP-BHCTR-FRET9,032[2][5]
C646 p300High ContentModest Inhibition[3]
iP300w p300Biochemical Assay15.8[6]
CPI-1612 p300Biochemical Assay10.7[6]

Key Biochemical Assays and Experimental Protocols

Several robust biochemical assays are employed to determine the inhibitory activity of compounds like this compound on p300/CBP. These assays typically involve a purified p300 or CBP enzyme, a histone substrate (often a peptide), and acetyl-CoA. The inhibitor's effect is measured by quantifying the resulting histone acetylation.

Radioactive Histone Acetyltransferase (HAT) Assay

This traditional and sensitive method measures the incorporation of a radiolabeled acetyl group from [3H]Acetyl-CoA onto a histone substrate.

Experimental Protocol:

  • Reaction Setup: Prepare a reaction mixture containing 5X HAT Assay Buffer, purified p300/CBP enzyme, the histone substrate (e.g., Histone H4 peptide), and the test compound (e.g., this compound) at various concentrations.[7]

  • Initiation: Start the reaction by adding [3H]Acetyl-CoA.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period, typically 30 minutes, with shaking.[7]

  • Quenching: Stop the reaction.

  • Detection: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper to remove unincorporated [3H]Acetyl-CoA.[7] The amount of incorporated radioactivity, corresponding to the level of histone acetylation, is then quantified using a scintillation counter.[7]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This homogeneous assay format is highly amenable to high-throughput screening and provides a non-radioactive method for measuring HAT activity.

Experimental Protocol:

  • Reaction Components: The assay utilizes a biotinylated histone peptide substrate, purified p300 or CBP enzyme (e.g., p300-BHC domain), and acetyl-CoA.[2][5]

  • Inhibitor Addition: Add the test inhibitor (e.g., this compound) at varying concentrations to the reaction mixture.

  • Enzymatic Reaction: Incubate the mixture to allow for the enzymatic acetylation of the histone peptide.

  • Detection Reagents: Add a detection solution containing a Europium-labeled anti-acetylated lysine antibody (donor) and a streptavidin-conjugated acceptor fluorophore.

  • Signal Measurement: If the histone peptide is acetylated, the antibody binds, bringing the donor and acceptor fluorophores in close proximity. Excitation of the donor results in energy transfer to the acceptor, generating a FRET signal that is measured using a suitable plate reader. The signal intensity is inversely proportional to the inhibitor's activity.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

Similar to TR-FRET, AlphaLISA is a bead-based immunoassay that is highly sensitive and suitable for high-throughput applications.

Experimental Protocol:

  • Reaction Setup: Combine the p300/CBP enzyme, a biotinylated histone peptide substrate, acetyl-CoA, and the test compound in an assay buffer.

  • Enzymatic Reaction: Incubate the mixture to allow for histone acetylation.

  • Bead Addition: Add streptavidin-coated Donor beads and anti-acetylated lysine antibody-conjugated Acceptor beads.

  • Proximity Binding: The Donor beads bind to the biotinylated histone peptide, and the Acceptor beads bind to the acetylated lysine residue. If acetylation has occurred, the beads are brought into close proximity.

  • Signal Generation: Upon excitation at 680 nm, the Donor beads release singlet oxygen, which travels to the nearby Acceptor beads, triggering a chemiluminescent signal that is measured at 615 nm. The signal intensity is proportional to the level of histone acetylation.

Signaling Pathway and Experimental Workflow

To better understand the context of this compound's activity, the following diagrams illustrate the p300/CBP signaling pathway and a general workflow for a biochemical HAT assay.

p300_CBP_Signaling_Pathway cluster_upstream Upstream Signals cluster_core p300/CBP Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors p300_CBP p300/CBP Growth_Factors->p300_CBP Cytokines Cytokines Cytokines->p300_CBP Cell_Stress Cell Stress Cell_Stress->p300_CBP Acetylated_Histones Acetylated Histones (H3K18Ac, H3K27Ac) p300_CBP->Acetylated_Histones Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Co-substrate Histones Histones (H3, H4) Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription Inhibitors This compound, C646, etc. Inhibitors->p300_CBP Inhibition

Caption: p300/CBP Signaling Pathway and Inhibition by this compound.

HAT_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Acetyl-CoA, Inhibitor) Start->Prepare_Reagents Setup_Reaction Set up Reaction Mixture Prepare_Reagents->Setup_Reaction Incubate Incubate at 30°C Setup_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detection Detection (Radioactivity, FRET, Luminescence) Stop_Reaction->Detection Data_Analysis Data Analysis (Calculate IC50) Detection->Data_Analysis End End Data_Analysis->End

Caption: General Workflow for a Biochemical HAT Assay.

References

A Comparative Guide to A-485 and SGC-CBP30 for Studying Bromodomain Function

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of epigenetics, the study of bromodomains—readers of acetylated lysine residues on histones and other proteins—has become pivotal in understanding gene regulation and disease. The homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300, are critical transcriptional coactivators, and their bromodomains are attractive targets for therapeutic intervention in diseases such as cancer. This guide provides a comprehensive comparison of two widely used small molecule inhibitors, A-485 and SGC-CBP30, to assist researchers in selecting the appropriate tool for their studies of CBP/p300 bromodomain function.

At a Glance: Key Differences

FeatureThis compoundSGC-CBP30
Primary Target p300/CBP Histone Acetyltransferase (HAT) catalytic domain[1][2][3]CBP/p300 Bromodomain (BRD)[4][5]
Mechanism of Action Acetyl-CoA competitive inhibitor of the HAT domain[2][3][6]Acetyl-lysine competitive inhibitor of the bromodomain[7]
Primary Effect Inhibition of histone and non-histone protein acetylation[8]Disruption of CBP/p300 recruitment to acetylated chromatin

Biochemical and Cellular Potency

This compound is a potent inhibitor of the catalytic HAT activity of p300 and CBP, with IC50 values in the low nanomolar range. SGC-CBP30 is a potent inhibitor of the CBP and p300 bromodomains, also exhibiting low nanomolar potency in biochemical assays. The following tables summarize the reported potencies of these inhibitors in various assays.

Table 1: Biochemical Potency of this compound and SGC-CBP30

InhibitorTargetAssayIC50 / Kd (nM)Reference
This compound p300 (HAT)TR-FRET9.8[1][9]
CBP (HAT)TR-FRET2.6[1][9]
SGC-CBP30 CBP (BRD)ITC21[4]
p300 (BRD)ITC38[4]
CBP (BRD)AlphaScreen69

Table 2: Cellular Potency of this compound and SGC-CBP30

InhibitorCell LineAssayEC50 / IC50 (µM)Reference
This compound PC-3H3K27ac Inhibition0.073[9]
WM2664H3K27ac Inhibition0.59[9]
SGC-CBP30 HEK293NanoBRET2.8[4]
AMO1MYC Expression2.7[4]

Selectivity Profile

Both this compound and SGC-CBP30 exhibit high selectivity for the CBP/p300 proteins over other bromodomain-containing proteins, particularly the BET family (BRD2, BRD3, BRD4).

This compound is highly selective for the HAT domains of p300/CBP over other HATs.[3]

SGC-CBP30 displays significant selectivity for the CBP/p300 bromodomains over other bromodomains. For instance, it is approximately 40-fold selective for CBP over BRD4(1).[10] However, at higher concentrations, off-target effects on BET bromodomains should be considered.[10]

Mechanism of Action and Cellular Effects

The distinct mechanisms of action of this compound and SGC-CBP30 lead to different downstream cellular consequences, providing unique tools to dissect the multifaceted roles of CBP/p300.

This compound , as a catalytic inhibitor of the HAT domain, directly blocks the acetylation of histone and non-histone proteins by p300/CBP. This leads to a global reduction in histone marks such as H3K18ac and H3K27ac.[7][8] This inhibition of acetylation can, in turn, affect gene expression programs regulated by these marks.[8]

SGC-CBP30 , by targeting the bromodomain, prevents the "reading" of acetylated lysine residues by CBP/p300. This disrupts the recruitment of the CBP/p300 coactivator complex to chromatin, thereby inhibiting the transcription of target genes. While it can lead to a moderate decrease in H3K27 acetylation, its primary effect is on gene expression programs dependent on CBP/p300 bromodomain binding.[7][11]

dot

cluster_A485 This compound cluster_SGCCBP30 SGC-CBP30 A485 This compound HAT_domain p300/CBP HAT Domain A485->HAT_domain Inhibits Acetylation Acetylation HAT_domain->Acetylation Catalyzes Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT_domain Substrate Histones Histones & Other Proteins Histones->Acetylation Substrate Gene_Expression_A485 Altered Gene Expression Acetylation->Gene_Expression_A485 SGCCBP30 SGC-CBP30 BRD_domain p300/CBP Bromodomain SGCCBP30->BRD_domain Inhibits Chromatin_Recruitment Chromatin Recruitment BRD_domain->Chromatin_Recruitment Mediates Acetylated_Lysine Acetylated Lysine (on Histones) Acetylated_Lysine->BRD_domain Binds Gene_Expression_SGC Altered Gene Expression Chromatin_Recruitment->Gene_Expression_SGC

Caption: Mechanism of action for this compound and SGC-CBP30.

Experimental Protocols

To facilitate the use of these inhibitors, detailed protocols for key experiments are provided below.

Biochemical Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for HAT Activity (this compound)

This assay measures the ability of this compound to inhibit the acetyltransferase activity of p300/CBP.

  • Reagents:

    • Recombinant p300 or CBP protein (catalytic domain)

    • Histone H3 peptide substrate

    • Acetyl-CoA

    • Europium-labeled anti-histone antibody (Donor)

    • Allophycocyanin (APC)-labeled streptavidin (Acceptor)

    • This compound serially diluted in DMSO

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.1 mg/mL BSA, 0.5 mM DTT)

  • Procedure:

    • Add 2 µL of this compound dilutions or DMSO (control) to a 384-well plate.

    • Add 4 µL of p300/CBP enzyme solution to each well.

    • Add 4 µL of a mix of histone peptide and Acetyl-CoA to initiate the reaction.

    • Incubate for 1 hour at room temperature.

    • Add 5 µL of detection mix containing the Europium-labeled antibody and APC-labeled streptavidin.

    • Incubate for 1 hour at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible reader (excitation at 320 nm, emission at 615 nm and 665 nm).

    • Calculate the TR-FRET ratio (665 nm / 615 nm) and determine IC50 values.

dot

cluster_workflow TR-FRET Assay Workflow start Start add_inhibitor Add this compound or DMSO to plate start->add_inhibitor add_enzyme Add p300/CBP enzyme add_inhibitor->add_enzyme add_substrate Add Histone Peptide & Acetyl-CoA add_enzyme->add_substrate incubate1 Incubate (1 hour) add_substrate->incubate1 add_detection Add Detection Mix (Eu-Ab & APC-SA) incubate1->add_detection incubate2 Incubate (1 hour) add_detection->incubate2 read_plate Read TR-FRET Signal incubate2->read_plate analyze Calculate Ratio & IC50 read_plate->analyze end End analyze->end

Caption: TR-FRET assay workflow for this compound.

AlphaScreen Assay for Bromodomain Binding (SGC-CBP30)

This assay measures the ability of SGC-CBP30 to disrupt the interaction between the CBP/p300 bromodomain and an acetylated histone peptide.

  • Reagents:

    • GST-tagged CBP or p300 bromodomain protein

    • Biotinylated acetylated histone H4 peptide

    • Glutathione-coated Donor beads

    • Streptavidin-coated Acceptor beads

    • SGC-CBP30 serially diluted in DMSO

    • Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA)

  • Procedure:

    • Add 2.5 µL of SGC-CBP30 dilutions or DMSO to a 384-well plate.

    • Add 2.5 µL of GST-tagged bromodomain protein.

    • Add 2.5 µL of biotinylated histone peptide.

    • Incubate for 30 minutes at room temperature.

    • Add 2.5 µL of a slurry of Donor and Acceptor beads.

    • Incubate for 1 hour at room temperature in the dark.

    • Read the plate on an AlphaScreen-compatible reader.

    • Determine IC50 values from the dose-response curve.

Cellular Assays

Quantitative Western Blot for Histone Acetylation

This method quantifies changes in global histone acetylation levels upon inhibitor treatment.

  • Procedure:

    • Seed cells (e.g., prostate cancer cell line PC-3 for this compound, or multiple myeloma cell line MM.1S for SGC-CBP30) in 6-well plates.

    • Treat cells with varying concentrations of this compound, SGC-CBP30, or DMSO for a specified time (e.g., 2-6 hours).

    • Harvest cells and perform histone extraction.

    • Separate histone proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against specific acetylated histones (e.g., anti-H3K27ac, anti-H3K18ac) and a loading control (e.g., anti-total Histone H3).

    • Incubate with appropriate secondary antibodies.

    • Develop the blot using a chemiluminescent substrate and image.

    • Quantify band intensities and normalize to the loading control.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genomic loci where CBP/p300 binding and associated histone acetylation are affected by inhibitor treatment.

  • Procedure:

    • Treat cells with this compound, SGC-CBP30, or DMSO.

    • Crosslink proteins to DNA with formaldehyde.

    • Lyse cells and sonicate to shear chromatin.

    • Immunoprecipitate chromatin with an antibody against CBP, p300, or a specific histone mark (e.g., H3K27ac).

    • Reverse crosslinks and purify the immunoprecipitated DNA.

    • Prepare a sequencing library and perform high-throughput sequencing.

    • Analyze the sequencing data to identify regions of enrichment and differential binding/acetylation between treatments.

Conclusion

This compound and SGC-CBP30 are both potent and selective inhibitors of the CBP/p300 axis, yet they function through distinct mechanisms. This compound targets the catalytic HAT activity, providing a tool to study the direct consequences of inhibiting protein acetylation. In contrast, SGC-CBP30 targets the bromodomain, allowing for the investigation of the role of CBP/p300 recruitment to chromatin. The choice between these two inhibitors will depend on the specific biological question being addressed. For researchers aiming to understand the role of CBP/p300 enzymatic activity, this compound is the inhibitor of choice. For those focused on the protein-protein interactions and recruitment functions of the CBP/p300 bromodomain, SGC-CBP30 is the more appropriate tool. This guide provides the necessary data and protocols to enable an informed decision for the design of robust experiments to further elucidate the critical functions of CBP and p300 in health and disease.

References

A-485: A Highly Selective Inhibitor of p300/CBP Histone Acetyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

A-485 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). This guide provides a comparative analysis of the cross-reactivity of this compound with other histone acetyltransferases, supported by available experimental data.

This document is intended for researchers, scientists, and drug development professionals interested in the specificity of epigenetic modulators.

Comparative Selectivity Profile of this compound

This compound demonstrates high potency against its primary targets, p300 and CBP, with IC50 values in the low nanomolar range. In contrast, it exhibits minimal to no activity against a panel of other histone acetyltransferases at significantly higher concentrations, highlighting its remarkable selectivity.

Target HATIC50 (nM)Fold Selectivity vs. p300Fold Selectivity vs. CBP
p300 9.8[1][2]1~0.27
CBP 2.6[1][2]~3.81
PCAF>10,000>1020>3846
GCN5L2>10,000>1020>3846
HAT1>10,000>1020>3846
MYST3>10,000>1020>3846
MYST4>10,000>1020>3846
TIP60>10,000>1020>3846
Note: The IC50 values for the wider panel of HATs are presented as greater than 10 µM (10,000 nM) based on findings that this compound does not inhibit their activity at this concentration.

Experimental Methodologies

The determination of the inhibitory activity of this compound against p300, CBP, and other histone acetyltransferases typically involves biochemical assays that measure the enzymatic activity of the respective HATs. While specific, detailed protocols for the cross-reactivity screening of this compound are proprietary, a general methodology can be outlined based on standard practices in the field.

General Protocol for Determining HAT Inhibitor Selectivity:

  • Enzyme and Substrate Preparation:

    • Recombinant human histone acetyltransferase enzymes (e.g., p300, CBP, PCAF, GCN5L2, etc.) are purified.

    • A suitable histone substrate, often a specific histone protein (e.g., H3, H4) or a peptide corresponding to the N-terminal tail of a histone, is prepared.

    • Acetyl-Coenzyme A (Acetyl-CoA) is used as the acetyl donor.

  • Inhibitor Preparation:

    • This compound is dissolved in a suitable solvent, typically DMSO, to create a stock solution.

    • A dilution series of this compound is prepared to test a range of concentrations.

  • Assay Performance:

    • The HAT enzyme, histone substrate, and varying concentrations of this compound (or vehicle control) are pre-incubated in an appropriate assay buffer.

    • The enzymatic reaction is initiated by the addition of Acetyl-CoA. For radioactive assays, [3H]-Acetyl-CoA is commonly used.

    • The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C or 37°C).

  • Detection of HAT Activity:

    • Radioactive Filter Binding Assay: The reaction mixture is transferred to a filter membrane which captures the histone substrate. Unincorporated [3H]-Acetyl-CoA is washed away. The amount of radioactivity incorporated into the histone is measured using a scintillation counter.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This method often employs a biotinylated histone substrate and a europium-labeled anti-acetylated lysine antibody. The binding of the antibody to the acetylated substrate brings the europium donor and a streptavidin-conjugated acceptor into proximity, generating a FRET signal that is proportional to HAT activity.

  • Data Analysis:

    • The enzymatic activity at each inhibitor concentration is normalized to the vehicle control.

    • IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are calculated by fitting the data to a dose-response curve.

Visualizing Experimental and Biological Contexts

To further illustrate the experimental and biological context of this compound's activity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_detection Detection & Analysis cluster_output Output A485 This compound Dilution Series Incubation Incubation of HATs, Substrates, & this compound A485->Incubation HATs Panel of HAT Enzymes HATs->Incubation Substrates Histone Substrate & Acetyl-CoA Substrates->Incubation Reaction Initiation with Acetyl-CoA Incubation->Reaction Measurement Measure HAT Activity (e.g., TR-FRET) Reaction->Measurement Analysis IC50 Curve Fitting & Data Analysis Measurement->Analysis Selectivity Determination of Selectivity Profile Analysis->Selectivity

Caption: Experimental workflow for determining HAT inhibitor selectivity.

p300_cbp_pathway cluster_upstream Upstream Signaling cluster_core p300/CBP Regulation cluster_downstream Downstream Effects Signal Cellular Signal (e.g., Growth Factor, Hormone) TF Transcription Factor (e.g., AR, MYC) Signal->TF activates p300_CBP p300/CBP TF->p300_CBP recruits Acetylation Acetylation p300_CBP->Acetylation catalyzes A485 This compound A485->p300_CBP inhibits Histones Histones & Other Proteins Histones->Acetylation Chromatin Chromatin Remodeling Acetylation->Chromatin Transcription Gene Transcription Chromatin->Transcription

Caption: Simplified signaling pathway involving p300/CBP.

References

Validating the On-Target Effects of A-485: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

A-485 is a potent and selective small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP). These enzymes play a critical role in regulating gene expression by acetylating histone and non-histone proteins, making them attractive targets in various diseases, particularly cancer. Validating that a compound like this compound engages its intended targets and elicits the expected downstream effects is a crucial step in preclinical drug development. This guide provides a comparative overview of this compound and other p300/CBP inhibitors, along with detailed experimental protocols to validate their on-target effects.

Comparative Analysis of p300/CBP Inhibitors

The field of p300/CBP inhibition has evolved, with several compounds being developed. This compound stands out for its potency and selectivity. Below is a comparison of this compound with other notable p300/CBP inhibitors. The data highlights the superior potency of this compound compared to the widely used tool compound C646 and provides a landscape of its activity relative to other modern inhibitors like iP300w and CPI-1612.

CompoundTarget(s)Mechanism of ActionBiochemical IC50 (p300)Cellular H3K27ac IC50Reference
This compound p300/CBPAcetyl-CoA Competitive9.8 nM~73 nM (PC-3 cells)[1][2]
C646 p300/CBPAcetyl-CoA Competitive~400 nM>10 µM (PC-3 cells)[1]
iP300w p300/CBPNot specified15.8 nMNot specified
CPI-1612 p300/CBPNot specified10.7 nMNot specified

Note: IC50 values can vary depending on the assay conditions and cell lines used.

Experimental Protocols for On-Target Validation

To rigorously validate the on-target effects of this compound, a multi-pronged experimental approach is recommended. This involves directly measuring target engagement, assessing the immediate downstream enzymatic consequences, and evaluating the impact on global gene expression.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., a cancer cell line known to be sensitive to p300/CBP inhibition) to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-3 hours) at 37°C.

  • Heat Shock:

    • After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Expose the aliquots to a temperature gradient (e.g., 40°C to 65°C in 2.5°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.

  • Protein Quantification:

    • Carefully collect the supernatant.

    • Analyze the amount of soluble p300 or CBP in the supernatant by Western blotting or an immunoassay like ELISA.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Western Blotting for Histone Acetylation

A direct consequence of p300/CBP inhibition is a reduction in the acetylation of their primary substrates, histones H3 and H4. Acetylation of lysine 27 on histone H3 (H3K27ac) is a well-established biomarker for p300/CBP activity.[1]

Protocol:

  • Cell Treatment and Lysis:

    • Plate cells and treat with a dose-response of this compound and/or other inhibitors for a defined period (e.g., 3-24 hours).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors (e.g., Trichostatin A).

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for H3K27ac.

    • As a loading control, also probe for total Histone H3.

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the H3K27ac signal to the total H3 signal. A dose-dependent decrease in the H3K27ac/total H3 ratio confirms the on-target enzymatic effect of this compound.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq provides a genome-wide map of H3K27ac, a mark typically found at active enhancers and promoters. Treatment with this compound is expected to lead to a global reduction in H3K27ac peaks, particularly at regulatory regions of genes controlled by p300/CBP.

Protocol:

  • Cell Treatment and Cross-linking:

    • Treat cells with this compound or vehicle as in the Western blot protocol.

    • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for a short period (e.g., 10 minutes) at room temperature.

    • Quench the cross-linking reaction with glycine.

  • Chromatin Preparation:

    • Harvest and lyse the cells to isolate the nuclei.

    • Sonify the nuclear lysate to shear the chromatin into fragments of 200-500 base pairs.

  • Immunoprecipitation:

    • Incubate the sheared chromatin overnight with an antibody specific for H3K27ac.

    • Use protein A/G magnetic beads to pull down the antibody-chromatin complexes.

    • Wash the beads extensively to remove non-specific binding.

  • DNA Purification and Sequencing:

    • Elute the chromatin from the beads and reverse the cross-links by heating.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA fragments.

    • Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Perform peak calling to identify regions of H3K27ac enrichment.

    • Compare the H3K27ac profiles between this compound- and vehicle-treated samples to identify differential peaks. A significant reduction in H3K27ac peaks in the this compound treated samples validates its genome-wide on-target effect.

Visualizing Key Concepts

To further clarify the mechanisms and workflows discussed, the following diagrams have been generated.

p300_CBP_Signaling_Pathway cluster_0 Cellular Stimuli cluster_1 Signal Transduction cluster_2 Transcription Factors (TFs) cluster_3 p300/CBP Complex cluster_4 Chromatin Remodeling & Gene Expression Growth Factors Growth Factors Kinase Cascades Kinase Cascades Growth Factors->Kinase Cascades Hormones Hormones Hormones->Kinase Cascades Stress Stress Stress->Kinase Cascades c-Myc c-Myc Kinase Cascades->c-Myc p53 p53 Kinase Cascades->p53 AR AR Kinase Cascades->AR p300_CBP p300/CBP c-Myc->p300_CBP p53->p300_CBP AR->p300_CBP Histones Histones p300_CBP->Histones HAT Activity (Acetylation) A485 This compound A485->p300_CBP Inhibition H3K27ac H3K27ac Histones->H3K27ac Gene_Expression Target Gene Expression H3K27ac->Gene_Expression Activation CETSA_Workflow start Start: Cultured Cells treat Treat with this compound or Vehicle start->treat heat Apply Temperature Gradient treat->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge Centrifugation to Separate Soluble Fraction lyse->centrifuge collect Collect Supernatant centrifuge->collect analyze Analyze Soluble p300/CBP (e.g., Western Blot) collect->analyze end End: Determine Thermal Shift (Target Engagement) analyze->end Comparative_Analysis_Logic cluster_assays Validation Assays A485 This compound Biochemical Biochemical HAT Assay A485->Biochemical Cellular Cellular H3K27ac (Western Blot) A485->Cellular Genomic Genome-wide H3K27ac (ChIP-seq) A485->Genomic Target Target Engagement (CETSA) A485->Target Alternatives Alternative Inhibitors (C646, iP300w, CPI-1612) Alternatives->Biochemical Alternatives->Cellular Alternatives->Genomic Alternatives->Target Comparison Comparative Efficacy and Potency Biochemical->Comparison Compare IC50s Cellular->Comparison Compare EC50s Genomic->Comparison Compare Global H3K27ac Reduction Target->Comparison Compare Thermal Shift

References

A Comparative Guide to A-485 and Other Histone Acetyltransferase (HAT) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phenotypic differences between the p300/CBP histone acetyltransferase (HAT) inhibitor A-485 and other notable HAT inhibitors. The information is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Introduction to p300/CBP Inhibition

The paralogous histone acetyltransferases p300 (E1A-associated protein p300) and CBP (CREB-binding protein) are critical transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone and non-histone proteins. Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets. This compound is a potent and selective catalytic inhibitor of p300/CBP, competing with acetyl-CoA for the enzyme's active site.[1][2] This guide will compare this compound to other p300/CBP inhibitors, including older compounds like C646 and newer agents such as iP300w, CPI-1612, CCS1477, and the dual BET/p300/CBP inhibitor NEO2734.

Quantitative Comparison of HAT Inhibitor Potency and Cellular Effects

The following tables summarize the biochemical and cellular potencies of this compound in comparison to other selected HAT inhibitors.

Table 1: Biochemical Potency against p300/CBP

InhibitorTarget(s)p300 IC₅₀ (nM)CBP IC₅₀ (nM)Notes
This compound p300/CBP9.8[3]2.6[3]Acetyl-CoA competitive inhibitor.[1]
iP300w p300/CBP15.8[3]N/A
CPI-1612 p300/CBP10.7[3]N/A
C646 p300/CBP~320~400Less potent than newer inhibitors.
CCS1477 p300/CBP BromodomainKd: 1.3 nM (p300)Kd: 1.7 nM (CBP)Targets the bromodomain, not the catalytic HAT domain.
NEO2734 Dual BET/p300/CBPKd: 31 nM (p300)Kd: 19 nM (CBP)Also targets BRD4 with a Kd of 6 nM.[4]

Table 2: Cellular Activity of p300/CBP Inhibitors

InhibitorCell LineAssayIC₅₀ (µM)Key Findings
This compound PC-3 (Prostate)H3K27ac Inhibition~0.1Selectively inhibits H3K27ac and H3K18ac.[5]
Hematological & Prostate Cancer LinesProliferationVariesSelectively inhibits proliferation in certain cancer lineages.[1]
iP300w MCF-7 (Breast)ProliferationMore potent than this compound[3]
CPI-1612 MCF-7 (Breast)ProliferationMost potent of the three[3]
CCS1477 22Rv1 (Prostate)Proliferation0.08Retains activity in BET inhibitor-resistant cells.[6]
VCaP, LNCaP95 (Prostate)Proliferation< 0.1Effective in AR-splice variant driven models.[5]
NEO2734 DLBCL ModelsProliferationMedian IC₅₀: 0.157More potent than single-agent BET or p300/CBP inhibitors.[4]
Prostate Cancer ModelsProliferationEffective in JQ1-resistant cells[7]

Phenotypic Differences and Mechanisms of Action

This compound and other p300/CBP inhibitors induce a range of phenotypic effects that are largely dependent on the cellular context and the specific transcription factors regulated by p300/CBP in that context.

This compound:

  • Mechanism: this compound is an acetyl-CoA competitive inhibitor, directly blocking the catalytic activity of p300 and CBP.[1] This leads to a reduction in histone acetylation, particularly at H3K27 and H3K18.[5]

  • Phenotypic Effects:

    • Anti-proliferative Activity: this compound selectively inhibits the proliferation of certain cancer cell lines, notably hematological malignancies and androgen receptor (AR)-positive prostate cancer.[1]

    • Transcriptional Reprogramming: It has been shown to inhibit the androgen receptor transcriptional program in both androgen-sensitive and castration-resistant prostate cancer.[1]

    • Apoptosis and Cell Cycle: While specific comparative data on apoptosis and cell cycle arrest for this compound versus iP300w and CPI-1612 is limited in the searched literature, p300/CBP inhibition, in general, is known to induce these effects in sensitive cell lines.

Comparison with Other HAT Inhibitors:

  • iP300w and CPI-1612: These inhibitors, belonging to different chemical scaffolds (spiro-hydantoin and aminopyridine, respectively), have demonstrated greater biochemical and cellular potency than this compound in comparative studies.[3] The order of potency for both biochemical inhibition and cell growth inhibition is generally CPI-1612 > iP300w > this compound.[3] This suggests that for studies requiring maximal target engagement at lower concentrations, CPI-1612 may be a more suitable tool.

  • C646: An older, widely used p300/CBP inhibitor, C646 is significantly less potent than this compound and the newer generation inhibitors.[5] While it has been instrumental in early studies of p300/CBP function, its lower potency and potential for off-target effects at higher concentrations make this compound and other newer inhibitors preferable for many applications.

  • CCS1477: This inhibitor targets the bromodomain of p300/CBP, which is responsible for "reading" acetylated lysine residues, rather than the catalytic HAT domain that "writes" them. This represents a distinct mechanism of action. Phenotypically, CCS1477 has shown efficacy in prostate cancer models, including those resistant to BET inhibitors, highlighting a differentiated mode of action.[5][6]

  • NEO2734: As a dual inhibitor of BET bromodomains and p300/CBP, NEO2734 has a broader mechanism of action. It has demonstrated superior potency in some cancer models compared to single-agent BET or p300/CBP inhibitors.[4] This makes it a valuable tool for investigating the synergistic effects of targeting both "reader" and "writer" epigenetic regulators.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[8][9]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • HAT inhibitors (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the HAT inhibitors in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

High-Content Microscopy for Histone Acetylation

This protocol is a general guideline for immunofluorescence staining of histone modifications in a 96-well plate format for high-content imaging.

Materials:

  • Cells of interest

  • 96-well, black-walled, clear-bottom imaging plates

  • HAT inhibitors

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Primary antibody against the histone mark of interest (e.g., anti-H3K27ac)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • High-content imaging system

Procedure:

  • Seed cells in a 96-well imaging plate and allow them to adhere overnight.

  • Treat cells with HAT inhibitors for the desired time.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with Blocking Buffer for 1 hour.

  • Incubate the cells with the primary antibody diluted in Blocking Buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Add PBS to the wells and acquire images using a high-content imaging system.

  • Analyze the images to quantify the fluorescence intensity of the histone mark per nucleus.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for p300/CBP Activity

While a specific, detailed step-by-step protocol for a p300/CBP TR-FRET assay was not found in the initial searches, the general principle involves a donor fluorophore (e.g., Europium-labeled anti-histone antibody) and an acceptor fluorophore (e.g., a fluorescently labeled acetyl-lysine tracer) that come into proximity when the histone substrate is acetylated by p300/CBP. The FRET signal is proportional to the enzyme activity. Commercial kits, such as those based on LanthaScreen™ technology, are often used for this purpose and come with detailed protocols.

Visualizations

Signaling Pathway of p300/CBP Inhibition

p300_CBP_Inhibition Mechanism of p300/CBP Catalytic Inhibition cluster_nucleus Nucleus p300_CBP p300/CBP Acetylated_Histone Acetylated Histone p300_CBP->Acetylated_Histone Catalyzes Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Substrate Histone_Tail Histone Tail Histone_Tail->p300_CBP Substrate Chromatin_Relaxation Chromatin Relaxation Acetylated_Histone->Chromatin_Relaxation Gene_Transcription Gene Transcription Chromatin_Relaxation->Gene_Transcription A485 This compound A485->p300_CBP Inhibits

Caption: this compound inhibits p300/CBP, preventing histone acetylation.

Experimental Workflow for Comparing HAT Inhibitors

HAT_Inhibitor_Comparison_Workflow Workflow for Comparing HAT Inhibitor Phenotypes cluster_workflow cluster_cellular Phenotypic Readouts Cell_Culture Cancer Cell Lines (e.g., Prostate, Hematological) Treatment Treat with HAT Inhibitors (this compound, iP300w, CPI-1612, etc.) and Vehicle Control Cell_Culture->Treatment Biochemical_Assay Biochemical Assay (TR-FRET) Treatment->Biochemical_Assay Cellular_Assays Cellular Assays Treatment->Cellular_Assays Data_Analysis Data Analysis and Comparison Biochemical_Assay->Data_Analysis Proliferation Cell Proliferation (MTT Assay) Cellular_Assays->Proliferation Histone_Acetylation Histone Acetylation (High-Content Imaging) Cellular_Assays->Histone_Acetylation Apoptosis Apoptosis (FACS) Cellular_Assays->Apoptosis Cell_Cycle Cell Cycle (FACS) Cellular_Assays->Cell_Cycle Proliferation->Data_Analysis Histone_Acetylation->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

Caption: A workflow for comparing the effects of different HAT inhibitors.

Logical Relationship of HAT Inhibitor Classes

References

A Comparative Guide to Control Experiments for A-485 Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of essential control experiments for research involving A-485, a potent and selective catalytic inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). Objective comparison with alternatives and detailed experimental data are presented to ensure the robustness and validity of research findings.

Introduction to this compound

This compound is a chemical probe that acts as a highly selective, acetyl-CoA competitive inhibitor of the catalytic HAT domain of p300 and CBP.[1][2] These two proteins are critical transcriptional co-activators that play a central role in regulating gene expression by acetylating histone proteins (notably H3K18 and H3K27) and other transcription factors.[3] Given its potency and specificity, this compound is a valuable tool for elucidating the biological functions of p300/CBP in various physiological and pathological processes, including cancer, inflammation, and development.[3][4]

The use of a specific chemical inhibitor like this compound necessitates a rigorous set of control experiments to validate that the observed biological effects are a direct consequence of p300/CBP inhibition and not due to off-target activities or experimental artifacts.

Key Control Experiments for this compound

To ensure the specificity of the observed effects, a multi-pronged approach involving negative, positive, and genetic controls is essential.

Negative Controls

Negative controls are crucial for attributing the observed phenotype to the specific action of this compound.

  • Vehicle Control: Since this compound is typically dissolved in dimethyl sulfoxide (DMSO), a vehicle-only control group is mandatory. This control accounts for any potential effects of the solvent on the experimental system.

  • Inactive Analogue (A-486): The most critical negative control is A-486, a structurally related but catalytically inactive compound.[1][5] Demonstrating that A-486 does not produce the same biological effects as this compound provides strong evidence that the activity is due to the specific inhibition of p300/CBP and not an off-target effect of the chemical scaffold.[1]

Positive Controls and Target Engagement

These experiments confirm that this compound is active in the experimental system and is engaging its intended targets.

  • Histone Acetylation Marks: The primary positive control is to measure the acetylation status of known p300/CBP substrates. This compound treatment should lead to a dose-dependent reduction in H3K27ac and H3K18ac levels, while other histone marks not primarily targeted by p300/CBP (e.g., H3K9ac) should remain unaffected.[1] This can be assessed by Western Blotting or Chromatin Immunoprecipitation (ChIP).

  • Gene Expression: Analyze the expression of genes known to be regulated by p300/CBP. For instance, this compound has been shown to inhibit the androgen receptor (AR) transcriptional program in prostate cancer cells.[1]

Genetic Controls

Genetic approaches provide an orthogonal method to validate the pharmacological findings.

Data Presentation: this compound Performance and Selectivity

Quantitative data is essential for comparing the efficacy and selectivity of this compound.

Table 1: In Vitro Potency of this compound

Target Assay Format IC50 (nM) Reference
p300-BHC TR-FRET 9.8 [6]
CBP-BHC TR-FRET 2.6 [6]

BHC: Bromodomain-HAT-C/H3 domain; TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.

Table 2: Comparison of Experimental Controls for this compound

Control Type Agent/Method Purpose Expected Outcome with this compound
Vehicle Control DMSO To control for solvent effects. No change in histone acetylation or target gene expression.
Negative Control A-486 (Inactive Analogue) To confirm the effect is due to specific p300/CBP inhibition. No significant reduction in H3K27ac/H3K18ac levels compared to vehicle.[1]
Positive Control This compound To confirm target engagement. Dose-dependent decrease in H3K27ac and H3K18ac levels.[1]
Genetic Control siRNA/shRNA vs. EP300/CBP To validate that pharmacological inhibition mimics genetic perturbation. Reduction in H3K27ac/H3K18ac and similar phenotypic changes as this compound treatment.[3]

| Specificity Control | Other HAT Inhibitors (e.g., GCN5i) | To demonstrate selectivity for the p300/CBP family. | No significant effect on H3K27ac/H3K18ac at concentrations that inhibit their respective targets. |

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

cluster_nucleus Nucleus TF Transcription Factor (e.g., AR, NF-κB) p300_CBP p300 / CBP TF->p300_CBP Recruits DNA DNA Histone Histone Tail p300_CBP->Histone HAT Activity Ac_Histone Acetylated Histone (H3K27ac) Histone->Ac_Histone Gene_Expr Gene Expression Ac_Histone->Gene_Expr Promotes A485 This compound A485->p300_CBP Inhibits Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP

Caption: this compound inhibits p300/CBP HAT activity.

cluster_workflow Western Blot Workflow for this compound Target Engagement start 1. Cell Culture & Treatment (Vehicle, A-486, this compound) lysis 2. Cell Lysis & Protein Quantification start->lysis sds 3. SDS-PAGE lysis->sds transfer 4. Transfer to Membrane sds->transfer block 5. Blocking transfer->block primary_ab 6. Primary Antibody Incubation (anti-H3K27ac, anti-Total H3) block->primary_ab secondary_ab 7. Secondary Antibody Incubation primary_ab->secondary_ab detect 8. Chemiluminescent Detection secondary_ab->detect analysis 9. Data Analysis (Quantify H3K27ac / Total H3 ratio) detect->analysis end Result: this compound reduces H3K27ac analysis->end

Caption: Workflow for assessing this compound target engagement.

cluster_controls Control Strategy for this compound Experiments A485_exp This compound Experiment neg_ctrl Negative Controls A485_exp->neg_ctrl pos_ctrl Positive Controls (Target Engagement) A485_exp->pos_ctrl ortho_ctrl Orthogonal Validation A485_exp->ortho_ctrl vehicle Vehicle (DMSO) neg_ctrl->vehicle inactive Inactive Analogue (A-486) neg_ctrl->inactive acetylation ↓ H3K27ac / H3K18ac pos_ctrl->acetylation gene_exp ↓ Target Gene mRNA pos_ctrl->gene_exp genetic Genetic Knockdown (siRNA/CRISPR) ortho_ctrl->genetic

Caption: Logical relationships of this compound control experiments.

Experimental Protocols

Protocol 1: Western Blot for Histone Acetylation

This protocol details the steps to assess the effect of this compound on H3K27 acetylation.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., PC-3 or RAW264.7) in 6-well plates to reach 70-80% confluency.[1][3]

    • Treat cells with this compound (e.g., 0.1, 1, 10 µM), A-486 (10 µM), or DMSO vehicle control for a specified time (e.g., 3-24 hours).[1][3]

  • Histone Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in Triton Extraction Buffer (TEB) on ice to release cytoplasmic proteins.

    • Centrifuge and discard the supernatant. The pellet contains the nuclei.

    • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to extract acid-soluble histones.

    • Centrifuge to pellet debris and transfer the histone-containing supernatant to a new tube.

    • Neutralize the acid and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.[7]

    • Load equal amounts of protein (e.g., 15-20 µg) onto a 4-20% Tris-glycine gel.[8]

    • Run the gel and transfer proteins to a nitrocellulose or PVDF membrane.[8]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9]

    • Incubate the membrane with a primary antibody against acetyl-Histone H3 (Lys27) (e.g., 1:1000 dilution) overnight at 4°C.[8]

    • Wash the membrane three times with TBST for 5 minutes each.[9]

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[10]

    • Wash the membrane again as in the previous step.

    • To normalize for loading, strip the membrane and re-probe with an antibody against total Histone H3.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[8]

    • Capture the signal using a digital imager.

    • Quantify band intensities. The final result should be expressed as the ratio of acetyl-H3K27 to total H3.

Protocol 2: Chromatin Immunoprecipitation (ChIP)

This protocol outlines a general workflow for analyzing histone marks at specific gene loci following this compound treatment.

  • Cell Culture and Cross-linking:

    • Treat cells with this compound, A-486, or DMSO as described above.

    • Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 15 minutes at room temperature.[11]

    • Quench the cross-linking reaction by adding glycine.[11]

  • Chromatin Preparation:

    • Harvest and lyse the cells to isolate nuclei.[12]

    • Resuspend nuclei in a lysis buffer and shear the chromatin into fragments of 200-900 base pairs using sonication or enzymatic digestion.[12]

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with Protein A/G magnetic beads.

    • Incubate the chromatin overnight at 4°C with an antibody specific for H3K27ac. Use a normal IgG antibody as a negative control.[12]

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

    • Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the formaldehyde cross-links by incubating at 65°C in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Analysis:

    • Purify the immunoprecipitated DNA using spin columns or phenol-chloroform extraction.[12]

    • Analyze the DNA using quantitative PCR (ChIP-qPCR) with primers for the promoter/enhancer regions of known p300/CBP target genes, or by next-generation sequencing (ChIP-Seq) for genome-wide analysis.[13]

By implementing these rigorous control experiments, researchers can confidently attribute their findings to the specific inhibition of p300/CBP by this compound, thereby generating high-quality, publishable data.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
A-485
Reactant of Route 2
Reactant of Route 2
A-485

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.